molecular formula C10H12ClFN2 B1333770 1-(4-Chloro-2-fluorophenyl)piperazine CAS No. 515160-75-5

1-(4-Chloro-2-fluorophenyl)piperazine

Cat. No.: B1333770
CAS No.: 515160-75-5
M. Wt: 214.67 g/mol
InChI Key: IPILNCXNYGCVDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-2-fluorophenyl)piperazine is a useful research compound. Its molecular formula is C10H12ClFN2 and its molecular weight is 214.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFN2/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPILNCXNYGCVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382444
Record name 1-(4-chloro-2-fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515160-75-5
Record name 1-(4-chloro-2-fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 515160-75-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Chloro-2-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Chloro-2-fluorophenyl)piperazine, a heterocyclic amine of interest in medicinal chemistry and drug development. The information is presented to support research and development activities, offering key data points, methodologies for its characterization, and insights into its potential biological relevance.

Core Physicochemical Properties

This compound is a substituted phenylpiperazine with the chemical formula C₁₀H₁₂ClFN₂.[1][2] Its structure consists of a piperazine ring linked to a 4-chloro-2-fluorophenyl moiety. The presence of halogen atoms and the piperazine nucleus suggests its potential for diverse biological activities, a hallmark of the broader phenylpiperazine class of compounds.[3]

A summary of its fundamental properties is provided in the table below.

PropertyValueSource
Chemical Formula C₁₀H₁₂ClFN₂[1][2]
Molecular Weight 214.67 g/mol [1][2]
Melting Point 58-61 °C[4]
Calculated logP 2.1[5]
Predicted pKa Basic pKa: 7.8 (Predicted)This value is a prediction based on computational models.
Predicted Aqueous Solubility Low to moderate (Predicted)This is a qualitative prediction based on its chemical structure.
Physical Form Solid[2]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of the physicochemical properties of drug candidates. Below are generalized methodologies for key experiments, adaptable for the specific analysis of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing the ionization state of a molecule at different pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Methodology:

  • Preparation of the Analyte Solution: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility. The concentration is usually in the range of 1-10 mM.

  • Titration Setup: The solution is placed in a thermostatted vessel to maintain a constant temperature, typically 25 °C. A calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally to the analyte solution using a precision burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the curve, which corresponds to the point where half of the piperazine nitrogens are protonated. For a diprotic base like piperazine, two pKa values may be determined.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and interaction with biological targets.

Methodology:

  • System Preparation: A biphasic system of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4) is prepared and mutually saturated by vigorous shaking followed by separation of the layers.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then added to a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken gently for a prolonged period (e.g., 24 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility by HPLC

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and bioavailability.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate buffer at various pH values relevant to physiological conditions).

  • Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.

  • Separation of Undissolved Solid: The saturated solution is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by HPLC. This involves creating a calibration curve with standard solutions of known concentrations.

  • Data Analysis: The aqueous solubility is reported as the measured concentration of the saturated solution (e.g., in µg/mL or mM).

Potential Biological Significance and Synthesis

While specific biological targets for this compound are not extensively documented in publicly available literature, the phenylpiperazine scaffold is a well-established pharmacophore found in numerous centrally active drugs, including antipsychotics, antidepressants, and anxiolytics.[3] These compounds often exhibit affinity for various G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.

The synthesis of this compound and its derivatives is a subject of interest in medicinal chemistry for the exploration of new therapeutic agents.[6][7][8] A general synthetic approach is outlined below.

Synthesis_Workflow General Synthesis Workflow Reactants 1-Bromo-4-chloro-2-fluorobenzene + Piperazine Reaction Nucleophilic Aromatic Substitution Reactants->Reaction Product This compound Reaction->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification Drug_Development_Logic Physicochemical Properties in Drug Development cluster_Properties Physicochemical Properties cluster_ADME ADME Profile pKa pKa Solubility Aqueous Solubility pKa->Solubility Absorption Absorption pKa->Absorption logP logP (Lipophilicity) logP->Absorption Distribution Distribution logP->Distribution Target_Interaction Biological Target Interaction logP->Target_Interaction Solubility->Absorption Formulation Formulation Development Solubility->Formulation Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Distribution->Target_Interaction Excretion Excretion Metabolism->Excretion

References

1-(4-Chloro-2-fluorophenyl)piperazine chemical structure and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of 1-(4-Chloro-2-fluorophenyl)piperazine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The piperazine moiety is a prevalent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide array of biological activities.

Chemical Identity and Physical Properties

This compound is a disubstituted piperazine with a chlorofluorophenyl group attached to one of the nitrogen atoms of the piperazine ring. Its chemical and physical properties are summarized below.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 515160-75-5[1]
Molecular Formula C₁₀H₁₂ClFN₂[1]
Molecular Weight 214.67 g/mol [1]
Appearance Solid[2]
Melting Point 58-61 °C[3]
Boiling Point 122-125 °C at 0.2 mmHg[3]
SMILES C1CN(CCN1)C2=C(C=C(C=C2)Cl)F[1]
InChI Key IPILNCXNYGCVDJ-UHFFFAOYSA-N[1]

Chemical Structure

The chemical structure of this compound consists of a piperazine ring linked to a 4-chloro-2-fluorophenyl group.

Figure 1: Chemical structure of this compound.

Synthesis

The synthesis of 1-arylpiperazines can be achieved through several methods, with nucleophilic aromatic substitution being a common approach. A representative experimental protocol for the synthesis of this compound is detailed below.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a general representation and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-dichloro-2-fluorobenzene (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add piperazine (1.2 equivalents) and a base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2 equivalents), to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G reagents 1,4-dichloro-2-fluorobenzene + Piperazine + Base (e.g., K2CO3) reaction Heating (80-120 °C) in Solvent (e.g., DMF) reagents->reaction workup Quenching with Water & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Figure 2: General workflow for the synthesis of this compound.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound. Below are the expected analytical data based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected Chemical Shifts) ¹³C NMR (Expected Chemical Shifts)
Aromatic Protons: 6.8 - 7.5 ppmAromatic Carbons: 110 - 160 ppm
Piperazine Protons (-CH₂-N-Ar): 3.0 - 3.4 ppmPiperazine Carbons (-CH₂-N-Ar): 45 - 55 ppm
Piperazine Protons (-CH₂-NH): 2.8 - 3.2 ppmPiperazine Carbons (-CH₂-NH): 40 - 50 ppm
Piperazine Proton (-NH): 1.5 - 2.5 ppm (broad)

Note: Expected chemical shifts are approximate and can vary based on the solvent and instrument used.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak [M]⁺ at m/z 214, corresponding to its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic [M+2]⁺ peak at m/z 216.

Expected m/z Fragment
214/216[M]⁺ Molecular ion
171/173Loss of -C₂H₅N
145/147[Cl-C₆H₃-F-N]⁺
129/131[Cl-C₆H₃-F]⁺
85[Piperazine-H]⁺
56[C₃H₆N]⁺

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity and quantifying this compound.

High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be employed for the analysis.

Parameter Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA
Gradient A time-dependent gradient from high aqueous to high organic
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable compounds like this compound.

Parameter Condition
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min
MS Detector Electron Ionization (EI) at 70 eV

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the N-phenylpiperazine scaffold is a well-known pharmacophore present in numerous psychoactive drugs that interact with neurotransmitter systems.[4] Derivatives of (fluorophenyl)piperazine have also been identified as inhibitors of human equilibrative nucleoside transporters (ENTs).[5]

Based on the activities of related compounds, this compound could potentially interact with serotonin and dopamine receptors, or act as a nucleoside transport inhibitor. The diagram below illustrates a hypothetical signaling pathway involving the inhibition of ENTs.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular ENT Equilibrative Nucleoside Transporter (ENT) Nucleosides_in Intracellular Nucleosides ENT->Nucleosides_in Nucleosides_out Extracellular Nucleosides (e.g., Adenosine) Nucleosides_out->ENT Transport Molecule This compound Molecule->ENT Inhibition Salvage Nucleotide Salvage Pathway Nucleosides_in->Salvage

Figure 3: Hypothetical signaling pathway showing the inhibition of equilibrative nucleoside transporters.

This guide provides a foundational understanding of this compound. Further experimental investigation is necessary to fully characterize its properties and biological activities.

References

A Technical Guide to the Speculative Mechanism of Action of 1-(4-Chloro-2-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical exploration of the speculative mechanism of action for the compound 1-(4-chloro-2-fluorophenyl)piperazine. Based on an extensive review of the pharmacological activities of structurally related phenylpiperazine derivatives, it is hypothesized that this compound primarily interacts with dopamine and serotonin receptor systems. This guide summarizes the current understanding of phenylpiperazine pharmacology, presents a speculative multi-target binding profile for this compound, details relevant experimental protocols for its characterization, and provides visual representations of the proposed signaling pathways and experimental workflows.

Introduction

Phenylpiperazine derivatives are a well-established class of pharmacologically active compounds with a broad range of applications, particularly in the field of central nervous system (CNS) disorders.[1] Their structural scaffold is a key feature in numerous approved drugs for conditions such as anxiety, depression, and schizophrenia.[2] The biological activity of these compounds is largely attributed to their interaction with various neurotransmitter receptors, most notably those of the dopamine and serotonin systems.[2]

The specific compound, this compound, features a piperazine ring attached to a phenyl group substituted with both a chloro and a fluoro group. The nature and position of halogen substitutions on the phenyl ring are known to significantly influence the binding affinity and selectivity of phenylpiperazines for their molecular targets. This document aims to provide a speculative yet scientifically grounded mechanism of action for this compound by drawing parallels with its close structural analogs.

Speculative Mechanism of Action

Based on the established pharmacology of related halogenated phenylpiperazines, it is speculated that this compound functions as a modulator of dopaminergic and serotonergic neurotransmission. The primary molecular targets are likely to be subtypes of dopamine and serotonin receptors.

Interaction with Dopamine Receptors

Structurally similar compounds, such as 2,3-dichlorophenylpiperazine, have been identified as partial agonists at dopamine D2 and D3 receptors.[2] It is therefore plausible that this compound exhibits affinity for these receptor subtypes. The D2 and D3 receptors are critical targets in the treatment of psychosis and other neurological disorders.[3]

Interaction with Serotonin Receptors

Phenylpiperazine derivatives are well-known for their interactions with various serotonin (5-HT) receptor subtypes. Analogs with substitutions on the phenyl ring have shown significant affinity for the 5-HT1A and 5-HT2C receptors, among others. For instance, N-(2-methoxyphenyl)piperazine and N-(2,3-dichlorophenyl)piperazine analogs display high affinity for 5-HT1A receptors. Therefore, it is reasonable to speculate that this compound also possesses affinity for one or more 5-HT receptor subtypes, potentially acting as an agonist or antagonist.

Quantitative Data Presentation

While no specific binding affinity data for this compound has been identified in the public domain, the following table presents a speculative binding profile based on the activities of structurally related compounds. These values are hypothetical and intended to guide initial experimental investigations.

Receptor Target Speculative Ki (nM) Putative Functional Activity Structural Analog Evidence
Dopamine D210 - 100Partial Agonist / Antagonist2,3-Dichlorophenylpiperazine is a partial agonist.[2]
Dopamine D31 - 50Partial Agonist / AntagonistN-phenylpiperazine analogs show high D3 affinity.
Serotonin 5-HT1A5 - 75Agonist / Partial AgonistN-(2,3-dichlorophenyl)piperazine analogs bind with high affinity.
Serotonin 5-HT2A20 - 200AntagonistMany atypical antipsychotics with a phenylpiperazine moiety are 5-HT2A antagonists.
Serotonin 5-HT2C15 - 150Agonist / AntagonistHalogenated phenylpiperazines are known to interact with 5-HT2C receptors.
Serotonin Transporter (SERT)> 500Weak InhibitorSome phenylpiperazines show weak affinity for SERT.

Experimental Protocols

To validate the speculative mechanism of action, a series of in vitro experiments are necessary. The following are detailed methodologies for key assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the hypothesized receptor targets.

Methodology:

  • Membrane Preparation:

    • Cell lines stably expressing the human recombinant receptor of interest (e.g., D2, D3, 5-HT1A, 5-HT2A, 5-HT2C) are cultured and harvested.

    • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer to a final protein concentration of 50-200 µg/mL.

  • Competition Binding Assay:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2, [3H]-7-OH-DPAT for D3, [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Mesulergine for 5-HT2C).

    • Add increasing concentrations of this compound (e.g., from 0.1 nM to 10 µM).

    • Incubate the mixture at room temperature for 60-120 minutes to allow binding to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G-Protein Coupled Receptor (GPCR) Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at the identified receptor targets.

Methodology (Example for a Gi-coupled receptor like 5-HT1A):

  • Cell Culture:

    • Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1A receptor.

    • Culture the cells in an appropriate medium until they reach a suitable confluency.

  • cAMP Accumulation Assay:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent the degradation of cyclic AMP (cAMP).

    • To measure agonist activity, treat the cells with increasing concentrations of this compound and a fixed concentration of forskolin (an adenylyl cyclase activator).

    • To measure antagonist activity, pre-incubate the cells with increasing concentrations of this compound before adding a known 5-HT1A agonist (e.g., 8-OH-DPAT) at its EC80 concentration, along with forskolin.

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • For agonist activity, plot the cAMP levels against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) relative to a known full agonist.

    • For antagonist activity, plot the inhibition of the agonist-induced response against the log concentration of the test compound to determine the IC50, from which the antagonist dissociation constant (Kb) can be calculated.

Visualizations

Speculative Signaling Pathways

Speculative_Signaling_Pathways cluster_Dopamine Dopaminergic System cluster_Serotonin Serotonergic System Compound This compound D2_Receptor Dopamine D2 Receptor Compound->D2_Receptor Binds to D3_Receptor Dopamine D3 Receptor Compound->D3_Receptor Binds to Gi_D Gαi/o D2_Receptor->Gi_D Activates D3_Receptor->Gi_D Activates AC_D Adenylyl Cyclase Gi_D->AC_D Inhibits cAMP_D ↓ cAMP AC_D->cAMP_D PKA_D ↓ PKA Activity cAMP_D->PKA_D Cellular_Response_D Modulation of Neuronal Excitability PKA_D->Cellular_Response_D Compound_S This compound HT1A_Receptor Serotonin 5-HT1A Receptor Compound_S->HT1A_Receptor Binds to HT2A_Receptor Serotonin 5-HT2A Receptor Compound_S->HT2A_Receptor Binds to Gi_S Gαi/o HT1A_Receptor->Gi_S Activates Gq_S Gαq/11 HT2A_Receptor->Gq_S Activates AC_S Adenylyl Cyclase Gi_S->AC_S Inhibits PLC Phospholipase C Gq_S->PLC Activates cAMP_S ↓ cAMP AC_S->cAMP_S IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activity IP3_DAG->Ca_PKC Cellular_Response_S Modulation of Neurotransmission Ca_PKC->Cellular_Response_S

Figure 1: Speculative signaling pathways for this compound.

Experimental Workflow for Receptor Binding Assay

Receptor_Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes Expressing Target Receptor start->prepare_membranes setup_assay Set Up 96-Well Plate: Membranes, Radioligand, Test Compound prepare_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Measure Radioactivity with Scintillation Counter wash->count analyze Data Analysis: Determine IC50 and Ki count->analyze end End analyze->end

Figure 2: Experimental workflow for a radioligand receptor binding assay.

Logical Relationship of Speculative Mechanism

Logical_Relationship Compound This compound (Chemical Structure) SAR Structure-Activity Relationship of Halogenated Phenylpiperazines Compound->SAR is a Dopamine_Hypothesis Hypothesized Affinity for Dopamine Receptors (D2/D3) SAR->Dopamine_Hypothesis suggests Serotonin_Hypothesis Hypothesized Affinity for Serotonin Receptors (5-HT1A/5-HT2A/2C) SAR->Serotonin_Hypothesis suggests Functional_Outcome Modulation of Dopaminergic and Serotonergic Neurotransmission Dopamine_Hypothesis->Functional_Outcome Serotonin_Hypothesis->Functional_Outcome CNS_Effect Potential CNS Effects (e.g., Antipsychotic, Antidepressant) Functional_Outcome->CNS_Effect leads to

Figure 3: Logical relationship for the speculative mechanism of action.

Conclusion

The speculative mechanism of action for this compound, as presented in this guide, is rooted in the extensive body of research on the pharmacology of phenylpiperazine derivatives. The hypothesis that this compound interacts with dopamine and serotonin receptors provides a strong foundation for initial drug discovery and development efforts. The experimental protocols detailed herein offer a clear path for the empirical validation of this proposed mechanism. Further research, including comprehensive receptor screening and in vivo studies, is essential to fully elucidate the pharmacological profile of this compound and to determine its therapeutic potential.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 1-(4-Chloro-2-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chloro-2-fluorophenyl)piperazine is a substituted phenylpiperazine, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of centrally acting pharmaceuticals. While extensive public data on the specific biological targets of this particular compound are limited, its structural motifs strongly suggest a potential interaction with aminergic G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors. This technical guide outlines a comprehensive, albeit hypothetical, research framework for the systematic identification and characterization of the biological targets of this compound. The methodologies presented herein are standard practice in preclinical drug discovery and are intended to provide a robust roadmap for researchers investigating novel phenylpiperazine derivatives.

Introduction: The Phenylpiperazine Scaffold

The phenylpiperazine moiety is a well-established pharmacophore, recognized for its ability to interact with a variety of biological targets.[1] Its derivatives are found in drugs targeting a range of conditions, most notably those affecting the central nervous system (CNS), such as antipsychotics, antidepressants, and anxiolytics.[1] The structural characteristics of this compound, specifically the halogen-substituted phenyl ring attached to the piperazine core, indicate a high probability of affinity for serotonin (5-HT) and dopamine (D) receptors. This guide proposes a systematic approach to confirm and quantify these potential interactions.

A Proposed Workflow for Target Identification and Validation

The journey from a compound of interest to a well-characterized drug candidate with a defined mechanism of action is a multi-step process. The following workflow is a standard approach in the pharmaceutical sciences to elucidate the biological targets of a novel chemical entity like this compound.

Target Identification Workflow cluster_0 In Silico & Initial Assessment cluster_1 In Vitro Screening cluster_2 Functional Characterization & Pathway Analysis Compound_Structure This compound Structure Analysis Target_Prediction In Silico Target Prediction (e.g., Similarity Searching, Docking) Compound_Structure->Target_Prediction Broad_Screening Broad Panel Radioligand Binding Assays (e.g., GPCRs, Ion Channels) Target_Prediction->Broad_Screening Hit_Identification Identification of Primary Targets (Hits) Broad_Screening->Hit_Identification Dose_Response Dose-Response and Affinity Determination (Ki/IC50) Hit_Identification->Dose_Response Functional_Assays Cell-Based Functional Assays (e.g., cAMP, Ca2+ Flux) Dose_Response->Functional_Assays Signaling_Pathway Signaling Pathway Elucidation Functional_Assays->Signaling_Pathway

Caption: A proposed workflow for the identification and validation of biological targets for this compound.

Quantitative Analysis of Potential Biological Targets

A crucial first step in characterizing a new compound is to perform a broad screen against a panel of known biological targets. The following table presents hypothetical data from such a screen for this compound, focusing on a selection of CNS-related GPCRs. The data is presented as inhibition constants (Ki), which represent the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

Target Ligand Assay Type Hypothetical Ki (nM)
Serotonin Receptors
5-HT1A[3H]-8-OH-DPATRadioligand Binding8.5
5-HT2A[3H]-KetanserinRadioligand Binding150.2
5-HT2C[3H]-MesulergineRadioligand Binding350.8
5-HT7[3H]-LSDRadioligand Binding98.6
Dopamine Receptors
D1[3H]-SCH23390Radioligand Binding> 1000
D2[3H]-SpiperoneRadioligand Binding25.4
D3[3H]-SpiperoneRadioligand Binding75.1
D4[3H]-SpiperoneRadioligand Binding45.9
Adrenergic Receptors
α1A[3H]-PrazosinRadioligand Binding212.3
α2A[3H]-RauwolscineRadioligand Binding89.7
β1[3H]-CGP12177Radioligand Binding> 1000
β2[3H]-CGP12177Radioligand Binding> 1000

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Based on these hypothetical results, this compound displays the highest affinity for the 5-HT1A and D2 receptors, suggesting these may be its primary biological targets.

Detailed Experimental Protocols: Radioligand Binding Assay

To determine the binding affinity of a test compound for a specific receptor, a radioligand competition binding assay is a standard and robust method.[2] The following is a detailed protocol for assessing the binding of this compound to the human 5-HT1A receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the human 5-HT1A receptor.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [3H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol).

  • Non-specific Ligand: 5-Hydroxytryptamine (Serotonin), 10 µM final concentration.

  • Test Compound: this compound, dissolved in 100% DMSO to create a stock solution, followed by serial dilutions in assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Plate: 96-well GF/B filter plate, pre-treated with 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Plate Preparation: A 96-well filtration plate is used.

  • Assay Mix Preparation: For each well, the following are added:

    • 50 µL of assay buffer (for total binding) or 10 µM 5-HT (for non-specific binding) or the test compound at various concentrations.

    • 50 µL of [3H]-8-OH-DPAT at a final concentration equal to its Kd.

    • 100 µL of the cell membrane preparation (containing a predetermined optimal protein concentration).

  • Incubation: The plate is incubated at 25°C for 60 minutes with gentle agitation.

  • Filtration: The incubation is terminated by rapid filtration through the pre-treated GF/B filter plate using a cell harvester. The filters are washed three times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then quantified using a microplate scintillation counter.

Data Analysis: The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of the test compound. An IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Elucidating Functional Activity and Signaling Pathways

Following the identification of high-affinity targets, the next step is to determine the functional consequence of compound binding. Is it an agonist, antagonist, or inverse agonist? This is typically assessed using cell-based functional assays that measure downstream signaling events.

Given the hypothetical high affinity for the 5-HT1A receptor, a key signaling pathway to investigate would be the Gi/o-coupled inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP) levels.[3][4]

5HT1A_Signaling_Pathway cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor G_protein Gi/o Protein 5HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Compound This compound (Hypothetical Agonist) Compound->5HT1A_R Binds to ATP ATP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: A hypothetical signaling pathway for this compound acting as a 5-HT1A receptor agonist.

Conclusion

While the precise biological targets of this compound are not extensively documented in public scientific literature, its chemical structure provides a strong rationale for investigating its activity at aminergic GPCRs. This technical guide has outlined a standard, robust workflow for the comprehensive characterization of its pharmacological profile. By employing a combination of in silico prediction, broad panel screening, detailed affinity determination, and functional analysis, researchers can effectively elucidate the mechanism of action of this and other novel phenylpiperazine derivatives, paving the way for potential therapeutic applications. The provided hypothetical data, protocols, and pathway diagrams serve as a template for such an investigative endeavor.

References

The Pivotal Role of 1-(4-Chloro-2-fluorophenyl)piperazine as a Precursor for Serotonin Receptor Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The arylpiperazine scaffold is a cornerstone in the design and discovery of novel therapeutics targeting the central nervous system (CNS). Among the myriad of available precursors, 1-(4-chloro-2-fluorophenyl)piperazine stands out as a particularly valuable starting material for the synthesis of high-affinity ligands for various serotonin (5-HT) receptors. Its unique electronic and structural features, conferred by the chloro and fluoro substituents on the phenyl ring, offer a versatile platform for developing selective agonists, antagonists, and partial agonists for key serotonin receptor subtypes, including 5-HT1A and 5-HT2A. This technical guide provides an in-depth exploration of the synthesis, pharmacological evaluation, and underlying signaling mechanisms of serotonin receptor ligands derived from this important precursor.

Core Synthesis Strategies

The primary synthetic route for elaborating this compound into more complex serotonin receptor ligands involves the nucleophilic substitution reaction at the N4 position of the piperazine ring. This is typically achieved by reacting the precursor with a suitable electrophile, most commonly an alkyl halide.

Experimental Protocol: N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of this compound with a generic chloroalkyl-aryl compound.

Materials:

  • This compound

  • Aryl-(CH2)n-Cl (e.g., 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one)

  • Potassium carbonate (K2CO3) or other suitable base (e.g., triethylamine)

  • Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

  • Sodium iodide (NaI) (catalytic amount, optional)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate or DCM/methanol mixtures)

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0-3.0 equivalents) and a catalytic amount of sodium iodide.

  • Add the desired chloroalkyl-aryl compound (1.0-1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent such as dichloromethane or ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the pure N-alkylated product.

Pharmacological Evaluation of Derived Ligands

The affinity of newly synthesized compounds for serotonin receptors is a critical parameter in determining their potential as therapeutic agents. Radioligand binding assays are the gold standard for quantifying this interaction.

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of a test compound for the human 5-HT1A receptor.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist) with a specific activity of 120-180 Ci/mmol.

  • Test Compound: The synthesized ligand derived from this compound.

  • Non-specific Binding Control: 10 µM Serotonin (5-HT) or another suitable 5-HT1A ligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparation on ice. Homogenize the membranes in the assay buffer and determine the protein concentration. Dilute the membrane preparation to the desired final concentration in the assay.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membrane preparation, [3H]8-OH-DPAT (at a final concentration close to its Kd, e.g., 1 nM), and assay buffer.

    • Non-specific Binding: Membrane preparation, [3H]8-OH-DPAT, and the non-specific binding control (e.g., 10 µM 5-HT).

    • Competition Binding: Membrane preparation, [3H]8-OH-DPAT, and varying concentrations of the test compound (typically in a range from 10^-11 M to 10^-5 M).

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific counts from the total counts. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol describes a competitive binding assay to determine the Ki of a test compound for the human 5-HT2A receptor.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]Ketanserin (a 5-HT2A antagonist) with a specific activity of 60-90 Ci/mmol.

  • Test Compound: The synthesized ligand.

  • Non-specific Binding Control: 10 µM Mianserin or another suitable 5-HT2A ligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% PEI.

  • Scintillation cocktail and a scintillation counter.

Procedure:

The procedure is analogous to the 5-HT1A binding assay, with the following modifications:

  • The radioligand is [3H]Ketanserin, used at a final concentration near its Kd (e.g., 1-2 nM).

  • The non-specific binding is determined in the presence of 10 µM Mianserin.

  • The incubation is typically carried out at 37°C for 30 minutes.

Quantitative Data Presentation

Compound IDArylpiperazine MoietyLinker and Terminal Group5-HT1A Ki (nM)5-HT2A Ki (nM)Reference
Hypothetical Ligand 1 This compound-(CH2)4-N-phthalimideData not availableData not availableN/A
Compound 12a Biphenyl-like piperazineButyl-benzopyrone41.5315[1]
Compound 9b 5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl)piperazineButyl-triazinedione23.939.4[1]
FECUMI-101 2-(2-fluoroethoxy)phenyl)piperazineButyl-triazinedione0.1-[2]
Compound 8 2-Methoxyphenyl)piperazinePropyl-adamantanamine1.2-[3][4]
Compound 10 2-Methoxyphenyl)piperazinePropyl-memantine21.3-[3][4]

Note: The data for compounds 12a, 9b, FECUMI-101, 8, and 10 are provided as examples of the pharmacological profiles of related arylpiperazine derivatives.

Signaling Pathways and Experimental Workflow

Signaling Pathways

Serotonin receptors are predominantly G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon ligand binding.

  • 5-HT1A Receptor Signaling: 5-HT1A receptors typically couple to inhibitory G-proteins (Gi/o).[1] Activation of the receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunits can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.

G_protein_signaling_Gi cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Ligand 5-HT1A Agonist Ligand->Receptor Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Hyperpolarization) PKA->Response

5-HT1A Receptor Signaling Pathway
  • 5-HT2A Receptor Signaling: 5-HT2A receptors primarily couple to Gq/11 proteins. Receptor activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects.

G_protein_signaling_Gq cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand 5-HT2A Agonist Ligand->Receptor Binds Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

5-HT2A Receptor Signaling Pathway
Experimental Workflow

The development of novel serotonin receptor ligands from a precursor like this compound follows a structured workflow from initial synthesis to comprehensive pharmacological characterization.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_evaluation Pharmacological Evaluation Precursor This compound Reaction N-Alkylation with Alkyl Halide Precursor->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Radioligand Binding Assays (5-HT1A, 5-HT2A, etc.) Characterization->Binding_Assay Data_Analysis Data Analysis (IC50, Ki determination) Binding_Assay->Data_Analysis Functional_Assay Functional Assays (e.g., cAMP, Ca²⁺ flux) Binding_Assay->Functional_Assay Lead Compounds SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Functional_Assay->SAR

Drug Discovery Workflow

Conclusion

This compound serves as a highly valuable and versatile precursor in the synthesis of novel serotonin receptor ligands. The synthetic methodologies are generally robust and high-yielding, and the resulting compounds can be efficiently screened for their pharmacological properties using well-established in vitro assays. A thorough understanding of the underlying serotonin receptor signaling pathways is essential for the rational design of new ligands with desired functional activities. While a more extensive library of compounds derived directly from this precursor is needed to fully delineate its potential, the existing data on related arylpiperazines strongly support its continued use in the development of next-generation CNS therapeutics.

References

Investigating the Pharmacology of 1-(4-Chloro-2-fluorophenyl)piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1-(4-chloro-2-fluorophenyl)piperazine represent a significant scaffold in medicinal chemistry, demonstrating notable interactions with a variety of G-protein coupled receptors (GPCRs), particularly within the serotonergic, dopaminergic, and adrenergic systems. This technical guide provides a comprehensive overview of the pharmacological properties of these derivatives, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating the associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals engaged in the exploration and optimization of this chemical series for various therapeutic applications.

Introduction

The 1-arylpiperazine moiety is a well-established pharmacophore found in numerous centrally acting drugs. The specific substitution pattern on the phenyl ring, such as the 4-chloro and 2-fluoro substitutions, significantly influences the pharmacological profile of the resulting compounds, including their receptor affinity, selectivity, and functional activity. Derivatives of this compound have been investigated for their potential as antipsychotics, antidepressants, and anxiolytics, primarily due to their ability to modulate key neurotransmitter systems implicated in these disorders.[1] This guide will delve into the core pharmacology of this class of compounds, providing a structured compilation of available data and methodologies to facilitate further research and development.

Quantitative Pharmacological Data

The pharmacological activity of this compound derivatives is characterized by their binding affinities (Ki) and functional potencies (EC50 or IC50) at various receptors. The following tables summarize the available quantitative data for a selection of these compounds, providing a comparative overview of their receptor interaction profiles.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound Derivatives

Compound ID5-HT1A5-HT2AD2D3α1-AdrenergicReference
Compound A 15.225.8150.375.189.4Fictional Data
Compound B 8.718.298.645.362.1Fictional Data
Compound C 22.135.4210.9102.5110.8Fictional Data

Note: The data presented in this table is illustrative and based on typical ranges observed for arylpiperazine derivatives. Actual values for specific this compound derivatives would need to be sourced from dedicated pharmacological studies.

Table 2: Functional Potencies (EC50/IC50, nM) of this compound Derivatives

Compound ID5-HT1A (EC50)5-HT2A (IC50)D2 (IC50)α1-Adrenergic (IC50)Reference
Compound A 30.5 (Partial Agonist)55.2320.1180.5Fictional Data
Compound B 18.9 (Partial Agonist)40.1215.7135.2Fictional Data
Compound C 45.3 (Partial Agonist)78.9450.6230.4Fictional Data

Note: The functional activities (agonist, antagonist, partial agonist) and potencies are critical for understanding the in vivo effects of these compounds. The data is illustrative.

Experimental Protocols

The characterization of this compound derivatives involves a suite of in vitro assays to determine their pharmacological profile. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of test compounds for a target receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., 5-HT1A, D2).

  • Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Spiperone for D2).

  • Test compounds (this compound derivatives).

  • Non-specific binding control (e.g., a high concentration of an unlabeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in an appropriate buffer and prepare a membrane fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

G A Membrane Preparation B Assay Setup (Membranes, Radioligand, Test Compound) A->B C Incubation B->C D Filtration C->D E Washing D->E F Scintillation Counting E->F G Data Analysis (IC50, Ki) F->G

Caption: Workflow for a typical radioligand binding assay.

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its target receptor.

Objective: To determine the effect of test compounds on adenylyl cyclase activity, typically for assessing agonism or antagonism at D2 (Gi-coupled) or some 5-HT (Gs-coupled) receptors.

Materials:

  • Cells expressing the receptor of interest.

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Test compounds.

  • Forskolin (an adenylyl cyclase activator, for antagonist mode).

Methodology:

  • Cell Culture: Culture cells expressing the target receptor in appropriate multi-well plates.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound. For antagonist testing, pre-incubate with the test compound before adding an agonist.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay format provided by the kit.

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Experimental Workflow for cAMP Accumulation Assay

G A Cell Seeding B Compound Incubation A->B C Cell Lysis B->C D cAMP Detection C->D E Data Analysis (EC50/IC50) D->E

Caption: Workflow for a cAMP accumulation functional assay.

Objective: To measure changes in intracellular calcium levels in response to compound treatment, typically for assessing activity at α1-adrenergic or some 5-HT2 receptors.

Materials:

  • Cells expressing the receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Test compounds.

  • Fluorescence plate reader with injection capabilities.

Methodology:

  • Cell Loading: Incubate the cells with a calcium-sensitive fluorescent dye, which will be taken up by the cells.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Compound Addition: Inject varying concentrations of the test compound into the wells.

  • Fluorescence Measurement: Immediately and kinetically measure the change in fluorescence over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration and plot it against the log of the compound concentration to generate a dose-response curve and determine the EC50.

Experimental Workflow for Calcium Mobilization Assay

G A Cell Loading with Calcium Dye B Baseline Fluorescence Reading A->B C Compound Injection B->C D Kinetic Fluorescence Measurement C->D E Data Analysis (EC50) D->E

Caption: Workflow for a calcium mobilization functional assay.

Signaling Pathways

The pharmacological effects of this compound derivatives are mediated through their interaction with specific GPCRs, leading to the modulation of downstream signaling cascades.

Serotonin Receptor Signaling

Many arylpiperazines target serotonin receptors. For example, interaction with the 5-HT1A receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Conversely, interaction with some 5-HT2 subtypes, which are Gq-coupled, activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.

Simplified Serotonin Receptor Signaling Pathways

cluster_5HT1A 5-HT1A Receptor (Gi/o-coupled) cluster_5HT2A 5-HT2A Receptor (Gq-coupled) Ligand_1A 1-(Aryl)piperazine Derivative Receptor_1A 5-HT1A Receptor Ligand_1A->Receptor_1A G_protein_i Gi/o Protein Receptor_1A->G_protein_i AC_i Adenylyl Cyclase G_protein_i->AC_i cAMP_i ↓ cAMP AC_i->cAMP_i Ligand_2A 1-(Aryl)piperazine Derivative Receptor_2A 5-HT2A Receptor Ligand_2A->Receptor_2A G_protein_q Gq Protein Receptor_2A->G_protein_q PLC Phospholipase C G_protein_q->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca2+ IP3_DAG->Ca

Caption: Signaling of 5-HT1A and 5-HT2A receptors.

Dopamine Receptor Signaling

Dopamine D2-like receptors (D2, D3, D4) are primary targets for many antipsychotic drugs. These are Gi/o-coupled receptors, and their activation by an agonist leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Antagonism at these receptors by this compound derivatives would block the effects of endogenous dopamine.

Simplified Dopamine D2-like Receptor Signaling Pathway

cluster_D2 Dopamine D2-like Receptor (Gi/o-coupled) Ligand_D2 1-(Aryl)piperazine Derivative (Antagonist) Receptor_D2 D2 Receptor Ligand_D2->Receptor_D2 Dopamine Dopamine Dopamine->Receptor_D2 G_protein_i_D2 Gi/o Protein Receptor_D2->G_protein_i_D2 AC_i_D2 Adenylyl Cyclase G_protein_i_D2->AC_i_D2 cAMP_i_D2 cAMP AC_i_D2->cAMP_i_D2

Caption: Antagonism at the Dopamine D2-like receptor.

Adrenergic Receptor Signaling

Alpha-1 adrenergic receptors are Gq-coupled and their activation leads to an increase in intracellular calcium via the PLC-IP3-DAG pathway. Antagonism at these receptors by this compound derivatives can lead to vasodilation and other effects.

Simplified α1-Adrenergic Receptor Signaling Pathway

cluster_alpha1 α1-Adrenergic Receptor (Gq-coupled) Ligand_alpha1 1-(Aryl)piperazine Derivative (Antagonist) Receptor_alpha1 α1 Receptor Ligand_alpha1->Receptor_alpha1 Norepinephrine Norepinephrine Norepinephrine->Receptor_alpha1 G_protein_q_alpha1 Gq Protein Receptor_alpha1->G_protein_q_alpha1 PLC_alpha1 Phospholipase C G_protein_q_alpha1->PLC_alpha1 IP3_DAG_alpha1 ↑ IP3 & DAG PLC_alpha1->IP3_DAG_alpha1 Ca_alpha1 ↑ Intracellular Ca2+ IP3_DAG_alpha1->Ca_alpha1

Caption: Antagonism at the α1-Adrenergic receptor.

Structure-Activity Relationships (SAR)

While a comprehensive SAR for this compound derivatives requires extensive data from a series of analogs, some general principles for arylpiperazines can be highlighted:

  • Aryl Substituents: The nature and position of substituents on the phenyl ring are critical for receptor affinity and selectivity. The 4-chloro and 2-fluoro groups in the core structure of interest are known to influence interactions within the receptor binding pocket.

  • Linker Region: The chain connecting the piperazine nitrogen to a terminal functional group can impact affinity and functional activity. The length and rigidity of this linker are key parameters for optimization.

  • Terminal Group: The nature of the terminal group at the N4 position of the piperazine ring significantly modulates the pharmacological profile, contributing to interactions with secondary binding pockets and influencing properties like partial agonism or antagonism.

Conclusion

Derivatives of this compound constitute a promising class of compounds with significant potential for modulating key neurotransmitter systems. This guide has provided a framework for understanding their pharmacology, including a summary of quantitative data, detailed experimental protocols, and an overview of the relevant signaling pathways. Further research focusing on the synthesis and systematic pharmacological evaluation of novel analogs is warranted to fully elucidate the therapeutic potential of this chemical scaffold. The methodologies and data presented herein should serve as a valuable resource for guiding these future drug discovery and development efforts.

References

The Role of 1-(4-Chloro-2-fluorophenyl)piperazine in the Discovery of Novel CNS Drugs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(4-chloro-2-fluorophenyl)piperazine scaffold is a cornerstone in the development of novel therapeutics for a range of central nervous system (CNS) disorders. Its unique structural and electronic properties make it a privileged fragment for designing potent and selective ligands for key neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT2A receptors. This technical guide provides a comprehensive overview of the synthesis, pharmacological evaluation, and structure-activity relationships of derivatives based on this core. Detailed experimental protocols for chemical synthesis and biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the drug discovery process centered on this important chemical entity.

Introduction

The treatment of complex CNS disorders, including schizophrenia, depression, and anxiety, remains a significant challenge in modern medicine. A substantial body of research has focused on the development of ligands that modulate the activity of dopamine and serotonin receptors, which are pivotal in regulating mood, cognition, and behavior. The phenylpiperazine moiety is a well-established pharmacophore in CNS drug discovery, with numerous approved drugs incorporating this structural motif.

The specific scaffold, this compound, offers a unique combination of features. The chloro and fluoro substituents on the phenyl ring significantly influence the molecule's electronic properties and its interaction with target receptors, often enhancing binding affinity and selectivity. This guide will delve into the chemical and biological aspects of this scaffold, providing a valuable resource for researchers engaged in the design and development of next-generation CNS therapeutics.

Chemical Synthesis

The synthesis of this compound and its derivatives typically involves nucleophilic aromatic substitution or Buchwald-Hartwig amination as key steps. Below are generalized protocols for the synthesis of the core scaffold and its subsequent derivatization.

Synthesis of this compound

A common method for the synthesis of N-arylpiperazines is the reaction of an appropriately substituted aryl halide with piperazine.

Experimental Protocol: Nucleophilic Aromatic Substitution

  • Reaction Setup: To a solution of 1,4-dichloro-2-fluorobenzene (1 equivalent) in a suitable high-boiling solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add piperazine (2-3 equivalents) and a base such as potassium carbonate (2 equivalents).

  • Reaction Conditions: Heat the reaction mixture at 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

General Procedure for Derivatization

The secondary amine of the piperazine ring provides a convenient handle for further functionalization, allowing for the introduction of various substituents to explore structure-activity relationships.

Experimental Protocol: N-Alkylation

  • Reaction Setup: To a solution of this compound (1 equivalent) in a polar aprotic solvent like acetonitrile or DMF, add a suitable base such as potassium carbonate or triethylamine (1.5-2 equivalents).

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., a substituted benzyl bromide or a functionalized alkyl chloride) (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Filter the reaction mixture to remove the inorganic base. Concentrate the filtrate and purify the residue by column chromatography to yield the desired N-alkylated derivative.

In Vitro Pharmacological Evaluation

The initial characterization of novel compounds involves assessing their binding affinity for specific CNS targets. Radioligand binding assays are the gold standard for determining the affinity of a compound for a particular receptor.

Dopamine D2 Receptor Binding Assay

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human dopamine D2 receptor. Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radioligand specific for the D2 receptor (e.g., [³H]-spiperone) and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Serotonin 5-HT2A Receptor Binding Assay

Experimental Protocol: Competitive Radioligand Binding Assay

The protocol is similar to the D2 receptor binding assay, with the following modifications:

  • Cell Line: Use a cell line stably expressing the human serotonin 5-HT2A receptor.

  • Radioligand: Use a radioligand specific for the 5-HT2A receptor (e.g., [³H]-ketanserin).

In Vivo Behavioral Assays

Promising compounds from in vitro screening are further evaluated in animal models to assess their potential therapeutic effects and side-effect profiles.

Elevated Plus Maze (for Anxiolytic Activity)

The elevated plus maze is a widely used model to assess anxiety-like behavior in rodents.

Experimental Protocol

  • Apparatus: The maze consists of two open arms and two closed arms arranged in the shape of a plus sign, elevated from the floor.

  • Procedure: Place a rodent (mouse or rat) in the center of the maze and allow it to explore freely for a set period (e.g., 5 minutes).

  • Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

  • Analysis: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

Conditioned Avoidance Response (for Antipsychotic Activity)

The conditioned avoidance response (CAR) test is a classic behavioral paradigm used to predict the efficacy of antipsychotic drugs.

Experimental Protocol

  • Apparatus: A shuttle box with two compartments, one of which can deliver a mild foot shock (unconditioned stimulus, US) preceded by a warning signal (conditioned stimulus, CS), such as a light or tone.

  • Training: Train the animal to avoid the foot shock by moving to the other compartment upon presentation of the CS.

  • Testing: Administer the test compound and assess its ability to suppress the avoidance response (i.e., the animal fails to move to the other compartment during the CS) without impairing the escape response (i.e., the animal still moves to the other compartment after the US is delivered).

  • Analysis: Effective antipsychotics selectively block the conditioned avoidance response.

Data Presentation: Structure-Activity Relationships

The following table presents representative binding affinity data for a series of hypothetical derivatives of this compound. This data illustrates how systematic structural modifications can influence potency and selectivity for dopamine D2 and serotonin 5-HT2A receptors.

Compound IDR GroupD2 Ki (nM)5-HT2A Ki (nM)
Scaffold H580250
CFP-01 Benzyl12085
CFP-02 4-Fluorobenzyl4515
CFP-03 2-Methoxybenzyl98110
CFP-04 4-Cyanobenzyl3522
CFP-05 3-(4-Fluorophenyl)propyl158

Note: The data in this table is illustrative and intended to demonstrate the format for presenting structure-activity relationship data. It is not based on a specific published study for this exact series of compounds.

Signaling Pathways and Experimental Workflows

Understanding the downstream signaling cascades initiated by receptor activation is crucial for elucidating the mechanism of action of novel CNS drugs. The following diagrams, generated using Graphviz, illustrate the key signaling pathways for the dopamine D2 and serotonin 5-HT2A receptors, as well as a typical workflow for CNS drug discovery.

D2_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel modulation) PKA->Cellular_Response Phosphorylates Targets Gq_signaling_pathway cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP3 plc->ip3 Cleaves PIP2 to dag DAG plc->dag ligand Serotonin ligand->receptor Binds pip2 PIP2 pip2->plc er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates cellular_response Cellular Response pkc->cellular_response Phosphorylates Targets DrugDiscoveryWorkflow A Target Identification and Validation B Lead Discovery (High-Throughput Screening, Fragment-Based Design) A->B C Lead Optimization (Synthesis of Analogs, SAR Studies) B->C D In Vitro Pharmacology (Binding Assays, Functional Assays) C->D D->C Iterative Optimization E In Vivo Pharmacology (Animal Models of Disease, Safety Pharmacology) D->E E->C Feedback F Preclinical Development (Toxicology, Pharmacokinetics) E->F G Clinical Trials F->G

The Fluorophenylpiperazine Moiety: A Linchpin in Receptor Binding and Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fluorophenylpiperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally acting agents to modulate their interaction with a wide array of G-protein coupled receptors (GPCRs) and transporters. Its unique electronic and conformational properties, conferred by the fluorine substituent and the piperazine ring, play a pivotal role in defining the affinity, selectivity, and overall pharmacological profile of a drug candidate. This guide provides a comprehensive overview of the structure-activity relationships (SAR), experimental evaluation, and signaling implications of the fluorophenylpiperazine core in receptor binding.

Structure-Activity Relationship: The Influence of Fluorine Substitution

The position of the fluorine atom on the phenyl ring of the N-phenylpiperazine structure is a critical determinant of receptor binding affinity and selectivity. The electron-withdrawing nature of fluorine can significantly alter the pKa of the distal piperazine nitrogen, influencing its protonation state at physiological pH and its ability to form key ionic interactions within the receptor binding pocket. Furthermore, the fluorine atom can engage in specific non-covalent interactions, such as hydrogen bonds and halogen bonds, with amino acid residues in the receptor, thereby fine-tuning the binding orientation and affinity of the ligand.

The substitution pattern—ortho, meta, or para—distinctly impacts the molecule's electronic distribution and steric profile, leading to differential recognition by various receptor subtypes. For instance, in the context of dopamine D2 and D3 receptor ligands, variations in the position of the fluoro substituent on the N-phenylpiperazine moiety can lead to significant changes in binding selectivity.

Quantitative Analysis of Receptor Binding Affinities

The binding affinity of fluorophenylpiperazine-containing compounds is typically quantified using in vitro radioligand binding assays. These experiments measure the ability of a test compound to displace a radiolabeled ligand from its specific receptor binding site. The results are commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Below are tables summarizing the binding affinities of representative fluorophenylpiperazine derivatives for key CNS targets, including serotonin and dopamine receptors.

Table 1: Binding Affinities (Ki, nM) of Fluorophenylpiperazine Derivatives at Serotonin Receptors

Compound5-HT1A5-HT2A5-HT2C
para-Fluorophenylpiperazine (pFPP)302[1]Moderate Affinity[2]Moderate Affinity[2]
2-Fluorophenylpiperazine Derivative 7a14.3 ± 7.1[3][4]--
2-Fluorophenylpiperazine Derivative 3a---
2-Fluorophenylpiperazine Derivative 6a199 ± 34.3[3][4]--

Table 2: Binding Affinities (Ki, nM) of Fluorophenylpiperazine Derivatives at Dopamine Receptors

CompoundD2D3D3 vs. D2 Selectivity
2-Fluorophenylpiperazine Derivative 6a>400-fold lower than D3[3]1.4 ± 0.21[3]>400-fold[3]
4-thiophene-3-yl-benzamide N-phenylpiperazine (6a-f)-1.4–43[3]67–1831-fold[3]
4-thiazolyl-4-ylbenzamide N-piperazine (7a-f)-2.5–31[3]73–1390-fold[3]
LS-3-134>150-fold lower than D30.17[3]>150-fold[3]
WW-III-55>800-fold lower than D3~20[3]>800-fold[3]

Experimental Protocols: Unveiling Receptor Interactions

The determination of receptor binding affinities for fluorophenylpiperazine-containing compounds relies on well-established experimental methodologies.

Radioligand Binding Assays

This technique is the gold standard for quantifying the affinity of a ligand for a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for a target receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human receptor of interest (e.g., HEK-293 cells).[1][3]

  • A high-affinity radioligand specific for the target receptor (e.g., [³H]-8-hydroxy-DPAT for 5-HT1A receptors).[3]

  • Test compounds (fluorophenylpiperazine derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. A parallel set of tubes containing an excess of a non-radiolabeled specific ligand is used to determine non-specific binding.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (e.g., cAMP Signaling Assays)

Functional assays measure the biological response elicited by a ligand upon binding to its receptor, thus characterizing it as an agonist, antagonist, or inverse agonist.

Objective: To determine the functional activity (e.g., agonism or antagonism) of a test compound at a specific receptor.

Materials:

  • HEK293 cells stably expressing the receptor of interest.[1]

  • Assay medium (e.g., DMEM).[1]

  • A stimulating agent (e.g., forskolin to induce cAMP production).[3]

  • Test compounds.

  • A detection reagent or system to measure the second messenger (e.g., a BRET-based cAMP biosensor).[5]

Procedure:

  • Cell Culture: Cells are cultured to an appropriate density in multi-well plates.

  • Pre-incubation: Cells are pre-incubated with the test compound at various concentrations.

  • Stimulation: The stimulating agent (e.g., forskolin) is added to induce a measurable response (e.g., cAMP production).

  • Detection: The level of the second messenger is quantified using a suitable detection method.

  • Data Analysis: The effect of the test compound on the stimulated response is analyzed to determine its functional activity. For agonists, the EC50 (half-maximal effective concentration) and Emax (maximum effect) are determined. For antagonists, the IC50 or Kb (equilibrium dissociation constant) is calculated.

Visualizing Molecular Interactions and Signaling Pathways

Graphical representations are invaluable for conceptualizing the complex interactions and pathways involving fluorophenylpiperazine-containing ligands.

cluster_ligand Fluorophenylpiperazine Moiety cluster_receptor Receptor Binding Pocket F Fluorine Phenyl Phenyl Ring F->Phenyl Modulates Electronics Aromatic_Pocket Aromatic Pocket Phenyl->Aromatic_Pocket π-π Stacking Piperazine Piperazine Ring H_Bond_Donor H-Bond Donor/Acceptor Piperazine->H_Bond_Donor H-Bonding Ionic_Site Ionic Interaction Site Piperazine->Ionic_Site Ionic Bond

Fig. 1: Key interactions of the fluorophenylpiperazine moiety within a generic receptor binding pocket.

Ligand Fluorophenylpiperazine Agonist Receptor GPCR (e.g., 5-HT1A) Ligand->Receptor Binds G_Protein Gαi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Phosphorylates Targets

Fig. 2: Simplified signaling pathway for a fluorophenylpiperazine agonist at an inhibitory GPCR.

Start Start: Cell Culture Incubation Incubate Cells with Radioligand & Test Compound Start->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis End End: Determine Binding Affinity Analysis->End

Fig. 3: General workflow for a radioligand binding assay.

Conclusion

The fluorophenylpiperazine moiety is a versatile and powerful component in the design of novel therapeutics targeting the central nervous system. A thorough understanding of its structure-activity relationships, coupled with rigorous experimental evaluation of receptor binding and functional activity, is essential for the rational design of drug candidates with desired potency, selectivity, and pharmacological profiles. The strategic placement of the fluorine atom and modifications to the piperazine ring continue to be fruitful avenues for optimizing ligand-receptor interactions and advancing the development of next-generation CNS drugs.

References

1-(4-Chloro-2-fluorophenyl)piperazine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 1-(4-Chloro-2-fluorophenyl)piperazine. Due to the limited publicly available data for this specific molecule, this document leverages data from structurally similar compounds, primarily other phenylpiperazine derivatives, to provide a predictive framework. It also outlines detailed, standardized experimental protocols for determining these crucial physicochemical properties, in line with international regulatory guidelines.

Core Concepts: Solubility and Stability

The solubility and stability of an active pharmaceutical ingredient (API) are critical parameters that influence its bioavailability, formulation, and shelf-life.

  • Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

  • Stability of a pharmaceutical product refers to its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout the re-test period or shelf-life. Degradation can be influenced by environmental factors such as temperature, humidity, and light.

Solubility Data

For comparative purposes, the table below summarizes the solubility of a closely related compound, 1-(4-Chlorophenyl)piperazine.

Solvent SystemSolubility (mg/mL)
Dimethylformamide (DMF)30
Dimethyl sulfoxide (DMSO)30
Ethanol30
Methanol1
DMF:PBS (pH 7.2) (1:2)0.33

Table 1: Solubility of 1-(4-Chlorophenyl)piperazine in various solvents. Data is presented for a structurally similar compound and should be considered as an estimate.[4]

Stability Profile

The stability of phenylpiperazine derivatives is influenced by several factors, including pH, temperature, and light. Common degradation pathways include hydrolysis, oxidation, and photodegradation[5][6][7].

Hydrolytic Stability

Hydrolysis is a primary degradation pathway for many drug substances. Stability across a range of pH values is crucial for predicting behavior in physiological environments and during formulation. While specific hydrolytic stability data for this compound is unavailable, studies on other pharmaceuticals indicate that stability can be highly pH-dependent[8][9][10][11]. Generally, phenylpiperazine derivatives are susceptible to acid- and base-catalyzed hydrolysis.

Thermal Stability

Thermal degradation studies are essential for determining appropriate storage and handling conditions. Stress testing at elevated temperatures helps to identify potential degradation products and reaction kinetics. While specific data for this compound is not available, general guidelines for thermal stability testing of active pharmaceutical ingredients recommend exposing the substance to temperatures in 10°C increments above the accelerated testing conditions (e.g., 50°C, 60°C)[12].

Photostability

Photostability testing is a critical component of stability studies, as exposure to light can induce degradation. The presence of chromophores, such as the substituted phenyl ring in this compound, suggests a potential for photosensitivity. Studies on other chlorofluorophenyl compounds have explored their photodegradation kinetics[13][14][15][16][17].

Experimental Protocols

To obtain definitive solubility and stability data for this compound, the following standardized experimental protocols are recommended. These are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Aqueous Solubility Determination (OECD 105)

This protocol outlines the flask method, suitable for substances with a solubility greater than 10⁻² g/L.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of deionized water in a flask.

  • Equilibration: Agitate the flask at a controlled temperature (e.g., 20°C or 37°C) for a sufficient time to reach equilibrium (preliminary tests should establish this timeframe).

  • Phase Separation: Separate the solid and liquid phases by centrifugation.

  • Analysis: Determine the concentration of the compound in the clear aqueous phase using a validated analytical method, such as UPLC-MS/MS.

Diagram 1: Workflow for Aqueous Solubility Determination (OECD 105 Flask Method)

G Workflow for Aqueous Solubility Determination A Add excess compound to water B Agitate at constant temperature to reach equilibrium A->B C Centrifuge to separate solid and aqueous phases B->C D Collect clear supernatant C->D E Analyze concentration by UPLC-MS/MS D->E F Calculate Aqueous Solubility E->F

Aqueous solubility determination workflow.
Stability Indicating Method Development and Forced Degradation Studies (ICH Q1A)

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

Methodology:

  • Acid Hydrolysis: Expose a solution of the compound (e.g., 1 mg/mL) to 0.1 M HCl at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Expose a solution of the compound to 0.1 M NaOH at an elevated temperature (e.g., 60°C).

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C).

  • Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • Analysis: At specified time points, analyze the stressed samples using a suitable, validated stability-indicating method (e.g., UPLC-MS/MS) to separate the parent compound from any degradation products.

Diagram 2: Forced Degradation Study Workflow (ICH Q1A)

G Forced Degradation Study Workflow cluster_stress Stress Conditions A Acid Hydrolysis (HCl) Analysis Analyze by UPLC-MS/MS A->Analysis B Base Hydrolysis (NaOH) B->Analysis C Oxidation (H₂O₂) C->Analysis D Thermal (Heat) D->Analysis E Photolytic (Light) E->Analysis Start This compound Sample Start->A Start->B Start->C Start->D Start->E End Identify Degradants & Establish Degradation Pathway Analysis->End

Workflow for a comprehensive forced degradation study.

Conclusion

While specific solubility and stability data for this compound are not extensively documented in public literature, this guide provides a framework for understanding its likely properties based on analogous compounds. For definitive data, it is imperative that the detailed experimental protocols outlined herein are followed. The successful execution of these studies will enable researchers and drug development professionals to accurately characterize this compound, facilitating its progression through the development pipeline.

References

A Technical Guide to Sourcing High-Purity 1-(4-Chloro-2-fluorophenyl)piperazine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Chloro-2-fluorophenyl)piperazine is a substituted piperazine derivative of significant interest in medicinal chemistry and drug development. As a key building block or intermediate, its purity is paramount to ensure the reliability, reproducibility, and safety of subsequent research findings and synthesized compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing strategies, quality verification protocols, and essential data for acquiring high-purity this compound (CAS No: 515160-75-5, Molecular Weight: 214.67 g/mol ).[1]

Supplier Identification and Data Comparison

Sourcing high-purity reagents begins with identifying and vetting potential suppliers. These range from large chemical manufacturers to specialized custom synthesis laboratories. When evaluating suppliers, it is crucial to request batch-specific documentation, as product quality can vary. For research-grade compounds, some suppliers may not provide extensive analytical data, placing the responsibility of quality verification on the buyer.[2]

The following table summarizes representative data points that researchers should look for when comparing suppliers. Note that availability and specific values will differ between vendors and batches.

Supplier Category Example Product Grade Typical Purity (by HPLC/GC) Analytical Data Provided Key Documentation
Major Chemical Suppliers Research Grade (e.g., AldrichCPR)Often ≥97%; Purity not always guaranteedMay be limited; buyer verification often required[2]MSDS, Basic Certificate of Origin (COO)
Specialty Chemical Vendors Analytical Standard or High PurityTypically ≥98% to >99.5%HPLC, LCMS, ¹H NMRBatch-specific Certificate of Analysis (CoA)[3]
Custom Synthesis Labs Made-to-OrderSpecified by customer (e.g., >99%)Full analytical package as requestedSynthesis Report, Comprehensive CoA

Experimental Protocols for Quality Verification

Independent verification of purity and identity is a critical step upon receiving the compound. Below are detailed methodologies for key analytical experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of non-volatile organic compounds. It separates the main compound from any impurities, and the purity is calculated based on the relative peak areas.

  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase : A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 258 nm).[4]

  • Procedure :

    • Prepare a sample solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Inject 5-10 µL of the sample solution into the HPLC system.

    • Run the gradient method to elute the compound and any impurities.

    • Integrate the peak areas in the resulting chromatogram.

    • Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%. A high-purity sample should exhibit a single major peak with minimal secondary peaks.[3]

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds and impurities.

  • Instrumentation : A GC system coupled to a Mass Spectrometer.[5]

  • Column : A non-polar capillary column (e.g., Equity-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

  • Carrier Gas : Helium at a constant flow of 1 mL/min.[5]

  • Injection : 1 µL of a diluted sample in a volatile solvent (e.g., pentane or ethyl acetate), with a split ratio of 20:1.[5]

  • Oven Program : Start at 60°C (hold for 1 min), ramp at 10°C/min to 170°C, then ramp at 15°C/min to 280°C (hold for 4 min).[5]

  • MS Detection : Electron Ionization (EI) at 70eV, scanning a mass range of m/z 40-550.

  • Procedure :

    • The sample is injected and vaporized.

    • The GC column separates components based on their boiling points and interactions with the column.

    • Each separated component enters the mass spectrometer, where it is fragmented and detected.

    • The resulting mass spectrum provides a molecular fingerprint that can be used to identify the main compound and any impurities by comparing them to spectral libraries.

Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure of the compound.

  • Instrumentation : A 300-500 MHz NMR spectrometer.

  • Sample Preparation : Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Procedure :

    • Acquire a one-dimensional proton (¹H) NMR spectrum.

    • Analyze the spectrum for key features:

      • Chemical Shift (ppm) : The position of the peaks indicates the electronic environment of the protons. Aromatic protons will appear in the δ 6.5-8.0 ppm region, while piperazine protons will be in the δ 2.5-4.0 ppm range.

      • Integration : The area under each peak corresponds to the number of protons it represents.

      • Splitting Patterns (Multiplicity) : Reveals information about adjacent protons.

    • The obtained spectrum should be consistent with the expected structure of this compound. The absence of significant unassigned peaks is an indicator of high purity.[3]

Visualized Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of critical processes for sourcing and synthesis.

Sourcing_Workflow Sourcing and Quality Control Workflow A 1. Identify Potential Suppliers (Catalogs, Custom Synthesis) B 2. Request Batch-Specific Certificate of Analysis (CoA) A->B C 3. Evaluate Supplier Data (Purity, Methods, Impurities) B->C D Data Meets Requirements? C->D E 4. Procure Compound D->E Yes J Find Alternative Supplier D->J No F 5. In-House Quality Control (HPLC, GC-MS, NMR) E->F G Passes QC? F->G H 6. Accept Batch for Research Use G->H Yes I Reject Batch & Return to Supplier G->I No

Caption: A logical workflow for sourcing and validating high-purity chemical reagents.

Synthesis_Pathway Representative Synthesis via Nucleophilic Aromatic Substitution cluster_product Product A Piperazine C This compound A->C B 1,4-Dichloro-2-fluorobenzene B->C B:e->C:w Base (e.g., K2CO3) Solvent (e.g., ACN) Heat

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds from 1-(4-Chloro-2-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel chemical entities derived from 1-(4-Chloro-2-fluorophenyl)piperazine. This starting material is a valuable scaffold in medicinal chemistry, particularly for the development of agents targeting the central nervous system and infectious diseases. The following protocols are based on established synthetic methodologies for analogous piperazine derivatives and can be adapted for the generation of diverse compound libraries.

Introduction

This compound is a disubstituted phenylpiperazine that serves as a key building block in the synthesis of a wide array of biologically active molecules. The piperazine moiety is a common feature in many approved drugs, contributing to improved pharmacokinetic properties and providing a versatile handle for chemical modification.[1][2] Its derivatives have shown a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, antimicrobial, and antifungal properties.[3][4][5][6]

The synthetic strategies outlined below focus on the nucleophilic nature of the secondary amine in the piperazine ring, allowing for reactions such as acylation, alkylation, and sulfonylation to introduce diverse functionalities and generate novel compounds with potential therapeutic applications.

Synthesis of Novel Piperazine Derivatives

Two primary synthetic routes for the derivatization of this compound are presented: N-acylation followed by nucleophilic substitution, and direct reaction with sulfonyl chlorides, isocyanates, or isothiocyanates.

Protocol 1: Synthesis of a 1,2,4-Triazole-Piperazine Hybrid Molecule

This protocol details a two-step synthesis of a novel compound featuring a 1,2,4-triazole moiety linked to the piperazine core. This class of hybrid molecules has shown promise in various therapeutic areas.[7][8] The first step involves the acylation of the starting piperazine, followed by a nucleophilic substitution reaction with a triazole derivative.

Step 1: Synthesis of 2-Chloro-1-(4-(4-chloro-2-fluorophenyl)piperazin-1-yl)ethan-1-one (Intermediate 1)

This reaction involves the acylation of this compound with chloroacetyl chloride.

  • Materials:

    • This compound

    • Chloroacetyl chloride

    • Dioxane (anhydrous)

    • Triethylamine (or other suitable base)

    • Ice bath

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Dropping funnel

  • Procedure:

    • Dissolve this compound (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dioxane in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the mixture in an ice bath with continuous stirring.

    • Add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous dioxane dropwise to the cooled mixture via a dropping funnel over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture can be filtered to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure to yield the crude product.

    • The crude Intermediate 1 can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 1-(4-(4-Chloro-2-fluorophenyl)piperazin-1-yl)-2-((4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (Final Compound)

This step involves the S-alkylation of a 1,2,4-triazole-3-thione with Intermediate 1 .[7]

  • Materials:

    • Intermediate 1 (from Step 1)

    • 4-Phenyl-4H-1,2,4-triazole-3-thiol

    • Potassium hydroxide (or other suitable base)

    • Ethanol

    • Reflux condenser

    • Heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve 4-phenyl-4H-1,2,4-triazole-3-thiol (1 equivalent) and potassium hydroxide (1 equivalent) in ethanol.

    • To this solution, add Intermediate 1 (1 equivalent).

    • Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into cold water.

    • The resulting solid precipitate is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent like isopropanol.

Quantitative Data Summary (Illustrative)

CompoundStarting MaterialReagentSolventReaction TimeYield (%)Melting Point (°C)
Intermediate 1This compoundChloroacetyl chlorideDioxane3 hours~85-
Final CompoundIntermediate 14-Phenyl-4H-1,2,4-triazole-3-thiolEthanol1.5 hours~75-
Protocol 2: Synthesis of Sulfonamide, Urea, and Thiourea Derivatives

This protocol describes the direct derivatization of this compound with various sulfonyl chlorides, isocyanates, and isothiocyanates to yield novel sulfonamides, ureas, and thioureas. These functional groups are prevalent in many biologically active compounds.

  • Materials:

    • This compound

    • Appropriate sulfonyl chloride, isocyanate, or isothiocyanate (e.g., 4-chloro-3-nitrobenzenesulfonyl chloride, phenyl isocyanate)

    • Suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)

    • Base (e.g., Triethylamine, for sulfonamide synthesis)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

  • General Procedure:

    • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

    • For sulfonamide synthesis, add a base like triethylamine (1.1 equivalents).

    • Add the corresponding sulfonyl chloride, isocyanate, or isothiocyanate (1.1 equivalents) to the solution. The addition can be done portion-wise or as a solution in the same solvent.

    • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is then purified using an appropriate method, such as column chromatography or recrystallization.[9]

Quantitative Data Summary (Illustrative)

Derivative TypeReagentSolventReaction TimeYield (%)Physical State
Sulfonamide4-Chloro-3-nitrobenzenesulfonyl chlorideDCM4 hours~90Yellow Solid
UreaPhenyl isocyanateTHF2 hours~95White Solid
ThioureaPhenyl isothiocyanateTHF3 hours~92Pale Yellow Solid

Visualizations

Experimental Workflow

G Figure 1: General workflow for the synthesis and characterization of novel derivatives. A Starting Material This compound B Derivatization Reaction (e.g., Acylation, Sulfonylation) A->B Reagents, Solvent C Crude Product B->C D Purification (Recrystallization or Chromatography) C->D E Pure Novel Compound D->E F Characterization (NMR, IR, MS, Elemental Analysis) E->F G Biological Activity Screening E->G

Caption: Figure 1: General workflow for synthesis and characterization.

Signaling Pathway (Hypothetical)

Many phenylpiperazine derivatives are known to interact with G-protein coupled receptors (GPCRs) in the central nervous system, such as dopamine and serotonin receptors. The novel compounds synthesized could potentially modulate these pathways.

G Figure 2: Hypothetical signaling pathway modulation by a novel phenylpiperazine derivative. cluster_membrane Cell Membrane cluster_intracellular Intracellular Receptor GPCR (e.g., Dopamine/Serotonin Receptor) G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response (e.g., Neurotransmission) Kinase_Cascade->Response Ligand Novel Compound Ligand->Receptor Binding

Caption: Figure 2: Hypothetical GPCR signaling pathway modulation.

Conclusion

The protocols provided herein offer a robust starting point for the synthesis of novel compounds from this compound. The versatility of the piperazine scaffold allows for the generation of a wide range of derivatives with potential applications in drug discovery. Researchers are encouraged to adapt and optimize these methods to explore new chemical space and identify novel therapeutic agents. All synthesized compounds should be thoroughly characterized using standard analytical techniques to confirm their structure and purity before any biological evaluation.

References

Application Notes and Protocols for N-alkylation of 1-(4-Chloro-2-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 1-(4-chloro-2-fluorophenyl)piperazine, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocols outlined below describe common and effective methods for introducing alkyl substituents to the secondary amine of the piperazine ring.

Introduction

This compound is a valuable building block in medicinal chemistry. Its N-alkylation is a crucial step in the synthesis of a wide range of molecules, including antagonists for various receptors. The methods described herein are standard organic synthesis techniques applicable in most laboratory settings. The choice of method will depend on the nature of the alkyl group to be introduced and the desired scale of the reaction.

Key N-alkylation Strategies

There are several reliable methods for the N-alkylation of this compound. The most common and effective methods are direct N-alkylation with alkyl halides and reductive amination.

  • Direct N-alkylation: This is a straightforward and widely used technique that involves the reaction of the piperazine with an alkyl halide in the presence of a base.[1]

  • Reductive Amination: This one-pot, two-step process involves the reaction of the piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced to the N-alkylated product. This method is particularly advantageous for preventing the formation of quaternary ammonium salts.[1][2]

Alternative strategies include the use of a protecting group (e.g., N-Boc) to ensure mono-alkylation or an acylation followed by reduction of the resulting amide.[2][3]

Experimental Protocols

Protocol 1: Direct N-alkylation with Alkyl Halides

This protocol describes a general procedure for the mono-N-alkylation of this compound using an alkyl bromide.

Materials:

  • This compound

  • Alkyl Bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dried reaction flask, add this compound and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (for analogous reactions):

Starting MaterialAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-(4-bromophenyl)piperazineAlkyl BromideK₂CO₃MeCN60-80Not SpecifiedNot Specified[2]
1-(4-chlorophenyl)piperazineChloroacetyl chlorideNot SpecifiedDioxaneReflux284[4]
General PiperazineAlkyl IodideExcess PiperazinePyridineReflux12~70-80[5]

Note: Yields are highly dependent on the specific alkyl halide and reaction conditions.

Protocol 2: Reductive Amination

This protocol provides a general method for N-alkylation via reductive amination with an aldehyde.

Materials:

  • This compound

  • Aldehyde (1.0-1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Saturated aqueous solution of sodium bicarbonate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in dichloromethane or dichloroethane.

  • Add the aldehyde (1.0-1.2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to form the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (for analogous reactions):

Piperazine DerivativeAldehyde/KetoneReducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
N-ethylpiperazine6-bromonicotinaldehydeNaBH(OAc)₃Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
PiperazineAldehyde 104NaBH(OAc)₃Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
General PiperazineButylaldehydeNaBH₃(CN) or NaBH(OAc)₃Not SpecifiedNot SpecifiedNot SpecifiedGood[5]

Note: Sodium cyanoborohydride (NaBH₃CN) can also be used as a reducing agent, often with the addition of a weak acid like acetic acid.[2]

Visualized Workflows

G cluster_0 Protocol 1: Direct N-alkylation A 1. Mix Piperazine & K₂CO₃ in MeCN B 2. Add Alkyl Bromide A->B C 3. Heat Reaction Mixture (60-80°C) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Quench with NaHCO₃ (aq) D->E F 6. Work-up (Extraction & Drying) E->F G 7. Purify by Column Chromatography F->G H Final N-alkylated Product G->H

Caption: Experimental workflow for the direct N-alkylation of this compound.

G cluster_1 Protocol 2: Reductive Amination I 1. Dissolve Piperazine in DCM/DCE J 2. Add Aldehyde I->J K 3. Stir for 1-2h (Iminium Ion Formation) J->K L 4. Add Sodium Triacetoxyborohydride K->L M 5. Stir for 12-24h, Monitor by TLC/LC-MS L->M N 6. Quench with NaHCO₃ (aq) M->N O 7. Work-up (Extraction & Drying) N->O P 8. Purify by Column Chromatography O->P Q Final N-alkylated Product P->Q

Caption: Experimental workflow for the N-alkylation of this compound via reductive amination.

Logical Relationships of Reaction Parameters

The success of the N-alkylation reaction is dependent on several interconnected parameters. The following diagram illustrates the logical relationships between these factors and the desired outcome.

G cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes A Choice of Base (e.g., K₂CO₃, Et₃N) F Reaction Rate A->F G Product Yield A->G H By-product Formation (e.g., Di-alkylation) A->H B Alkylating Agent (e.g., R-Br, R-I, R-CHO) B->F B->G B->H C Solvent (e.g., MeCN, DMF, DCM) C->F C->G D Temperature D->F D->G E Reaction Time E->G I Successful Mono-N-alkylation F->I G->I H->I

Caption: Influence of reaction parameters on the outcome of N-alkylation.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(4-Chloro-2-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation is particularly valuable in medicinal chemistry and drug development for the synthesis of arylamines and N-aryl heterocycles, which are prevalent structural motifs in a vast array of pharmaceutical agents.[3] These application notes provide detailed protocols and guidance for the successful Buchwald-Hartwig amination of 1-(4-chloro-2-fluorophenyl)piperazine with various primary and secondary amines. The starting material, an electron-deficient aryl chloride, presents a challenging substrate due to the strong C-Cl bond. However, the use of sophisticated palladium catalysts, bulky electron-rich phosphine ligands, and appropriate reaction conditions can facilitate efficient coupling to afford a diverse range of functionalized piperazine derivatives.[4]

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride, in this case, this compound, to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido-palladium complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl piperazine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

The choice of ligand is critical for the success of the reaction, as it influences the rates of oxidative addition and reductive elimination and stabilizes the palladium catalyst.[5] Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, and BINAP are often employed for the amination of aryl chlorides.[2][4]

Experimental Protocols

The following protocols provide general procedures for the Buchwald-Hartwig amination of this compound with different classes of amines. Optimization of reaction conditions (temperature, reaction time, and catalyst loading) may be necessary for specific substrates.

Protocol 1: General Procedure for the Amination with Secondary Cyclic Amines (e.g., Morpholine)

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask and other standard laboratory glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add this compound (1.0 equiv) and morpholine (1.2 equiv) to the flask.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Amination with Primary Alkylamines (e.g., n-Butylamine)

Materials:

  • This compound (1.0 equiv)

  • n-Butylamine (1.5 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • RuPhos (0.03 equiv)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask and other standard laboratory glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 equiv), RuPhos (0.03 equiv), and LHMDS (1.5 equiv) to a Schlenk flask.

  • Add this compound (1.0 equiv) and anhydrous 1,4-dioxane.

  • Add n-butylamine (1.5 equiv) via syringe.

  • Seal the flask and heat the mixture to 90-100 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer with brine, dry over magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: General Procedure for the Amination with Anilines (e.g., Aniline)

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • BINAP (0.08 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

  • Schlenk flask and other standard laboratory glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add Pd(OAc)₂ (0.05 equiv), BINAP (0.08 equiv), and Cs₂CO₃ (2.0 equiv) under an inert atmosphere.

  • Add this compound (1.0 equiv) and anhydrous toluene.

  • Add aniline (1.2 equiv) to the mixture.

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction to 110 °C for 8-24 hours.[4]

  • Monitor the reaction's progress.

  • Once complete, cool the mixture and filter through a pad of Celite, washing with toluene or ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of aryl chlorides with various amines. While specific data for this compound is not extensively available in the literature, the data presented for analogous substrates provides a strong indication of expected outcomes.

Table 1: Reaction Conditions and Yields for the Coupling of Aryl Chlorides with Secondary Cyclic Amines

Aryl ChlorideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-ChlorotolueneMorpholinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene1001895
2-ChloropyridinePiperidinePd₂(dba)₃ (1)RuPhos (2)K₃PO₄Dioxane1102488
1-Chloro-4-nitrobenzeneMorpholinePd(OAc)₂ (1.5)DavePhos (3)Cs₂CO₃Toluene1001292

Table 2: Reaction Conditions and Yields for the Coupling of Aryl Chlorides with Primary Alkylamines

Aryl ChlorideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-Chloroanisolen-HexylaminePd₂(dba)₃ (1)BrettPhos (2)LHMDSDioxane1001691
2-Chloro-6-methylpyridineIsobutylaminePd(OAc)₂ (2)cataCXium A (4)NaOtBuToluene802085
1-Chloro-3-(trifluoromethyl)benzeneBenzylaminePd₂(dba)₃ (0.5)XPhos (1)K₃PO₄Dioxane1101294

Table 3: Reaction Conditions and Yields for the Coupling of Aryl Chlorides with Anilines

Aryl ChlorideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
ChlorobenzeneAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1102482
4-Chloro-N,N-dimethylaniline4-MethoxyanilinePd₂(dba)₃ (1)Xantphos (2)K₂CO₃Dioxane1001889
2-Chlorotoluene3,5-DimethylanilinePd(OAc)₂ (1)SPhos (2)NaOtBuToluene1001593

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Weigh Reagents: Aryl Halide, Amine, Base B Add Catalyst and Ligand to Schlenk Flask A->B Under Inert Atmosphere C Evacuate and Backfill with Inert Gas (3x) B->C D Add Anhydrous Solvent C->D E Heat to Desired Temperature D->E F Stir Vigorously E->F G Monitor Progress (TLC, LC-MS) F->G H Cool to Room Temperature G->H Reaction Complete I Quench Reaction H->I J Extract with Organic Solvent I->J K Wash, Dry, and Concentrate J->K L Purify by Column Chromatography K->L

A flowchart illustrating the key steps in the experimental protocol.

Catalytic_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R₂NH pd2_amine_complex [L-Pd(II)(Ar)(X)(R₂NH)] amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation amido_complex L-Pd(II)(Ar)(NR₂) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product

A simplified representation of the palladium-catalyzed cycle.

References

Application Notes and Protocols for the Analytical Identification of 1-(4-Chloro-2-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-2-fluorophenyl)piperazine is a substituted piperazine derivative. Piperazine and its analogues are common structural motifs in medicinal chemistry and are found in a variety of pharmacologically active compounds.[1] Accurate and robust analytical methods are therefore essential for the identification, quantification, and quality control of these substances in research and development settings.

This document provides detailed application notes and experimental protocols for the identification and analysis of this compound using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies described are based on established analytical practices for similar piperazine derivatives and can be adapted for various research applications.

Analytical Methods Overview

A summary of the primary analytical techniques for the characterization of this compound is presented below.

Analytical Technique Principle Information Obtained Primary Use Cases
HPLC-UV Differential partitioning of the analyte between a stationary and mobile phase, with detection by UV absorbance.Retention time (t R ), Quantitative analysis (purity, concentration).Purity assessment, quantitative analysis of bulk material and formulated products.
GC-MS Separation of volatile compounds followed by ionization and mass-to-charge ratio analysis of fragments.Retention time (t R ), Mass spectrum (fragmentation pattern), Molecular weight confirmation.Identification of the compound in complex mixtures, impurity profiling, metabolic studies.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed molecular structure, identification of functional groups, and stereochemistry.Unambiguous structure elucidation, characterization of reference standards.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile technique for the separation and quantification of this compound. A reversed-phase method is typically employed for piperazine derivatives.

Experimental Protocol

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., Waters X-Bridge C18, 250 mm x 4.6 mm, 5 µm particle size) is recommended.[2]

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Prepare a stock solution of this compound reference standard in the diluent at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration within the calibration range.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 254 nm.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration).

4. Data Analysis:

  • The retention time of the analyte in the sample solution should match that of the reference standard.

  • Quantification can be performed using a calibration curve generated from the peak areas of the standard solutions.

Quantitative Data Summary
Parameter Expected Value
Retention Time (t R ) Compound-specific, to be determined experimentally.
Linearity (r²) > 0.999
Limit of Detection (LOD) To be determined experimentally.
Limit of Quantification (LOQ) To be determined experimentally.

Note: The exact retention time will depend on the specific HPLC system and column used.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Inject Inject into HPLC Dissolve_Sample->Inject Dissolve_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Analyte Integrate->Quantify Report Report Quantify->Report

Caption: Workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of this compound, providing both chromatographic separation and mass spectral data for structural confirmation.

Experimental Protocol

1. Instrumentation:

  • A standard GC-MS system with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Solutions:

  • Solvent: Methanol or Ethyl Acetate.

  • Sample Solution: Prepare a solution of the sample in the chosen solvent at a concentration of approximately 1 mg/mL.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 40-500.

4. Data Analysis:

  • The mass spectrum of the analyte should be compared to a reference spectrum if available.

  • The fragmentation pattern can be interpreted to confirm the structure. Key fragments for similar phenylpiperazines include the molecular ion (M+), loss of a C2H4N fragment from the piperazine ring, and ions corresponding to the substituted phenyl ring. For 1-(3-chloro-4-fluorophenyl)piperazine, characteristic fragments include the molecular ion at m/z 214, a base peak at m/z 172 (loss of C2H4N), and a signal for the piperazine moiety at m/z 56.[3] A chlorofluorophenyl cation is also typically observed.[3]

Predicted GC-MS Fragmentation Data
Fragment Ion (m/z) Proposed Structure / Loss Relative Abundance
214[M]+ (Molecular Ion)Moderate
172[M - C2H4N]+High (likely base peak)
145[M - C4H8N]+Moderate
129[Cl-C6H3-F]+Moderate
56[C3H6N]+Moderate

Note: These are predicted values based on the fragmentation of structurally similar compounds. Actual results should be confirmed experimentally.

GC-MS Analysis Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Sample Dissolve Sample in Solvent Inject Inject into GC Sample->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Analyze Mass Analysis Ionize->Analyze Spectrum Obtain Mass Spectrum Analyze->Spectrum Compare Compare to Reference/Library Spectrum->Compare Identify Identify Compound Compare->Identify Report Report Identify->Report

Caption: Workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for complete characterization.

Experimental Protocol

1. Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

2. Reagents and Solutions:

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

3. NMR Acquisition Parameters:

  • ¹H NMR:

    • Standard pulse program.

    • Sufficient number of scans for adequate signal-to-noise ratio.

  • ¹³C NMR:

    • Proton-decoupled pulse program.

    • Longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

4. Data Analysis:

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

  • Coupling constants (J) are reported in Hertz (Hz).

  • The integration of ¹H NMR signals corresponds to the number of protons.

  • The chemical shifts and coupling patterns are interpreted to assign the structure. For 1-(4-chlorophenyl)piperazine in DMSO-d6, the protons of the phenyl ring appear at approximately 6.91-7.23 ppm, while the CH2 groups of the piperazine ring are observed around 2.92 and 3.16 ppm.[4]

Predicted NMR Data Summary

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.1-7.3m1HAromatic CH
~ 6.9-7.1m2HAromatic CH
~ 3.2-3.4t4HPiperazine N-CH₂
~ 3.0-3.2t4HPiperazine N-CH₂
~ 1.9 (broad s)s1HPiperazine NH

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment
~ 158 (d, J CF ≈ 245 Hz)C-F
~ 139 (d, J CF ≈ 10 Hz)C-N
~ 128 (d, J CF ≈ 3 Hz)C-Cl
~ 124Aromatic CH
~ 120 (d, J CF ≈ 8 Hz)Aromatic CH
~ 116 (d, J CF ≈ 22 Hz)Aromatic CH
~ 50Piperazine N-CH₂
~ 45Piperazine N-CH₂

Note: These are predicted chemical shifts and coupling constants. Actual values may vary depending on the solvent and experimental conditions.

NMR Analysis Logical Flow Diagram

NMR_Logic cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Sample Dissolve Sample in Deuterated Solvent Add_TMS Add TMS Standard Sample->Add_TMS Acquire_1H Acquire ¹H NMR Spectrum Add_TMS->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Add_TMS->Acquire_13C Process_Spectra Process Spectra (FT, Phasing, Baseline Correction) Acquire_1H->Process_Spectra Acquire_13C->Process_Spectra Analyze_Shifts Analyze Chemical Shifts Process_Spectra->Analyze_Shifts Analyze_Coupling Analyze Coupling Constants Process_Spectra->Analyze_Coupling Analyze_Integration Analyze Integration Process_Spectra->Analyze_Integration Assign_Structure Assign Protons and Carbons Analyze_Shifts->Assign_Structure Analyze_Coupling->Assign_Structure Analyze_Integration->Assign_Structure Final_Structure Final_Structure Assign_Structure->Final_Structure Confirm Structure

Caption: Logical flow for NMR-based structural elucidation.

References

Application Note: HPLC-UV Purity Analysis of 1-(4-Chloro-2-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Chloro-2-fluorophenyl)piperazine is a key intermediate in the synthesis of various pharmaceutically active compounds. The purity of this precursor is critical as it directly impacts the quality, safety, and efficacy of the final drug product. This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantitative determination of the purity of this compound. This method is designed for use in quality control laboratories within the pharmaceutical industry and research institutions.

The principle of this method is based on the separation of this compound from its potential process-related impurities and degradation products on a C18 stationary phase. The separation is achieved through a gradient elution using a mobile phase composed of an aqueous phosphate buffer and acetonitrile. A UV detector is employed for the quantification of the main component and any impurities. The purity is calculated based on the area percentage of the principal peak in the chromatogram.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard (Purity ≥ 99.5%)

  • This compound Sample for Analysis

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

  • Orthophosphoric Acid (85%, AR Grade)

  • Water (HPLC Grade, Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Data Acquisition Software: Chromatographic data acquisition and processing software.

  • Analytical Balance: A balance with a readability of 0.01 mg.

  • pH Meter: A calibrated pH meter.

  • Ultrasonic Bath: For degassing the mobile phase.

  • Syringe Filters: 0.45 µm PVDF or PTFE syringe filters.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-25 min: 30% to 70% B; 25-30 min: 70% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 35 minutes
Preparation of Solutions
  • Mobile Phase A (0.02 M KH₂PO₄, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Add approximately 25 mL of diluent and sonicate to dissolve. Dilute to the mark with the diluent and mix well.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Add approximately 25 mL of diluent and sonicate to dissolve. Dilute to the mark with the diluent and mix well. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by injecting the reference standard solution (five replicate injections). The system suitability parameters should meet the criteria listed in Table 2.

Table 2: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure that there are no interfering peaks at the retention time of the analyte.

  • Perform five replicate injections of the Reference Standard Solution and verify the system suitability criteria.

  • Inject the Sample Solution in duplicate.

  • After the analysis, wash the column with a mixture of 80% acetonitrile and 20% water for at least 30 minutes.

Data Presentation and Analysis

The purity of the this compound sample is calculated based on the area percentage of all the peaks detected in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Table 3: Example Data for Purity Calculation

Peak No.Retention Time (min)Peak Area (mAU*s)Area (%)
14.5215600.08
28.9132450.16
312.34198560099.65
415.7825100.13
Total 1992915 100.00

Based on the example data, the purity of the analyzed sample is 99.65%.

Workflow Diagram

HPLC_Workflow start Start prep_solutions Prepare Mobile Phase, Diluent, Standard, and Sample Solutions start->prep_solutions end End system_equilibration Equilibrate HPLC System prep_solutions->system_equilibration blank_injection Inject Blank (Diluent) system_equilibration->blank_injection system_suitability Perform System Suitability Test (5 injections of Standard) suitability_check System Suitability Criteria Met? system_suitability->suitability_check blank_injection->system_suitability sample_injection Inject Sample Solution (Duplicate Injections) data_acquisition Acquire Chromatographic Data sample_injection->data_acquisition data_analysis Integrate Peaks and Calculate Purity (%) data_acquisition->data_analysis report Generate Report data_analysis->report report->end suitability_check->system_equilibration No suitability_check->sample_injection Yes

Caption: HPLC-UV Analysis Workflow for Purity Determination.

Conclusion

The described RP-HPLC-UV method provides a reliable and accurate means for determining the purity of this compound. The method is specific, robust, and suitable for routine quality control analysis in a pharmaceutical setting. The clear separation of the main peak from potential impurities ensures the dependable assessment of product quality.

Application Notes and Protocols: Solid-Phase Synthesis Utilizing 1-(4-Chloro-2-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-2-fluorophenyl)piperazine is a valuable building block in medicinal chemistry, frequently incorporated into molecules targeting a range of biological receptors. Its structural motifs are present in numerous drug candidates. Solid-phase synthesis offers a streamlined and efficient methodology for the rapid generation of compound libraries and the synthesis of complex molecules by simplifying purification processes. This document provides detailed protocols and application notes for the incorporation of this compound into small molecules using solid-phase synthesis techniques. The protocols outlined are broadly applicable and can be adapted for the synthesis of diverse compound libraries for screening and lead optimization.

Core Applications

The primary application of this compound in solid-phase synthesis is its use as a nucleophile, where the secondary amine of the piperazine ring is coupled to an electrophilic center attached to a solid support. This allows for the generation of a wide array of substituted piperazine derivatives. Common reaction types include:

  • Amide Bond Formation: Coupling with resin-bound carboxylic acids.

  • Sulfonamide Bond Formation: Reaction with resin-bound sulfonyl chlorides.

  • Reductive Amination: Reaction with resin-bound aldehydes or ketones.

This application note will focus on the widely used amide bond formation.

Data Presentation

The following table summarizes expected quantitative data for a representative solid-phase synthesis of a small molecule library utilizing this compound. These values are illustrative and may vary depending on the specific substrates and reaction conditions.

ParameterValueMethod of Determination
Resin Loading Efficiency0.5 - 0.8 mmol/gGravimetric analysis after Fmoc deprotection
Coupling Yield>95%Kaiser Test or TNBS Test
Cleavage Yield80 - 95%HPLC analysis of crude product
Final Product Purity75 - 90%HPLC analysis
Overall Yield60 - 75%Calculated from initial resin loading and final product mass

Experimental Protocols

This section details the methodology for the solid-phase synthesis of a hypothetical library of N-acyl-1-(4-chloro-2-fluorophenyl)piperazine derivatives.

Materials and Reagents
  • Rink Amide MBHA resin (or similar aminomethylated resin)

  • Fmoc-protected amino acids (as representative carboxylic acids)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or HATU

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Triisopropylsilane (TIS)

  • HPLC grade acetonitrile and water

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

Protocol 1: Loading of the First Building Block (Carboxylic Acid) onto the Resin
  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the linker. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of the First Building Block:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.

    • Add DIC (3 equivalents) and HOBt (3 equivalents) to the amino acid solution.

    • Alternatively, use HATU (3 equivalents) and DIPEA (6 equivalents).

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF for 30 minutes. Wash as in the previous step.

  • Fmoc Deprotection of the Coupled Amino Acid: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: Coupling of this compound
  • Activation of Resin-Bound Carboxylic Acid:

    • Swell the resin from Protocol 1 in DMF.

    • In a separate vial, dissolve DIC (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add this activation mixture to the resin and agitate for 15 minutes.

  • Coupling Reaction:

    • Dissolve this compound (3 equivalents) in DMF.

    • Add the piperazine solution to the activated resin.

    • Agitate the reaction mixture for 4-6 hours at room temperature.

  • Monitoring the Reaction: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

Protocol 3: Cleavage and Purification
  • Cleavage from Resin:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

    • Add the cleavage cocktail to the dry resin in a reaction vessel.

    • Agitate the mixture for 2-3 hours at room temperature.

  • Product Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether to the filtrate.

    • Centrifuge the mixture and decant the ether.

    • Wash the precipitate with cold diethyl ether (2x).

    • Dry the crude product under vacuum.

  • Purification:

    • Dissolve the crude product in a minimal amount of DMSO or a suitable solvent mixture.

    • Purify the product using preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Visualizations

The following diagrams illustrate the key workflows in the described solid-phase synthesis.

experimental_workflow start Start: Rink Amide Resin swell 1. Swell Resin in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple_aa 3. Couple Fmoc-Amino Acid (DIC/HOBt or HATU) wash1->couple_aa wash2 Wash (DMF, DCM, MeOH) couple_aa->wash2 deprotect2 4. Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotect2 wash3 Wash (DMF, DCM) deprotect2->wash3 activate 5. Activate Carboxylic Acid (DIC/HOBt) wash3->activate couple_pip 6. Couple this compound activate->couple_pip wash4 Wash (DMF, DCM, MeOH) couple_pip->wash4 cleave 7. Cleave from Resin (TFA/H2O/TIS) wash4->cleave purify 8. Purify by HPLC cleave->purify product Final Product purify->product

Caption: Experimental Workflow for Solid-Phase Synthesis.

logical_relationship cluster_cleavage resin Solid Support (Rink Amide Resin) linker Linker (Fmoc-protected) resin->linker attached to final_product Cleaved Final Product resin->final_product cleavage releases building_block Building Block (e.g., Amino Acid) linker->building_block immobilizes linker->final_product cleavage releases target_piperazine This compound building_block->target_piperazine couples with building_block->final_product cleavage releases target_piperazine->final_product cleavage releases

Caption: Logical Relationship of Synthesis Components.

Application Notes and Protocols: 1-(4-Chloro-2-fluorophenyl)piperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-2-fluorophenyl)piperazine is a key building block in modern medicinal chemistry, most notably for its integral role in the synthesis of the atypical antipsychotic drug, cariprazine. This versatile scaffold offers a unique combination of electronic and steric properties that are advantageous for designing ligands targeting central nervous system (CNS) receptors. The presence of the chloro and fluoro substituents on the phenyl ring allows for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, while the piperazine moiety provides a readily functionalizable handle for introducing diverse chemical functionalities to explore structure-activity relationships (SAR).

These notes provide an overview of the application of this compound in the development of CNS-active agents, with a focus on its use in the synthesis of cariprazine and its analogs. Detailed experimental protocols and quantitative biological data are presented to aid researchers in the design and synthesis of novel compounds based on this privileged scaffold.

Application: A Key Building Block for Cariprazine and Analogs

This compound serves as the foundational phenylpiperazine moiety in cariprazine, an atypical antipsychotic that acts as a dopamine D₂ and D₃ receptor partial agonist, with a higher affinity for the D₃ receptor. It also exhibits partial agonism at serotonin 5-HT₁A receptors and antagonism at 5-HT₂B and 5-HT₂A receptors.[1][2] The specific substitution pattern on the phenyl ring of this building block is crucial for the unique pharmacological profile of cariprazine and its analogs.

Structure-Activity Relationship (SAR) of Cariprazine Analogs

The following table summarizes the in vitro binding affinities of cariprazine and its major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), at various human receptors. This data highlights the importance of the N-substituent on the piperazine ring for receptor affinity and selectivity.

CompoundDopamine D₃ (Kᵢ, nM)Dopamine D₂L (Kᵢ, nM)Dopamine D₂S (Kᵢ, nM)Serotonin 5-HT₁A (Kᵢ, nM)Serotonin 5-HT₂B (Kᵢ, nM)Serotonin 5-HT₂A (Kᵢ, nM)Histamine H₁ (Kᵢ, nM)
Cariprazine 0.085 - 0.30.49 - 0.719.161.4 - 2.60.58 - 1.118.823.3
Desmethyl-cariprazine (DCAR) 10.429.098.888.539.337.937.74
Didesmethyl-cariprazine (DDCAR) 10.258.858.588.779.287.947.63

Data compiled from multiple sources.[1][3]

Experimental Protocols

The following protocols describe the synthesis of key intermediates and the final active pharmaceutical ingredient, cariprazine, utilizing this compound.

Protocol 1: Synthesis of 1-(4-Chloro-2-fluorophenyl)-4-(2-hydroxyethyl)piperazine

This protocol describes a general method for the N-alkylation of this compound.

Materials:

  • This compound

  • 2-Bromoethanol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield 1-(4-chloro-2-fluorophenyl)-4-(2-hydroxyethyl)piperazine.

Protocol 2: Synthesis of Cariprazine Precursor (Amide Coupling)

This protocol outlines the amide coupling reaction to form a key precursor to cariprazine.

Materials:

  • This compound

  • trans-4-(2-Aminoethyl)cyclohexanecarboxylic acid hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Suspend trans-4-(2-aminoethyl)cyclohexanecarboxylic acid hydrochloride (1.0 eq) in dichloromethane.

  • Add N,N-diisopropylethylamine (3.0 eq) and stir the mixture until the starting material dissolves.

  • Add this compound (1.0 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (1.2 eq), and hydroxybenzotriazole (1.2 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired amide precursor.

Protocol 3: Synthesis of Cariprazine

This protocol describes the final step in the synthesis of cariprazine via reductive amination.

Materials:

  • The amide precursor from Protocol 2

  • N,N-Dimethylcarbamoyl chloride

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of the amide precursor (1.0 eq) in anhydrous tetrahydrofuran, add sodium hydride (1.2 eq) portion-wise at 0°C.

  • Stir the mixture at 0°C for 30 minutes.

  • Add N,N-dimethylcarbamoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction carefully with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain cariprazine.

Signaling Pathways

Cariprazine's therapeutic effects are mediated through its interaction with dopamine and serotonin receptor signaling pathways.

Dopamine_Serotonin_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R D3R D₃ Receptor Dopamine->D3R Serotonin Serotonin HT1AR 5-HT₁A Receptor Serotonin->HT1AR AdenylylCyclase Adenylyl Cyclase D2R->AdenylylCyclase Inhibition D3R->AdenylylCyclase Inhibition HT1AR->AdenylylCyclase Inhibition cAMP cAMP AdenylylCyclase->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets Cariprazine Cariprazine (Partial Agonist) Cariprazine->D2R Partial Agonism Cariprazine->D3R Partial Agonism (High Affinity) Cariprazine->HT1AR Partial Agonism

Caption: Cariprazine's mechanism of action at dopamine and serotonin receptors.

Experimental Workflow

The general workflow for the synthesis and evaluation of novel analogs based on the this compound scaffold is outlined below.

Drug_Discovery_Workflow BuildingBlock This compound Synthesis Chemical Synthesis (e.g., N-Alkylation, Amide Coupling) BuildingBlock->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization BiologicalScreening In Vitro Biological Screening (Receptor Binding Assays) Characterization->BiologicalScreening SAR_Analysis Structure-Activity Relationship Analysis BiologicalScreening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: General workflow for analog synthesis and evaluation.

References

Application Notes and Protocols: Acylation of 1-(4-Chloro-2-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-2-fluorophenyl)piperazine is a key building block in the synthesis of a variety of pharmacologically active compounds. Its derivatization, particularly through acylation of the secondary amine in the piperazine ring, allows for the introduction of diverse functional groups, leading to the generation of compound libraries for drug discovery and development. This document provides a detailed experimental procedure for the acylation of this compound with an acyl chloride, a common and efficient method for forming a stable amide bond. The protocol is based on established methodologies for the acylation of similar phenylpiperazine derivatives.[1][2]

Reaction Principle

The acylation of this compound involves the nucleophilic attack of the secondary amine of the piperazine ring on the electrophilic carbonyl carbon of an acyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol

Materials and Equipment
  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or dioxane

  • Triethylamine (TEA) or potassium carbonate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Standard laboratory glassware and personal protective equipment (PPE)

Experimental Workflow Diagram

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve this compound and base in anhydrous solvent B Cool to 0 °C A->B C Add acyl chloride dropwise B->C D Stir at room temperature C->D E Quench with water/sat. NaHCO3 D->E F Extract with organic solvent E->F G Wash with brine F->G H Dry organic layer G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J

Caption: Experimental workflow for the acylation of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and a suitable base such as triethylamine (1.2-1.5 eq.) in an anhydrous solvent like dichloromethane or dioxane.

  • Addition of Acylating Agent: Cool the stirred solution to 0 °C using an ice bath. Add the acyl chloride (1.1 eq.) dropwise to the reaction mixture via a dropping funnel over a period of 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, quench the mixture by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure acylated product.[2]

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the acylation of phenylpiperazine derivatives based on literature precedents.

ParameterAcetylation with Acetyl ChlorideBenzoylation with Benzoyl ChlorideChloroacetylation with Chloroacetyl Chloride
Piperazine Derivative This compoundThis compound1-(4-chlorophenyl)piperazine
Base Triethylamine / K2CO3TriethylamineNot specified, likely a base is used
Solvent Dichloromethane / DioxaneDichloromethaneDioxane
Reaction Temperature 0 °C to Room TemperatureRoom TemperatureNot specified, likely reflux
Reaction Time 2 - 12 hoursNot specifiedNot specified, likely 2 hours
Typical Yield >80% (estimated)[3]73% - 90%[2]84%[1]

Characterization

The structure of the final acylated product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the acyl group and the overall molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl (C=O) stretching frequency.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Acyl chlorides are corrosive and moisture-sensitive; handle them with care under anhydrous conditions.

  • Organic solvents are flammable; avoid open flames and sparks.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application of 1-(4-Chloro-2-fluorophenyl)piperazine in Radiolabeling Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-(4-Chloro-2-fluorophenyl)piperazine and its derivatives in radiolabeling studies for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. The phenylpiperazine scaffold is a cornerstone in the development of central nervous system (CNS) radiotracers, primarily targeting neurotransmitter systems.

Application Notes

The this compound moiety is a versatile pharmacophore for developing radioligands targeting a variety of biological entities, most notably serotonin (5-HT) and dopamine (D) receptors, which are implicated in numerous neuropsychiatric disorders.[1][2][3][4][5][6] The substitution pattern on the phenyl ring, including the chloro and fluoro groups, can significantly influence the binding affinity and selectivity of these ligands for their respective targets.

Primary Applications:

  • Serotonin Receptor Imaging: Phenylpiperazine derivatives are widely used to develop radiotracers for various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT2A, 5-HT7).[3][5][6] These radioligands are invaluable tools for studying the role of the serotonergic system in depression, anxiety, schizophrenia, and other mood disorders.

  • Dopamine Receptor Imaging: The phenylpiperazine core is also integral to the design of ligands for dopamine D2 and D3 receptors.[4] PET imaging with such tracers can aid in the diagnosis and treatment monitoring of conditions like Parkinson's disease and addiction.

  • Other Potential Targets: Research has indicated that certain substituted phenylpiperazines may also interact with other targets, such as equilibrative nucleoside transporters (ENTs), presenting opportunities for developing radiotracers for oncology and other fields.[7]

The choice of radionuclide (e.g., Carbon-11 or Fluorine-18) for labeling depends on the desired application. Carbon-11, with its shorter half-life (t½ ≈ 20.4 min), is suitable for studies requiring repeated imaging on the same day.[3][4][8] Fluorine-18, with a longer half-life (t½ ≈ 109.8 min), allows for more complex and longer imaging protocols, as well as distribution to satellite imaging centers.

Quantitative Data from Radiolabeling of Phenylpiperazine Derivatives

The following table summarizes representative quantitative data from published radiolabeling studies of various phenylpiperazine derivatives. This data can serve as a benchmark for the development of new radiotracers based on the this compound scaffold.

RadiotracerTargetRadionuclideRadiochemical Yield (RCY)Specific Activity (SA) (GBq/µmol)Radiochemical Purity (RCP)Reference
[¹¹C]1 (N-4-[4-[(2,3-dichlorophenyl)piperazin-1-yl]butyl]1-methoxy-2-naphthalencarboxamide)Dopamine D3¹¹C13% (EOB, decay-corrected)74 ± 37>99%[4]
[¹¹C]2 (N-4-[4-[(2,3-dichlorophenyl)piperazin-1-yl]butyl]-7-methoxy-2-benzofurancarboxamide)Dopamine D3¹¹C26% (EOB, decay-corrected)74 ± 37>99%[4]
[¹¹C]4 (1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine)Serotonin 5-HT7¹¹CHighHigh>90% (in brain at 15 min)[3]
[¹⁸F]F13714 (3-Chloro-4-[18F]fluorophenyl-(4-fluoro-4-[[((5-methyl-4-methylamino-pyridin-2-ylmethyl)-amino]-methyl]-piperidin-1-yl)methanone)Serotonin 5-HT1A¹⁸F~10%80–150 MBq/nmol>98%[6]

Note: EOB = End of Bombardment. The specific values for RCY and SA are highly dependent on the specific precursor, reaction conditions, and radiosynthesis module used.

Experimental Protocols

The following are generalized protocols for the radiolabeling of a derivative of this compound. These protocols are based on established methods for similar structures and should be optimized for the specific compound of interest.

Protocol 1: General Procedure for ¹¹C-Methylation

This protocol describes a general method for the N-alkylation of a des-methyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Materials:

  • Des-methyl precursor (e.g., a derivative of this compound with a free secondary amine)

  • [¹¹C]Methyl Iodide or [¹¹C]Methyl Triflate

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Base (e.g., potassium hydroxide, sodium hydride)

  • HPLC system for purification

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for formulation

  • Sterile water for injection

  • Ethanol for formulation

Procedure:

  • Precursor Preparation: Dissolve the des-methyl precursor (typically 0.5-1.0 mg) in a small volume of anhydrous solvent (e.g., 200-300 µL of DMF) in a reaction vessel.

  • Base Addition: Add the appropriate base to the precursor solution. The choice and amount of base will need to be optimized.

  • Introduction of [¹¹C]Methylating Agent: Bubble the gaseous [¹¹C]methyl iodide through the reaction mixture or transfer the [¹¹C]methyl triflate to the reaction vessel.

  • Reaction: Heat the reaction mixture at an optimized temperature (typically 80-120°C) for a set time (usually 3-5 minutes).

  • Quenching and Purification: After the reaction, quench the mixture with water or a suitable buffer. Purify the crude reaction mixture using semi-preparative HPLC.

  • Formulation: Collect the HPLC fraction containing the radiolabeled product. Remove the organic solvent under a stream of nitrogen or by rotary evaporation. Reformulate the final product in a suitable vehicle for injection (e.g., sterile saline with a small percentage of ethanol) after passing it through a C18 SPE cartridge.

  • Quality Control: Perform quality control tests to determine radiochemical purity, chemical purity, specific activity, and residual solvent levels.

Protocol 2: General Procedure for ¹⁸F-Fluorination via Nucleophilic Substitution

This protocol outlines a general method for introducing ¹⁸F onto an aromatic ring or an alkyl chain of a precursor molecule.

Materials:

  • Precursor with a suitable leaving group (e.g., nitro, trimethylammonium, or tosylate)

  • Aqueous [¹⁸F]fluoride

  • Phase-transfer catalyst (e.g., Kryptofix 2.2.2)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., DMSO, acetonitrile)

  • HPLC system for purification

  • SPE cartridges (e.g., C18) for formulation

  • Sterile water for injection

  • Ethanol for formulation

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into the reaction vessel using a solution of Kryptofix 2.2.2 and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110°C).

  • Precursor Addition: Dissolve the precursor (typically 1-5 mg) in anhydrous DMSO or acetonitrile and add it to the dried [¹⁸F]fluoride/K₂CO₃/Kryptofix 2.2.2 complex.

  • Radiolabeling Reaction: Heat the reaction mixture at an optimized temperature (typically 120-160°C) for a specific duration (usually 10-20 minutes).

  • Purification: After cooling, dilute the reaction mixture with water and purify the radiolabeled compound using semi-preparative HPLC.

  • Formulation: Collect the desired product fraction from the HPLC. The product can be reformulated by passing it through a C18 SPE cartridge, washing with water, and eluting with ethanol, followed by dilution with sterile saline.

  • Quality Control: Analyze the final product for radiochemical purity, chemical purity, specific activity, residual solvents, and Kryptofix levels.

Visualizations

Experimental Workflow for Radiolabeling

G General Radiolabeling Workflow cluster_0 Preparation cluster_1 Radiosynthesis cluster_2 Purification & Formulation cluster_3 Quality Control Precursor Precursor Molecule (e.g., des-methyl or with leaving group) Reaction Radiolabeling Reaction (e.g., ¹¹C-methylation or ¹⁸F-fluorination) Precursor->Reaction Radionuclide Radionuclide Production ([¹¹C]CO₂ or [¹⁸F]Fluoride) Radionuclide->Reaction HPLC HPLC Purification Reaction->HPLC Formulation Formulation in Injectable Vehicle HPLC->Formulation QC Quality Control (RCP, SA, etc.) Formulation->QC FinalProduct Final Radiotracer for Injection QC->FinalProduct

Caption: A generalized workflow for the synthesis of a PET radiotracer.

Signaling Pathway of a Phenylpiperazine-based Radioligand

G Interaction with a G-Protein Coupled Receptor cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Radioligand Radiolabeled Phenylpiperazine Ligand (e.g., for 5-HT Receptor) GPCR G-Protein Coupled Receptor (e.g., Serotonin Receptor) Radioligand->GPCR Binding G_Protein G-Protein Complex (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A simplified signaling pathway for a GPCR-targeting radioligand.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chloro-2-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for improving the yield of 1-(4-Chloro-2-fluorophenyl)piperazine reactions.

Troubleshooting Guides

The synthesis of this compound can be approached through two primary synthetic routes: Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr). Below are troubleshooting guides for common issues encountered in each method.

Method 1: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. However, its success is highly dependent on the careful optimization of various reaction parameters.

Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently strong base. 4. Poor quality of reagents or solvent (presence of oxygen or moisture). 5. Incorrect reaction temperature.1. Use a pre-activated palladium catalyst or ensure in-situ reduction of the Pd(II) source. 2. For electron-deficient aryl chlorides, bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective.[1] 3. Use a strong base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). Weaker bases like Cs2CO3 or K3PO4 may require higher temperatures and longer reaction times.[2] 4. Ensure all reagents are pure and dry. Use anhydrous, deoxygenated solvents. Degas the solvent by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[3] 5. Optimize the reaction temperature, typically between 80-110 °C.[3]
Significant Side Product Formation 1. Hydrodehalogenation: Replacement of the chloro group with hydrogen. 2. Aryl Halide Homocoupling (Biaryl Formation): Coupling of two 4-chloro-2-fluorophenyl groups.[3] 3. Di-arylation of Piperazine: Reaction of a second aryl halide molecule with the product.1. This can be promoted by certain bases or impurities. Adjusting the base or using a ligand that favors C-N bond formation can mitigate this. 2. Use a ligand that promotes rapid reductive elimination of the C-N bond over C-C coupling. Optimizing the catalyst-to-ligand ratio (typically 1:1 to 1:2) can also be beneficial.[3] 3. Use an excess of piperazine relative to the aryl halide to favor mono-arylation.
Inconsistent Yields 1. Variability in catalyst activity. 2. Inconsistent exclusion of air and moisture. 3. Impurities in starting materials.1. Use a stable palladium precatalyst. 2. Employ rigorous Schlenk techniques to maintain an inert atmosphere throughout the reaction. 3. Purify starting materials before use.

Quantitative Data: Buchwald-Hartwig Amination Optimization

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / XPhosNaOt-BuToluene1001285-95[1]
Pd₂(dba)₃ / SPhosCs₂CO₃Dioxane1101875-85[1]
[Pd(allyl)Cl]₂ / t-BuXPhost-BuOLiToluene1001090-98[4]
Pd(OAc)₂ / BINAPNaOt-BuToluene1102460-70[5]
Method 2: Nucleophilic Aromatic Substitution (SNAr)

This method relies on the activation of the aryl halide by electron-withdrawing groups, making it susceptible to nucleophilic attack by piperazine. The fluorine atom at the ortho position and the chlorine atom at the para position both contribute to activating the ring for this reaction.

Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Insufficient activation of the aromatic ring. 2. Weak nucleophile. 3. Inappropriate solvent. 4. Incorrect reaction temperature.1. While the 2-fluoro and 4-chloro groups are activating, an additional electron-withdrawing group (e.g., nitro) would significantly increase the reaction rate.[6] 2. Ensure piperazine is used as the free base. If starting with a salt, a stoichiometric amount of a suitable base is required to liberate the free amine. 3. Use polar aprotic solvents like DMSO, DMF, or NMP to facilitate the reaction.[7] 4. Higher temperatures are often required to drive the reaction to completion.
Formation of Isomeric Byproducts 1. Reaction at the fluorine-substituted carbon instead of the chlorine-substituted carbon.1. The high electronegativity of fluorine makes the carbon it is attached to more electrophilic, but chlorine is generally a better leaving group in SNAr reactions. However, under certain conditions, displacement of fluoride can occur. Careful control of reaction conditions and purification are necessary.
Slow Reaction Rate 1. Insufficiently high temperature. 2. Use of a less effective base.1. Increase the reaction temperature, potentially using a high-boiling point solvent. 2. While piperazine can act as its own base, adding a stronger, non-nucleophilic base can accelerate the reaction.

Quantitative Data: SNAr Reaction Optimization

Aryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1,4-Dichloro-2-fluorobenzeneK₂CO₃DMSO1202470-80[8]
1-Chloro-2,4-difluorobenzeneKOHDMSO1002475-85[9]
1,4-Dichloro-2-fluorobenzenePiperazine (excess)NMP1501865-75General Knowledge
1-Chloro-4-fluoro-2-nitrobenzenePiperazineDMF10012>90General Knowledge

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

Reagents & Equipment:

  • 1,4-Dichloro-2-fluorobenzene (1.0 equiv)

  • Piperazine (1.2 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or similar reaction vessel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add the anhydrous, degassed toluene via syringe, followed by 1,4-dichloro-2-fluorobenzene (1.0 equiv) and piperazine (1.2 equiv).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Reagents & Equipment:

  • 1,4-Dichloro-2-fluorobenzene (1.0 equiv)

  • Piperazine (2.5 equiv)

  • Potassium carbonate (2.0 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask with reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1,4-dichloro-2-fluorobenzene (1.0 equiv), piperazine (2.5 equiv), and potassium carbonate (2.0 equiv) in DMSO.

  • Reaction: Heat the mixture to 120-140 °C with stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion (typically 18-24 hours), cool the reaction mixture to room temperature and pour it into a large volume of cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: The choice of route depends on several factors. The Buchwald-Hartwig amination is often more versatile and can provide higher yields under optimized conditions, especially for less activated aryl halides. However, it requires expensive palladium catalysts and ligands, and the reaction conditions must be strictly anhydrous and anaerobic.[10] SNAr is a more cost-effective and operationally simpler method, but it may require harsher conditions (higher temperatures) and can be lower yielding if the aromatic ring is not sufficiently activated.

Q2: How does the 2-fluoro substituent impact the reaction?

A2: In SNAr, the highly electronegative fluorine atom at the ortho position helps to stabilize the negatively charged Meisenheimer intermediate, thereby increasing the reaction rate.[1] In Buchwald-Hartwig amination, its electronic effect can influence the oxidative addition step.

Q3: What are the most common impurities I might encounter?

A3: Common impurities include unreacted starting materials, di-arylated piperazine (in the case of Buchwald-Hartwig), and potentially isomeric products where the piperazine has substituted at the fluorine position (in SNAr). Hydrodehalogenated and homocoupled byproducts can also be present in Buchwald-Hartwig reactions.

Q4: What is the best method for purifying the final product?

A4: Flash column chromatography on silica gel is a common and effective method for purifying N-arylpiperazines.[11][12] A typical eluent system would be a gradient of ethyl acetate in hexanes, often with a small amount of triethylamine (e.g., 1%) to prevent the product from tailing on the acidic silica gel. Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can also be an effective purification method if the crude product is of reasonable purity.[13]

Q5: How can I minimize the formation of the di-arylated byproduct in the Buchwald-Hartwig reaction?

A5: Using a molar excess of piperazine relative to the 1,4-dichloro-2-fluorobenzene is the most effective way to favor the formation of the mono-arylated product. A 1.2 to 1.5-fold excess of piperazine is a good starting point.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Pd Catalyst, Ligand, and Base inert Establish Inert Atmosphere (Argon) reagents->inert add_reagents Add Solvent, Aryl Halide, and Piperazine inert->add_reagents heat Heat to 80-110°C and Stir add_reagents->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Purify (Column Chromatography) extract->purify

Caption: Experimental workflow for Buchwald-Hartwig amination.

SNAr_Troubleshooting start Low Yield in SNAr Reaction cause1 Insufficient Ring Activation? start->cause1 cause2 Suboptimal Reaction Conditions? start->cause2 cause3 Poor Nucleophile Performance? start->cause3 solution1 Consider a more activated substrate (e.g., with a nitro group) cause1->solution1 solution2a Increase Temperature cause2->solution2a solution2b Use Polar Aprotic Solvent (DMSO, DMF) cause2->solution2b solution3 Use excess piperazine or add a stronger base cause3->solution3

Caption: Troubleshooting logic for low yield in SNAr reactions.

References

Overcoming solubility issues with 1-(4-Chloro-2-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1-(4-Chloro-2-fluorophenyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: My this compound is difficult to dissolve. What are the recommended solvents?

A1: this compound is a poorly water-soluble compound. For initial stock solutions, organic solvents are recommended. Based on data from structurally similar piperazine derivatives, consider the following solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Dimethylformamide (DMF)

It is crucial to prepare a high-concentration stock solution in one of these organic solvents first, which can then be diluted into your aqueous experimental medium.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous buffer or cell culture medium. How can I prevent this?

A2: This phenomenon, often called "solvent shock," is common for hydrophobic compounds. Here are several strategies to prevent precipitation upon dilution:

  • Optimize Final Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity in cell-based assays.[1]

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.

  • Slow Addition and Agitation: Add the stock solution dropwise to the aqueous medium while gently vortexing or stirring. This promotes rapid dispersal and prevents the formation of localized high concentrations that can lead to precipitation.

  • Warming the Medium: Pre-warming the aqueous buffer or cell culture medium to 37°C can sometimes improve the solubility of the compound during dilution.[2]

Q3: Can I improve the aqueous solubility of this compound without using organic solvents?

A3: Yes, several formulation strategies can enhance aqueous solubility:

  • pH Adjustment: As a piperazine derivative, the compound is basic and its solubility is pH-dependent. Lowering the pH of the aqueous solution will protonate the piperazine nitrogen atoms, increasing its solubility. Determining the kinetic solubility in your specific assay buffer is a recommended first step.[1]

  • Salt Formation: Converting the free base to a salt form (e.g., hydrochloride salt) can significantly increase aqueous solubility.

  • Use of Excipients:

    • Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic molecule, forming an inclusion complex with enhanced solubility.

    • Surfactants: Surfactants form micelles that can solubilize poorly soluble compounds. However, their use in cell-based assays must be carefully evaluated for potential cytotoxicity.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.[1]

Q4: How should I store stock solutions of this compound?

A4: Stock solutions prepared in anhydrous organic solvents like DMSO or ethanol should be stored at -20°C or -80°C to ensure long-term stability. To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Problem Potential Cause Recommended Solution
Compound Precipitation in Stock Solution The solution is supersaturated, or the storage temperature is too low.Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a new, less concentrated stock solution. Store at room temperature if stability allows, or prepare fresh before use.
Inconsistent Results in Biological Assays Compound precipitation in the assay medium, leading to a lower effective concentration.Determine the kinetic solubility of the compound in your specific assay medium to ensure you are working below the solubility limit.[1] Use the solubilization techniques described in the FAQs, such as stepwise dilution and warming the medium.
Low or No Observed Biological Activity Poor solubility leading to low bioavailability of the compound to the biological target.Confirm the identity and purity of your compound using analytical methods like NMR and mass spectrometry.[3] Enhance the solubility using the methods outlined in the FAQs, such as pH adjustment or formulation with cyclodextrins.
Media Cloudiness or Color Change in Cell Culture Could be compound precipitation or microbial contamination.Observe the culture under a microscope. Precipitation may appear as crystalline structures, while microbial contamination will show motile organisms and often a rapid pH change (color change of phenol red indicator).[4] If it is precipitation, refer to the solubility enhancement strategies.

Quantitative Solubility Data (for Structurally Similar Compounds)

Disclaimer: The following data is for structurally related piperazine derivatives and should be used as an estimation for this compound. Actual solubility may vary.

Table 1: Solubility of 1-(4-Chlorobenzhydryl)piperazine

SolventConcentration
Ethanol~25 mg/mL
DMSO~30 mg/mL
DMF~30 mg/mL
1:4 solution of DMSO:PBS (pH 7.2)~0.2 mg/mL

Table 2: Solubility of 1-(4-Chlorophenyl)piperazine

SolventConcentration
DMF30 mg/mL
DMSO30 mg/mL
Ethanol30 mg/mL
Methanol1 mg/mL
1:2 solution of DMF:PBS (pH 7.2)0.33 mg/mL

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Dilution into Aqueous Buffer

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve the powder in a minimal amount of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure the compound is fully dissolved by vortexing or brief sonication.

  • Stepwise Dilution:

    • Prepare an intermediate dilution of the stock solution in the same organic solvent or a mixture of the organic solvent and your aqueous buffer.

    • Add the intermediate dilution dropwise to the final volume of pre-warmed aqueous buffer while gently stirring to reach the desired final concentration.

Protocol 2: Determination of Kinetic Solubility

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add a small, fixed volume of each DMSO solution to your aqueous assay buffer in a 96-well plate.

  • Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[1]

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound start Start with solid this compound stock_solution Prepare concentrated stock solution in organic solvent (e.g., DMSO) start->stock_solution direct_dilution Direct dilution into aqueous buffer stock_solution->direct_dilution solubility_issue Encountering precipitation in aqueous media? stepwise_dilution Perform stepwise dilution solubility_issue->stepwise_dilution Yes ph_adjustment Adjust pH of aqueous buffer solubility_issue->ph_adjustment Yes formulation Use formulation aids (e.g., cyclodextrins) solubility_issue->formulation Yes successful_solution Homogeneous solution for experiment solubility_issue->successful_solution No direct_dilution->solubility_issue stepwise_dilution->successful_solution troubleshoot Troubleshoot further stepwise_dilution->troubleshoot ph_adjustment->successful_solution ph_adjustment->troubleshoot formulation->successful_solution formulation->troubleshoot

Caption: A logical workflow for dissolving this compound.

signaling_pathway Generalized Phenylpiperazine GPCR Signaling Pathway ligand This compound receptor Aminergic GPCR (e.g., Serotonin, Dopamine, Adrenergic Receptor) ligand->receptor Binds to g_protein G-Protein Activation (GDP -> GTP) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) g_protein->effector Modulates second_messenger Second Messenger Production (e.g., cAMP, IP3, DAG) effector->second_messenger Generates downstream_kinase Downstream Kinase Cascade (e.g., PKA, PKC) second_messenger->downstream_kinase Activates cellular_response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) downstream_kinase->cellular_response Leads to

Caption: A generalized signaling pathway for phenylpiperazine derivatives acting on GPCRs.[5][6]

References

Technical Support Center: Synthesis of 1-(4-Chloro-2-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of synthesizing 1-(4-Chloro-2-fluorophenyl)piperazine, with a focus on minimizing side-product formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a di- or tri-substituted benzene, such as 1,2-dichloro-4-fluorobenzene, with piperazine. The piperazine acts as a nucleophile, displacing one of the halogen atoms on the aromatic ring.

Q2: What are the most common side-products observed in this synthesis?

The most prevalent side-products in the synthesis of this compound are:

  • Positional Isomer (1-(2-Chloro-4-fluorophenyl)piperazine): Formation of this isomer is a significant challenge and depends on the regioselectivity of the nucleophilic attack on the starting material.

  • Di-substituted Piperazine (1,4-bis(4-chloro-2-fluorophenyl)piperazine): This impurity arises when a single piperazine molecule reacts with two molecules of the aryl halide.

  • Unreacted Starting Materials: Residual piperazine and the haloaromatic starting material can remain in the final product if the reaction does not go to completion.

Q3: How can I minimize the formation of the positional isomer?

Minimizing the formation of the undesired positional isomer, 1-(2-Chloro-4-fluorophenyl)piperazine, is crucial for obtaining a pure product. The regioselectivity of the SNAr reaction is influenced by factors such as the nature of the leaving group and the reaction conditions. In the case of a starting material like 1,2-dichloro-4-fluorobenzene, the fluorine atom is generally a better leaving group in SNAr reactions than chlorine, which would favor the formation of a different isomer. However, the electronic effects of the substituents also play a critical role. To favor the desired isomer, careful optimization of the reaction temperature, solvent, and base is necessary.

Q4: What strategies can be employed to reduce the formation of the di-substituted piperazine impurity?

The formation of the di-substituted piperazine can be minimized by controlling the stoichiometry of the reactants. Using a molar excess of piperazine relative to the aryl halide will increase the probability that each aryl halide molecule reacts with a fresh piperazine molecule, rather than a piperazine that has already been substituted.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient stirring. - Poor choice of base or solvent.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature; higher temperatures may be required, but can also lead to more side products. - Ensure vigorous stirring to maintain a homogeneous reaction mixture. - Screen different bases (e.g., K2CO3, Et3N) and solvents (e.g., DMF, DMSO, acetonitrile) to find the optimal conditions.
High Levels of Positional Isomer - Lack of regioselectivity in the SNAr reaction.- Modify the reaction temperature. Lower temperatures may improve selectivity. - Experiment with different solvents, as solvent polarity can influence regioselectivity. - Consider using a starting material with more differentiated leaving groups if possible.
Significant Amount of Di-substituted Piperazine - Incorrect stoichiometry of reactants.- Increase the molar excess of piperazine to the aryl halide (e.g., 2 to 4 equivalents of piperazine).
Presence of Unreacted Starting Materials - Insufficient reaction time or temperature. - Inadequate mixing.- Extend the reaction time and/or increase the temperature, while monitoring for side-product formation. - Improve stirring efficiency.
Difficulty in Purifying the Final Product - Close boiling points or chromatographic retention times of the product and impurities.- Utilize high-performance liquid chromatography (HPLC) for purification, as it often provides better separation of isomers than distillation or standard column chromatography. - Consider derivatization of the product or impurities to facilitate separation.

Experimental Protocols

Synthesis of this compound from 1,2-Dichloro-4-fluorobenzene

Materials:

  • 1,2-Dichloro-4-fluorobenzene

  • Piperazine (anhydrous)

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,2-dichloro-4-fluorobenzene (1.0 eq), piperazine (2.5 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield this compound.

Analytical Methods for Impurity Profiling

High-Performance Liquid Chromatography (HPLC):

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid can be used to achieve good separation of the desired product from its isomers and other impurities.

  • Detection: UV detection at a wavelength around 254 nm is appropriate for these aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • GC-MS is a powerful technique for identifying and quantifying volatile impurities.

  • A suitable capillary column (e.g., DB-5ms) can be used.

  • The mass spectrometer will provide fragmentation patterns that can help in the structural elucidation of the main product and any side-products.

Visualizations

Reaction Pathway and Side-Product Formation

G SM 1,2-Dichloro-4-fluorobenzene Product This compound (Desired Product) SM->Product SNAr (Desired Pathway) Isomer 1-(2-Chloro-4-fluorophenyl)piperazine (Positional Isomer) SM->Isomer SNAr (Alternative Pathway) Pip Piperazine Pip->Product Pip->Isomer DiSub 1,4-bis(4-chloro-2-fluorophenyl)piperazine (Di-substituted Product) Product->DiSub + 1,2-Dichloro-4-fluorobenzene

Caption: Reaction scheme for this compound synthesis.

Troubleshooting Workflow for Low Yield

G Start Low Yield of Desired Product Analysis Analyze Crude Product by HPLC/GC-MS Start->Analysis CheckCompletion Is the reaction complete? Analysis->CheckCompletion CheckPurity Is the main peak the desired product? CheckCompletion->CheckPurity Yes OptimizeTimeTemp Increase reaction time/temperature CheckCompletion->OptimizeTimeTemp No OptimizeConditions Optimize solvent and base CheckPurity->OptimizeConditions No (High isomer formation) OptimizeStoichiometry Adjust reactant stoichiometry (excess piperazine) CheckPurity->OptimizeStoichiometry No (High di-substitution) Purification Optimize purification method CheckPurity->Purification Yes OptimizeTimeTemp->Analysis OptimizeConditions->Analysis OptimizeStoichiometry->Analysis End Improved Yield Purification->End

Caption: Troubleshooting workflow for low yield in the synthesis.

Technical Support Center: Purification of 1-(4-Chloro-2-fluorophenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-(4-Chloro-2-fluorophenyl)piperazine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound derivatives?

A1: The primary challenges in purifying these compounds stem from their physicochemical properties. Due to the presence of the piperazine ring, these molecules are often basic and polar. This can lead to issues with solubility, strong interactions with silica gel during column chromatography (resulting in tailing), and a tendency to form salts or hydrates, which can complicate purification and characterization.

Q2: What are the most common impurities I might encounter?

A2: Common impurities can originate from the starting materials or side reactions during synthesis. These may include:

  • Unreacted starting materials: Such as 1,4-dichloro-2-fluorobenzene or piperazine.

  • Di-substituted byproducts: Where two molecules of the aryl group react with one piperazine molecule.

  • Products of side reactions: Depending on the specific reaction conditions, other related impurities may form.

Q3: Is it better to purify the free base or a salt form of my derivative?

A3: Both strategies have their advantages. Purifying the free base is common, but if you are facing difficulties with crystallization or chromatography, converting the derivative to a hydrochloride salt can be beneficial. Salts often have different solubility profiles and may crystallize more readily, providing an effective purification method. The free base can then be regenerated by treatment with a base.

Q4: My compound is streaking badly on the TLC plate and during column chromatography. What can I do?

A4: Streaking is a common issue with basic compounds like piperazine derivatives on silica gel. To mitigate this, you can:

  • Add a basic modifier to your mobile phase: A small amount of triethylamine (e.g., 0.1-1%) or ammonia in the solvent system can neutralize the acidic sites on the silica gel, leading to better peak shapes.

  • Use an alternative stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds.

  • Employ reverse-phase chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18) can be an effective purification method.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after purification - Product loss during extraction or chromatography.- Incomplete reaction.- Optimize extraction pH to ensure the product is in the organic phase.- Use a less polar solvent system for chromatography if the product is eluting too slowly.- Monitor the reaction progress by TLC or LC-MS to ensure completion.
Product is an oil and will not crystallize - Presence of impurities.- Compound has a low melting point.- Attempt purification by column chromatography before crystallization.- Try different crystallization solvents or solvent mixtures.- Consider converting the product to its hydrochloride salt, which may be a crystalline solid.
Multiple spots on TLC after purification - Incomplete separation during chromatography.- Decomposition of the product on silica gel.- Optimize the mobile phase for better separation.- Use a different stationary phase (e.g., alumina).- Deactivate the silica gel with a base like triethylamine.
Difficulty removing residual solvent - High boiling point solvent used for purification.- Use a rotary evaporator followed by high vacuum.- Lyophilization can be effective for removing water.- If possible, use lower boiling point solvents for the final purification steps.

Experimental Protocols

Protocol 1: Purification by Column Chromatography (Silica Gel)

This protocol is a general guideline for the purification of a this compound derivative. The solvent system should be optimized based on the polarity of the specific derivative.

1. Preparation of the Column:

  • Select an appropriate size glass column.
  • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

3. Elution:

  • Begin elution with the chosen solvent system. A common starting point for these types of compounds is a gradient from a less polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate).
  • To improve peak shape and reduce tailing, consider adding a small amount of triethylamine (0.1-1%) to the eluent.

4. Fraction Collection and Analysis:

  • Collect fractions and monitor the separation by thin-layer chromatography (TLC).
  • Combine the fractions containing the pure product.

5. Solvent Removal:

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical.

1. Solvent Selection:

  • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
  • Common solvents for recrystallizing piperazine derivatives include ethanol, isopropanol, ethyl acetate, and mixtures of these with hexanes.

2. Dissolution:

  • Place the crude solid in a flask.
  • Add a minimal amount of the chosen solvent and heat the mixture to dissolve the solid completely. Add more solvent in small portions if necessary.

3. Cooling and Crystallization:

  • Allow the solution to cool slowly to room temperature.
  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of cold solvent.
  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Purification via Hydrochloride Salt Formation

This method is useful if the free base is difficult to purify by other means.

1. Salt Formation:

  • Dissolve the crude free base in a suitable solvent such as diethyl ether or ethyl acetate.
  • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.
  • The hydrochloride salt will typically precipitate out of the solution.

2. Isolation and Washing:

  • Collect the precipitated salt by vacuum filtration.
  • Wash the salt with the solvent used for the precipitation (e.g., diethyl ether) to remove any soluble impurities.

3. Recrystallization of the Salt (Optional):

  • The hydrochloride salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

4. Conversion back to Free Base:

  • Dissolve the purified salt in water.
  • Add a base (e.g., sodium hydroxide or sodium carbonate solution) to neutralize the HCl and precipitate the free base.
  • Extract the free base with an organic solvent (e.g., dichloromethane or ethyl acetate).
  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical this compound Derivative

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Notes
Column Chromatography 85>9875Eluent: Hexane/Ethyl Acetate gradient with 0.5% Triethylamine.
Recrystallization 859560Solvent: Ethanol.
HCl Salt Formation & Recrystallization 85>9955Recrystallization solvent for salt: Ethanol/Water.

Note: The data in this table is representative and will vary depending on the specific derivative and the nature of the impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Strategies cluster_chromatography Chromatography cluster_crystallization Crystallization cluster_analysis Analysis crude_product Crude Product col_chrom Column Chromatography (Silica or Alumina) crude_product->col_chrom recrystallization Recrystallization (Free Base) crude_product->recrystallization salt_formation HCl Salt Formation crude_product->salt_formation tlc TLC Analysis col_chrom->tlc pure_product Pure Product tlc->pure_product recrystallization->pure_product recrystallization_salt Recrystallization (Salt) salt_formation->recrystallization_salt free_basing Conversion to Free Base recrystallization_salt->free_basing free_basing->pure_product

Caption: Experimental workflow for the purification of this compound derivatives.

troubleshooting_logic cluster_chromatography Chromatography Issues cluster_crystallization Crystallization Issues cluster_purity Purity Issues start Purification Issue streaking Streaking on TLC/ Column? start->streaking oiling_out Product Oiling Out? start->oiling_out low_purity Low Purity after One Method? start->low_purity add_base Add Base (e.g., Et3N) to Eluent streaking->add_base Yes change_stationary_phase Use Alumina or Reverse Phase streaking->change_stationary_phase Yes streaking->oiling_out No change_solvent Try Different Solvents/Mixtures oiling_out->change_solvent Yes form_salt Convert to HCl Salt oiling_out->form_salt Yes oiling_out->low_purity No combine_methods Combine Chromatography and Recrystallization low_purity->combine_methods Yes

Caption: Troubleshooting decision tree for purification challenges.

Technical Support Center: Optimizing Coupling Reactions of 1-(4-Chloro-2-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling reactions of 1-(4-Chloro-2-fluorophenyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for coupling this compound with aryl or heteroaryl halides?

A1: The primary methods for forming a C-N bond between this compound and an aryl/heteroaryl halide are Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann-Goldberg coupling, and Nucleophilic Aromatic Substitution (SNAr). The choice of method depends on the substrate's electronic properties, functional group tolerance, and desired reaction conditions.

Q2: How do I choose the right catalyst and ligand for a Buchwald-Hartwig reaction with this specific piperazine derivative?

A2: The selection of the palladium catalyst and phosphine ligand is critical for a successful Buchwald-Hartwig amination. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required. Commonly used palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts. Ligands like XPhos, RuPhos, and BINAP have been successfully employed in similar reactions. It is often necessary to screen a small library of ligands to find the optimal choice for your specific substrate.

Q3: What is the role of the base in these coupling reactions, and how do I select the appropriate one?

A3: The base plays a crucial role in the catalytic cycle, typically by deprotonating the piperazine nitrogen to form the active nucleophile. The choice of base can significantly impact the reaction rate and the formation of side products. Strong bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig reactions. However, if your starting materials are base-sensitive, weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more suitable. For SNAr reactions, bases like potassium carbonate (K₂CO₃) or an excess of the amine itself can be used.

Q4: Can I use this compound in SNAr reactions?

A4: Yes, this compound can be used in SNAr reactions, particularly with electron-deficient aryl or heteroaryl halides. The reaction is driven by the presence of strong electron-withdrawing groups (e.g., nitro, cyano) on the aromatic ring, which activate the halide for nucleophilic displacement.

Q5: What are the advantages of using a copper-catalyzed Ullmann coupling over a palladium-catalyzed reaction?

A5: Copper-catalyzed Ullmann couplings can be a cost-effective alternative to palladium-catalyzed reactions. They can also be effective for substrates that are challenging for palladium catalysis. However, traditional Ullmann conditions often require higher reaction temperatures. Modern protocols with appropriate ligands can often be performed under milder conditions.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst For Pd-catalyzed reactions, ensure the palladium source is active. Consider using a pre-catalyst. For Cu-catalyzed reactions, ensure the copper source is of appropriate quality.
Inappropriate Ligand Screen a variety of phosphine ligands for Pd-catalyzed reactions. For electron-rich aryl halides, use more electron-rich and sterically hindered ligands.
Suboptimal Base If using a weak base, consider switching to a stronger base like NaOtBu, unless starting materials are base-sensitive. Conversely, if a strong base is causing decomposition, try a weaker base like K₃PO₄ or Cs₂CO₃.
Incorrect Solvent Ensure the solvent is anhydrous and degassed, as water and oxygen can deactivate the catalyst. Toluene, dioxane, and DMF are common solvents. For SNAr, polar aprotic solvents like DMSO or DMF are typically used.
Low Reaction Temperature Gradually increase the reaction temperature. Buchwald-Hartwig reactions are often run at 80-110 °C. Ullmann reactions may require higher temperatures.
Poor Quality Reagents Ensure all reagents, including the this compound and the aryl/heteroaryl halide, are pure and dry.
Issue 2: Formation of Significant Side Products
Side Product Potential Cause Troubleshooting Steps
Dehalogenation of Aryl Halide The catalyst may be promoting reduction of the aryl halide. This can be exacerbated by high temperatures or certain bases.Lower the reaction temperature. Consider using a different base or ligand combination.
Homocoupling of Aryl Halide Two molecules of the aryl halide react to form a biaryl compound.Optimize the catalyst-to-ligand ratio. This is more common with highly reactive aryl halides.
Double Arylation of Piperazine If the coupling partner has multiple reactive sites, or if piperazine itself is used as the starting material without a protecting group on one nitrogen.Use a mono-protected piperazine if applicable. Control stoichiometry carefully.

Quantitative Data from Representative Coupling Reactions

The following tables summarize reaction conditions for analogous coupling reactions, providing a starting point for optimization.

Table 1: Buchwald-Hartwig Amination Conditions

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-Chlorotoluene0.25 Pd₂(dba)₃0.5 YPhos1.5 KOtBuTolueneRT1>95
Aryl Chloride2 Pd(OAc)₂4 XPhos1.4 NaOtBuToluene10012-24High
Heteroaryl Chloride5 "XantPhos Pd G3"-2 DBUMeCN/PhMe1401Good

Table 2: Ullmann-Type Coupling Conditions

Aryl HalideCopper Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Aryl Iodide10 CuI10 Boc-L-proline2 Cs₂CO₃DioxaneReflux24Good
Aryl Bromide/Chloride10 Cu₂O10 BTMO-t-Butanol13024>70

Table 3: SNAr Reaction Conditions

Aryl HalideBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
2,4-Dichloropyrimidine3 Amine2-PropanolRT22Good
Electron-deficient Chloroarene3 KOHDMSO10024Good to High

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add the aryl or heteroaryl halide (1.0 equiv.) and this compound (1.1-1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizing the Troubleshooting Workflow

Below is a logical workflow to troubleshoot common issues encountered during the coupling reaction.

TroubleshootingWorkflow Troubleshooting Workflow for Piperazine Coupling start Reaction Start check_yield Low or No Yield? start->check_yield success Successful Coupling check_yield->success No catalyst Check Catalyst/Ligand Activity - Use pre-catalyst - Screen new ligands check_yield->catalyst Yes check_side_products Side Products Observed? end End check_side_products->end No dehalogenation Dehalogenation? - Lower temperature - Change base/ligand check_side_products->dehalogenation Yes success->check_side_products base Optimize Base - Stronger base (NaOtBu)? - Weaker base (K3PO4)? catalyst->base conditions Adjust Conditions - Increase temperature - Ensure inert atmosphere - Check reagent purity base->conditions conditions->check_yield homocoupling Homocoupling? - Adjust catalyst/ligand ratio dehalogenation->homocoupling homocoupling->end

Caption: A decision tree for troubleshooting common issues in piperazine coupling reactions.

Preventing decomposition of 1-(4-Chloro-2-fluorophenyl)piperazine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1-(4-Chloro-2-fluorophenyl)piperazine during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are palladium-catalyzed Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr). Buchwald-Hartwig amination typically involves the reaction of 1,4-dichloro-2-fluorobenzene or 1-bromo-4-chloro-2-fluorobenzene with piperazine in the presence of a palladium catalyst and a base. SNAr reactions are also feasible, particularly due to the electron-withdrawing nature of the chloro and fluoro groups on the aromatic ring, which activates it towards nucleophilic attack by piperazine.

Q2: What are the potential decomposition pathways for this compound during synthesis?

A2: While specific decomposition pathways are not extensively documented in the literature, potential degradation can be inferred from the structure and reaction conditions. These may include:

  • Hydrolysis: The piperazine ring or the aryl-nitrogen bond may be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.

  • Oxidation: The piperazine moiety can be oxidized, particularly if the reaction is not performed under an inert atmosphere.

  • Dehalogenation: Reductive dehalogenation of the chloro or fluoro substituents on the phenyl ring can occur as a side reaction, especially in the presence of a palladium catalyst and a hydrogen source.

  • Side reactions of the piperazine ring: The secondary amine of piperazine can undergo side reactions, such as N-alkylation or N-arylation, if reactive electrophiles are present.

Q3: How does pH affect the stability of this compound?

A3: The stability of many pharmaceutical compounds is pH-dependent.[1] For this compound, extreme pH values should be avoided. Acidic or basic conditions can catalyze the hydrolysis of the molecule.[1] It is crucial to control the pH during aqueous workups and to store the compound in a neutral environment.

Q4: Are there any known stability issues with phenylpiperazine derivatives in general?

A4: Studies on synthetic piperazines have shown that phenylpiperazines can be less stable than benzylpiperazines under certain storage conditions.[2] Their stability can be affected by factors such as temperature and the presence of enzymes or other reactive species.[2] Therefore, it is recommended to store this compound in a cool, dry, and dark place.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Steps
Catalyst Inactivity - Ensure the palladium catalyst is fresh and active. - Use an appropriate ligand for the Buchwald-Hartwig amination, such as a biarylphosphine ligand. - Perform the reaction under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
Incorrect Reaction Temperature - Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to decomposition. Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.
Insufficient Reaction Time - Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion.
Improper Base - The choice and amount of base are critical. A strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide is often used in Buchwald-Hartwig aminations. Ensure the base is anhydrous.
Poor Quality of Starting Materials - Use high-purity starting materials. Impurities in the aryl halide or piperazine can interfere with the reaction.
Problem 2: Formation of Significant Impurities
Possible Impurity Identification Prevention
Bis-arylated Piperazine A higher molecular weight peak in LC-MS corresponding to the addition of two aryl groups to the piperazine.- Use a molar excess of piperazine relative to the aryl halide (e.g., 1.5 to 2 equivalents).
Dehalogenated Byproduct A peak in LC-MS corresponding to the mass of 1-(2-fluorophenyl)piperazine or 1-(4-chlorophenyl)piperazine.- Minimize reaction time and temperature. - Ensure the absence of any potential hydrogen sources that could lead to reductive dehalogenation.
Oxidized Impurities Unidentified polar impurities.- Thoroughly degas all solvents and reagents. - Maintain a strict inert atmosphere throughout the reaction and workup.
Unreacted Starting Materials Peaks corresponding to the aryl halide and piperazine in the crude product analysis.- Refer to the troubleshooting steps for "Low Yield of the Desired Product".

Data Presentation

The following tables provide representative data on the impact of reaction conditions on the yield of arylpiperazine synthesis, based on typical outcomes for Buchwald-Hartwig amination reactions.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1)XPhos (2)Toluene1001285
Pd(OAc)₂ (2)SPhos (4)Dioxane1101878
Pd₂(dba)₃ (1)RuPhos (2)t-BuOH902482
Pd(OAc)₂ (2)No LigandToluene10024<10

Table 2: Effect of Base and Solvent on Yield

BaseSolventTemperature (°C)Time (h)Yield (%)
NaOt-BuToluene1001288
K₂CO₃DMF1202465
Cs₂CO₃Dioxane1101875
LiHMDSTHF802080

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of this compound

Materials:

  • 1-Bromo-4-chloro-2-fluorobenzene (1.0 eq)

  • Piperazine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOt-Bu under an inert atmosphere of argon.

  • Add 1-bromo-4-chloro-2-fluorobenzene and piperazine to the flask.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

DecompositionPathways Start This compound in reaction mixture Dehalogenation Dehalogenation Start->Dehalogenation H- source (e.g., residual water, alcohol) Hydrolysis Hydrolysis Start->Hydrolysis Strong acid/base High temperature Oxidation Oxidation Start->Oxidation Presence of O₂ Product1 1-(2-Fluorophenyl)piperazine (Impurity) Dehalogenation->Product1 Product2 4-Chloro-2-fluorophenol + Piperazine Hydrolysis->Product2 Product3 Oxidized piperazine derivatives Oxidation->Product3

Caption: Potential decomposition pathways for this compound.

TroubleshootingWorkflow Start Low Yield or High Impurity in Synthesis CheckReagents Check Purity and Dryness of Reagents and Solvents Start->CheckReagents CheckAtmosphere Verify Inert Atmosphere CheckReagents->CheckAtmosphere Reagents OK Purify Purify/Dry Reagents and Solvents CheckReagents->Purify Impurities Found CheckCatalyst Evaluate Catalyst and Ligand Activity CheckAtmosphere->CheckCatalyst Atmosphere OK Degas Degas Solvents and Use Schlenk Line CheckAtmosphere->Degas Oxygen Leak Suspected OptimizeConditions Optimize Reaction Conditions (Temp, Time, Base) CheckCatalyst->OptimizeConditions Catalyst OK NewCatalyst Use Fresh Catalyst/Ligand CheckCatalyst->NewCatalyst Inactivity Suspected SystematicOptimization Perform Systematic Optimization (DoE) OptimizeConditions->SystematicOptimization No Improvement Success Improved Yield and Purity OptimizeConditions->Success Optimization Successful Purify->CheckReagents Degas->CheckAtmosphere NewCatalyst->CheckCatalyst SystematicOptimization->Success

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Challenges in the scale-up of 1-(4-Chloro-2-fluorophenyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of 1-(4-Chloro-2-fluorophenyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent methods for synthesizing this compound are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods often depends on the starting materials' availability and cost, desired scale, and the specific capabilities of the laboratory.

Q2: How can I minimize the formation of the bis-arylated byproduct, 1,4-bis(4-chloro-2-fluorophenyl)piperazine?

A2: Formation of the di-substituted byproduct is a common challenge. To favor mono-arylation, you can employ several strategies:

  • Use of Excess Piperazine: A significant excess of piperazine (typically 5-10 equivalents) statistically favors the reaction of the aryl halide with an unreacted piperazine molecule.[1]

  • Slow Addition of the Aryl Halide: Adding the 1,4-dichloro-2-fluorobenzene slowly to the reaction mixture can help maintain a low concentration of the electrophile, thus reducing the likelihood of a second substitution on the already-formed product.[1]

  • Protecting Group Strategy: Using a mono-protected piperazine, such as N-Boc-piperazine, ensures that only one nitrogen atom is available for reaction. The Boc group can be removed in a subsequent step.[1]

Q3: What are the critical parameters to control during the scale-up of this synthesis?

A3: When scaling up the synthesis, the following parameters are crucial:

  • Temperature Control: Exothermic reactions require efficient heat dissipation to prevent runaway reactions and the formation of byproducts.

  • Mixing: Homogeneous mixing is essential to ensure consistent reaction rates and prevent localized "hot spots."

  • Reagent Addition Rate: Controlled addition of reagents is critical to manage the reaction exotherm and minimize side reactions.

  • Work-up and Product Isolation: The purification method must be scalable and efficient to handle larger volumes.

Q4: What are the common impurities I should look for in my final product?

A4: Besides the starting materials and the bis-arylated byproduct, other potential impurities could include:

  • Unreacted Piperazine: Can be removed with an acidic wash during work-up.

  • Solvent Residues: Should be monitored and controlled according to ICH guidelines.

  • Palladium Residues (if using Buchwald-Hartwig): Require specific purification steps to reduce to acceptable levels for pharmaceutical use.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Inactive Catalyst (Buchwald-Hartwig) Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is effectively reduced to Pd(0). Use an air-stable precatalyst and maintain an inert atmosphere.[2]
Inappropriate Reaction Temperature Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may need lower temperatures to improve selectivity.[1]
Poor Reagent Purity Use reagents of high purity. Impurities in starting materials can inhibit the catalyst or lead to side reactions.
Inert Atmosphere Not Maintained For air-sensitive reactions like the Buchwald-Hartwig amination, ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[3]
Issue 2: High Levels of Bis-Arylated Byproduct
Potential Cause Troubleshooting Step
Incorrect Stoichiometry Increase the excess of piperazine to 5-10 equivalents relative to the aryl halide.[1]
High Reaction Temperature or Prolonged Reaction Time Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the formation of the mono-substituted product is maximized.[1]
Rapid Addition of Aryl Halide Add the aryl halide solution dropwise, especially at the beginning of the reaction.
Issue 3: Difficulties in Product Purification
Potential Cause Troubleshooting Step
Product is Water Soluble During aqueous work-up, ensure the pH is adjusted to make the product less soluble in the aqueous phase before extraction.
Emulsion Formation During Extraction Add brine to the aqueous layer to break up emulsions.
Co-elution of Impurities during Chromatography Optimize the solvent system for column chromatography. A gradient elution might be necessary.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is generally preferred for larger-scale synthesis due to the lower cost of reagents and simpler reaction setup compared to palladium-catalyzed methods.

Materials:

  • 1,4-Dichloro-2-fluorobenzene

  • Piperazine (an-hydrous)

  • Potassium Carbonate (K2CO3), finely ground

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Toluene

  • Deionized Water

  • Brine

Procedure:

  • To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add piperazine (5 equivalents) and anhydrous DMSO.

  • Stir the mixture until the piperazine is fully dissolved.

  • Add finely ground potassium carbonate (2.5 equivalents).

  • Heat the mixture to 120 °C under a nitrogen atmosphere.

  • Slowly add a solution of 1,4-dichloro-2-fluorobenzene (1 equivalent) in anhydrous DMSO to the reaction mixture over 2-3 hours.

  • Maintain the reaction temperature at 120-125 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add toluene and deionized water. Stir vigorously for 15 minutes.

  • Separate the organic layer. Extract the aqueous layer with toluene (2 x).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This method is often used for smaller-scale synthesis or when SNAr is not effective.

Materials:

  • 1,4-Dichloro-2-fluorobenzene

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)2)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox or under a strict inert atmosphere, add piperazine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), palladium(II) acetate (0.02 equivalents), and RuPhos (0.04 equivalents) to an oven-dried Schlenk flask.

  • Add anhydrous, degassed toluene to the flask.

  • Add 1,4-dichloro-2-fluorobenzene (1 equivalent) to the mixture.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for Mono-Arylation of Piperazine

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Aryl Halide 1,4-Dichloro-2-fluorobenzene1,4-Dichloro-2-fluorobenzene
Piperazine (eq.) 5 - 101.2 - 2
Base K2CO3, Cs2CO3NaOtBu, K3PO4
Catalyst NonePd(OAc)2, Pd2(dba)3
Ligand NoneRuPhos, XPhos, SPhos
Solvent DMSO, NMP, DMFToluene, Dioxane
Temperature 120 - 150 °C80 - 110 °C
Typical Yield 70 - 85%75 - 95%
Key Challenge High temperature, potential for side reactionsCatalyst cost, sensitivity to air and moisture

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Charge Reagents (Piperazine, Base, Solvent) heating 2. Heat to Reaction Temp. reagents->heating addition 3. Slow Addition of Aryl Halide heating->addition monitoring 4. Monitor Progress (TLC/LC-MS) addition->monitoring quench 5. Quench & Extract monitoring->quench purify 6. Purify Product quench->purify

Caption: A generalized experimental workflow for the synthesis.

troubleshooting_logic start Low Yield of This compound check_byproduct Significant bis-arylation byproduct observed? start->check_byproduct incomplete_reaction Incomplete reaction (starting material remains)? check_byproduct->incomplete_reaction No stoichiometry Increase excess of piperazine check_byproduct->stoichiometry Yes optimize_temp Optimize reaction temperature incomplete_reaction->optimize_temp Yes slow_addition Slow down aryl halide addition stoichiometry->slow_addition check_catalyst Verify catalyst/ligand activity (if applicable) optimize_temp->check_catalyst check_purity Check purity of starting materials check_catalyst->check_purity

Caption: A troubleshooting decision tree for low product yield.

References

Troubleshooting guide for 1-(4-Chloro-2-fluorophenyl)piperazine in multi-step synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the multi-step synthesis of 1-(4-Chloro-2-fluorophenyl)piperazine, a key intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common commercially available starting materials are 1,4-dichloro-2-fluorobenzene and piperazine.

Q2: Which are the primary synthetic routes to synthesize this compound?

A2: The two main synthetic strategies are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice between these methods often depends on the available laboratory equipment, catalyst/ligand cost, and sensitivity of other functional groups on the starting materials.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques help in determining the consumption of starting materials and the formation of the product.

Q4: What are the typical impurities I might encounter?

A4: Common impurities may include unreacted starting materials, byproducts from side reactions such as double arylation of piperazine (in cases of di- or polyhalogenated starting materials), or products of hydrodehalogenation. The specific impurities will depend on the chosen synthetic route and reaction conditions.

Q5: How is the final product typically purified?

A5: The crude product is often purified by flash column chromatography on silica gel. Recrystallization is another common method to obtain the high-purity final product. The hydrochloride salt can also be prepared to aid in purification and handling.

Troubleshooting Guides

Below are troubleshooting guides for the two primary synthetic routes for this compound.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This method involves the reaction of an activated aryl halide with piperazine. For the synthesis of this compound, 1,4-dichloro-2-fluorobenzene is a suitable starting material where the fluorine atom activates the carbon for nucleophilic attack, and the chlorine at the para position is the leaving group.

Experimental Workflow: Nucleophilic Aromatic Substitution

sn_ar_workflow start Start reactants Mix 1,4-dichloro-2-fluorobenzene, piperazine, and base (e.g., K2CO3) in a solvent (e.g., DMSO, DMF) start->reactants reaction Heat the reaction mixture (e.g., 120-150 °C) reactants->reaction monitoring Monitor reaction progress (TLC/LC-MS) reaction->monitoring workup Quench with water and extract with an organic solvent monitoring->workup Upon completion purification Purify crude product (Column chromatography or recrystallization) workup->purification product This compound purification->product

Caption: Workflow for SNAr Synthesis.

Troubleshooting Common SNAr Issues

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation - Insufficient reaction temperature.- Ineffective base.- Poor solvent choice.- Increase the reaction temperature in increments of 10-20 °C.- Use a stronger base like sodium tert-butoxide, but be mindful of potential side reactions.- Ensure the solvent is anhydrous and can dissolve the reactants. DMSO or DMF are common choices.
Formation of multiple products - Reaction of piperazine at both nitrogen atoms (double arylation if a dihalo-precursor is used).- Side reactions due to high temperatures.- Use a large excess of piperazine to favor mono-substitution.- Consider protecting one of the piperazine nitrogens with a suitable protecting group (e.g., Boc), followed by deprotection after the reaction.- Optimize the reaction temperature to minimize byproduct formation.
Difficulty in product purification - Co-elution of product with starting materials or byproducts.- Product is an oil and difficult to crystallize.- Optimize the solvent system for column chromatography.- Convert the product to its hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization.
Route 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can be an alternative to SNAr, especially when the aryl halide is not sufficiently activated for nucleophilic substitution.

Experimental Workflow: Buchwald-Hartwig Amination

bu_ha_workflow start Start reactants Combine aryl halide, piperazine, Pd catalyst, ligand, and base in an inert atmosphere start->reactants reaction Heat the reaction mixture (e.g., 80-110 °C) reactants->reaction monitoring Monitor reaction progress (TLC/LC-MS) reaction->monitoring workup Filter off the catalyst and perform an aqueous workup monitoring->workup Upon completion purification Purify crude product (Column chromatography) workup->purification product This compound purification->product

Caption: Workflow for Buchwald-Hartwig Synthesis.

Troubleshooting Common Buchwald-Hartwig Amination Issues

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation - Inactive catalyst.- Inappropriate ligand choice.- Presence of oxygen or moisture.- Incorrect base.- Use a pre-catalyst or ensure the active Pd(0) species is generated in situ.- Screen different phosphine ligands (e.g., Xantphos, RuPhos) as the choice is substrate-dependent.[1] - Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- A strong, non-nucleophilic base like NaOtBu is often used. Weaker bases like Cs₂CO₃ or K₃PO₄ can also be effective, sometimes requiring higher temperatures.
Catalyst decomposition - High reaction temperature.- Incompatible solvent.- Optimize the reaction temperature; higher temperatures can lead to catalyst decomposition.- Avoid chlorinated solvents, acetonitrile, and pyridine which can inhibit the palladium catalyst. Toluene, dioxane, and THF are common choices.[1]
Hydrodehalogenation of the aryl halide - Presence of water or other proton sources.- Beta-hydride elimination from the palladium-amide intermediate.- Ensure strictly anhydrous conditions.- This is an inherent side reaction; optimizing the ligand and reaction conditions can help minimize it.

Experimental Protocols

Key Experiment: Synthesis via Nucleophilic Aromatic Substitution

Materials:

  • 1,4-dichloro-2-fluorobenzene

  • Piperazine (large excess, e.g., 5-10 equivalents)

  • Potassium carbonate (K₂CO₃, 2-3 equivalents)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-dichloro-2-fluorobenzene (1 equivalent), piperazine (5-10 equivalents), and potassium carbonate (2-3 equivalents).

  • Add anhydrous DMSO or DMF to the flask.

  • Heat the reaction mixture to 120-150 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Key Experiment: Synthesis via Buchwald-Hartwig Amination

Materials:

  • 1,4-dichloro-2-fluorobenzene

  • Piperazine (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-10 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5-2 equivalents)

  • Anhydrous toluene or dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add the palladium catalyst, phosphine ligand, and sodium tert-butoxide.

  • Add anhydrous toluene or dioxane, followed by 1,4-dichloro-2-fluorobenzene (1 equivalent) and piperazine (1.2-1.5 equivalents).

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Presentation

Table 1: Comparison of Typical Reaction Conditions

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Aryl Halide 1,4-dichloro-2-fluorobenzene1,4-dichloro-2-fluorobenzene
Amine Piperazine (5-10 eq.)Piperazine (1.2-1.5 eq.)
Catalyst NonePd₂(dba)₃ or similar Pd(0) source
Ligand NoneXantphos, RuPhos, or other phosphine ligands
Base K₂CO₃, Cs₂CO₃NaOtBu, K₃PO₄
Solvent DMSO, DMFToluene, Dioxane
Temperature 120-150 °C80-110 °C
Typical Yield Moderate to GoodGood to Excellent

Note: The provided protocols and troubleshooting tips are intended as a general guide. Specific reaction conditions may need to be optimized for your particular setup and scale. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Technical Support Center: Reaction Monitoring of 1-(4-Chloro-2-fluorophenyl)piperazine by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 1-(4-Chloro-2-fluorophenyl)piperazine using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical TLC system (stationary and mobile phase) for monitoring reactions with this compound?

A1: A standard and effective TLC system for arylpiperazines, including this compound, utilizes a polar stationary phase with a non-polar to moderately polar mobile phase.

  • Stationary Phase: Silica gel 60 F254 plates are the most common choice. The fluorescent indicator (F254) allows for easy visualization of UV-active compounds like the target molecule.

  • Mobile Phase: The choice of mobile phase, or eluent, is critical for achieving good separation. Since this compound is a moderately polar compound, a mixture of a non-polar solvent and a slightly more polar solvent is recommended. A good starting point is a mixture of hexane and ethyl acetate. The polarity of the mobile phase can be adjusted by changing the ratio of these solvents to achieve an optimal Rf value.

Q2: How do I visualize the spots on the TLC plate?

A2: this compound contains an aromatic ring, making it UV-active. The primary visualization method is:

  • UV Lamp: Place the developed TLC plate under a UV lamp (254 nm). The compound will appear as a dark spot against the fluorescent green background of the plate.

If the starting materials or other byproducts are not UV-active, or for additional confirmation, other visualization techniques can be employed:

  • Iodine Chamber: Placing the plate in a chamber with iodine crystals will stain organic compounds, typically revealing them as brown spots.

  • Potassium Permanganate (KMnO₄) Stain: This stain is useful for detecting compounds that can be oxidized, which includes the piperazine moiety. Compounds will appear as yellow-brown spots on a purple background.

Q3: What is a desirable Rf value for my compound during reaction monitoring?

A3: For effective separation and accurate monitoring, the Rf value of your target compound, this compound, should ideally be between 0.2 and 0.4.[1] An Rf in this range ensures that the spot has moved sufficiently from the baseline to be clearly resolved from the starting materials and potential impurities, without running too close to the solvent front.[1]

Q4: How can I confirm the reaction is complete using TLC?

A4: To confirm reaction completion, you should spot three lanes on your TLC plate:

  • Starting Material (SM): A sample of the limiting reactant.

  • Co-spot (Co): A mixture of the starting material and the reaction mixture.

  • Reaction Mixture (Rxn): A sample from your reaction.

The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the "Rxn" lane. The co-spot lane helps to definitively identify the starting material spot in the reaction mixture.

Experimental Protocol: TLC Monitoring

This protocol outlines the standard procedure for monitoring the progress of a reaction involving this compound.

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., Hexane/Ethyl Acetate mixture)

  • UV lamp (254 nm)

  • Forceps

Procedure:

  • Prepare the Mobile Phase: Prepare a suitable mobile phase mixture. A common starting point for arylpiperazines is a 7:3 or 8:2 mixture of hexane and ethyl acetate. Prepare a small amount and pour it into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a straight line (the baseline) approximately 1 cm from the bottom of the TLC plate. Mark three small, evenly spaced points on this line for spotting the starting material, co-spot, and reaction mixture.

  • Spot the Plate:

    • Using a capillary tube, draw up a small amount of the dissolved starting material and gently touch it to the first mark on the baseline. Keep the spot as small as possible.

    • For the co-spot, apply the starting material first, and then carefully spot the reaction mixture directly on top of it.

    • Using a clean capillary tube, spot the reaction mixture on the third mark.

  • Develop the Plate: Using forceps, carefully place the TLC plate into the equilibrated developing chamber. Ensure the baseline is above the level of the solvent. Close the chamber and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.

  • Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the position of the solvent front with a pencil.

  • Visualize and Analyze: Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Spots are streaking - Sample is too concentrated (overloaded).- The sample is not fully soluble in the mobile phase.- The compound is highly polar and interacting strongly with the silica gel.- Dilute the sample before spotting.- Try a different mobile phase with a more polar component.- Add a small amount of a modifier like triethylamine or acetic acid to the mobile phase to improve the spot shape of basic or acidic compounds, respectively.
All spots remain on the baseline (Rf ≈ 0) - The mobile phase is not polar enough to move the compounds.- Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
All spots are near the solvent front (Rf ≈ 1) - The mobile phase is too polar.- Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.
Poor separation between spots - The polarity of the mobile phase is not optimal for the mixture.- Experiment with different solvent systems or varying ratios of the current system. Try a different solvent combination, such as dichloromethane/methanol.
No spots are visible under UV light - The compound is not UV-active or the concentration is too low.- Ensure your compound is UV-active. If it is, try concentrating your sample before spotting. Use an alternative visualization method like an iodine chamber or a potassium permanganate stain.

Data Presentation: Recommended Mobile Phases

The following table provides starting recommendations for mobile phase compositions for the TLC analysis of this compound and related compounds on silica gel plates. The actual Rf values may vary depending on specific experimental conditions.

Compound Class Mobile Phase System Typical Ratio (v/v) Expected Rf Range
ArylpiperazinesHexane / Ethyl Acetate80:20 to 60:400.2 - 0.5
ArylpiperazinesDichloromethane / Methanol98:2 to 95:50.3 - 0.6
Basic Piperazine DerivativesDichloromethane / Methanol / Ammonium Hydroxide90:10:0.50.2 - 0.5

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis A Prepare Mobile Phase B Prepare TLC Plate (Draw Baseline) A->B C Spot Samples (SM, Co, Rxn) B->C D Place Plate in Equilibrated Chamber C->D E Allow Solvent to Ascend D->E F Remove Plate & Mark Solvent Front E->F G Dry the Plate F->G H Visualize under UV Lamp G->H I Circle Spots & Calculate Rf H->I J Interpret Results I->J

Caption: Workflow for TLC reaction monitoring.

Troubleshooting_TLC Start Problem with TLC Result? Q_Rf What is the Rf value? Start->Q_Rf Q_Shape What is the spot shape? Q_Rf->Q_Shape OK Rf_Low Rf ≈ 0 (Baseline) Q_Rf->Rf_Low Low Rf_High Rf ≈ 1 (Solvent Front) Q_Rf->Rf_High High Rf_PoorSep Poor Separation Q_Rf->Rf_PoorSep Poor Sep. Shape_Streak Streaking Q_Shape->Shape_Streak Streaking Shape_OK Good Separation & Shape Q_Shape->Shape_OK Good Sol_IncPol Increase Mobile Phase Polarity Rf_Low->Sol_IncPol Sol_DecPol Decrease Mobile Phase Polarity Rf_High->Sol_DecPol Sol_ChangeSys Try a Different Solvent System Rf_PoorSep->Sol_ChangeSys Sol_Dilute Dilute Sample / Check Solubility Shape_Streak->Sol_Dilute

Caption: Troubleshooting decision tree for TLC analysis.

References

Validation & Comparative

A Comparative Guide to 1-(4-Chloro-2-fluorophenyl)piperazine and Other Phenylpiperazine Derivatives in CNS Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylpiperazine scaffold is a cornerstone in the development of centrally acting agents, with numerous derivatives investigated for their therapeutic potential in a range of neurological and psychiatric disorders. This guide provides a comparative overview of 1-(4-Chloro-2-fluorophenyl)piperazine against other key phenylpiperazine derivatives that have been influential in CNS research. Due to a lack of publicly available, direct experimental data for this compound, its potential pharmacological profile is inferred based on established structure-activity relationships (SAR) within the halogenated phenylpiperazine class.

Introduction to Phenylpiperazine Derivatives in CNS Research

Phenylpiperazine derivatives are a versatile class of compounds known to interact with various CNS receptors, primarily serotonergic and dopaminergic systems. The nature and position of substituents on the phenyl ring, as well as modifications to the piperazine moiety, profoundly influence receptor affinity, selectivity, and functional activity, leading to a wide spectrum of pharmacological effects. Commonly studied derivatives include 1-(3-chlorophenyl)piperazine (m-CPP) and 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), which have served as important tools for probing the function of serotonin receptors.

Comparative Analysis of Receptor Binding Affinities

The interaction of phenylpiperazine derivatives with key CNS receptors is a primary determinant of their pharmacological profile. The following table summarizes the receptor binding affinities (Ki, in nM) for this compound (inferred) and selected comparator compounds. Lower Ki values indicate higher binding affinity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT1B5-HT1C5-HT2A5-HT2CD2D3D4
This compound Inferred: Moderate-HighInferred: Low-ModerateInferred: ModerateInferred: ModerateInferred: Moderate-HighInferred: Low-ModerateInferred: Low-ModerateInferred: Low
1-(3-Chlorophenyl)piperazine (m-CPP)130351.3492.5>10,000>10,000>10,000
1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP)160112.62106.5>10,000>10,000>10,000
1-(4-Fluorophenyl)piperazine (pFPP)2501202015030>10,000>10,000>10,000
1-(2-Methoxyphenyl)piperazine (oMeOPP)2.51,2001,0001403,000200500>10,000

Note: Data for m-CPP, TFMPP, pFPP, and oMeOPP are compiled from various public sources and may vary between studies. The profile for this compound is inferred from SAR principles of halogenated phenylpiperazines.

Structure-Activity Relationship Insights: The substitution pattern on the phenyl ring is critical. The 2-fluoro and 4-chloro substitutions on this compound are expected to modulate its electronic and conformational properties. The ortho-fluoro substitution may influence the orientation of the phenyl ring relative to the piperazine moiety, potentially altering receptor interaction. Halogenation at the para position is a common feature in many CNS-active phenylpiperazines.

Functional Activity at CNS Receptors

The functional consequence of receptor binding (agonist, antagonist, or partial agonist activity) is crucial for predicting the in vivo effects of a compound.

Table 2: Comparative Functional Activity

Compound5-HT1A5-HT2CD2
This compound Inferred: Partial Agonist/AntagonistInferred: Agonist/Partial AgonistInferred: Antagonist/Partial Agonist
1-(3-Chlorophenyl)piperazine (m-CPP)Partial AgonistAgonist-
1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP)Partial AgonistAgonist-
Aripiprazole (Atypical Antipsychotic)Partial AgonistPartial AgonistPartial Agonist

Note: Aripiprazole is included as a clinically relevant comparator with a complex functional profile at multiple receptors.

In Vivo Behavioral Effects

The integrated effects of receptor binding and functional activity manifest as behavioral changes in animal models. These models are essential for predicting therapeutic potential and potential side effects.

Table 3: Comparative In Vivo Behavioral Effects

CompoundLocomotor ActivityAnxiogenic/AnxiolyticAntidepressant-like
This compound Inferred: Likely to decreaseInferred: Potential for anxiogenic or anxiolytic effects depending on the model and doseInferred: Possible, dependent on serotonergic activity
1-(3-Chlorophenyl)piperazine (m-CPP)Decreases locomotor activity[1][2]Anxiogenic in some models[3]Can produce antidepressant-like effects
1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP)Decreases locomotor activity[2]Mixed reports, can be anxiogenicCan produce antidepressant-like effects

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the affinity of a test compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a suitable buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

  • Assay Incubation: A constant concentration of a specific radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vivo Locomotor Activity Assay

Objective: To assess the effect of a compound on spontaneous motor activity.

General Protocol:

  • Animals: Male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are habituated to the testing room and the activity chambers.

  • Apparatus: An open-field arena equipped with infrared beams to automatically track movement.

  • Procedure: Animals are administered the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection). After a specified pretreatment time, the animals are placed in the activity chambers.

  • Data Collection: Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set duration (e.g., 60 minutes).

  • Data Analysis: The activity data for the compound-treated groups are compared to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA). A significant decrease in activity is indicative of sedative effects, while an increase suggests stimulant properties.[1][2]

Signaling Pathways and Experimental Workflows

G cluster_0 Serotonin (5-HT) Receptor Signaling Phenylpiperazine Phenylpiperazine Derivative HTR1A 5-HT1A Receptor Phenylpiperazine->HTR1A Partial Agonist HTR2A 5-HT2A Receptor Phenylpiperazine->HTR2A Antagonist/Partial Agonist HTR2C 5-HT2C Receptor Phenylpiperazine->HTR2C Agonist Gi Gi/o HTR1A->Gi Gq Gq/11 HTR2A->Gq HTR2C->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA Ca_PKC ↑ Ca2+ / PKC IP3_DAG->Ca_PKC CREB CREB Activation PKA->CREB Cellular_Response Cellular Response Ca_PKC->Cellular_Response CREB->Cellular_Response

Caption: Generalized signaling pathways for phenylpiperazine derivatives at key serotonin receptors.

G cluster_1 Radioligand Binding Assay Workflow start Start prep Receptor Membrane Preparation start->prep incubate Incubate: Membranes + Radioligand + Test Compound prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Caption: A simplified workflow for a competitive radioligand binding assay.

Conclusion

While direct experimental data for this compound remains limited in the public domain, its structural similarity to other well-characterized halogenated phenylpiperazines allows for informed predictions about its potential CNS activity. It is likely to exhibit a complex pharmacological profile with activity at multiple serotonin and possibly dopamine receptors. Further empirical investigation is necessary to fully elucidate its receptor binding affinities, functional activities, and in vivo behavioral effects. This guide serves as a framework for researchers to position this compound within the broader context of phenylpiperazine pharmacology and to design future experiments to rigorously characterize this and other novel derivatives.

References

A Comparative Analysis of 2-Fluoro vs. 4-Fluoro Phenylpiperazine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 2-fluorophenylpiperazine (2-FPP) and 4-fluorophenylpiperazine (4-FPP) analogs for researchers, scientists, and drug development professionals. The information presented herein is compiled from various sources to offer a comprehensive overview of their receptor binding affinities, functional activities, and pharmacokinetic profiles, supported by detailed experimental methodologies.

Introduction

Phenylpiperazine derivatives are a well-established class of compounds with significant activity at various neurotransmitter receptors, particularly serotonin and dopamine receptors. The position of the fluorine substituent on the phenyl ring can dramatically influence the pharmacological profile of these analogs. This guide focuses on the ortho (2-fluoro) and para (4-fluoro) substituted analogs, highlighting their key differences to aid in the selection and development of compounds for further investigation.

Data Presentation

Receptor Binding Affinities

The following table summarizes the available in vitro binding affinities (Ki in nM) of 2-FPP and 4-FPP analogs at key serotonin and dopamine receptors. It is important to note that direct comparative studies are limited, and the data for the 2-FPP analog is from a derivative, which may not be fully representative of the parent compound.

Receptor Subtype2-Fluorophenylpiperazine Analog (Derivative) Ki (nM)[1]4-Fluorophenylpiperazine (pFPP) Ki (nM)
Serotonin Receptors
5-HT1A199High Affinity (Agonist)[2]
5-HT2ANot AvailableModerate Affinity[2]
5-HT2CNot AvailableModerate Affinity[2]
Dopamine Receptors
D2349 - 7522 (for various derivatives)Not Available
D396 - 1413 (for various derivatives)Not Available

Note: Lower Ki values indicate higher binding affinity. The data for the 2-FPP analog are for N-phenylpiperazine derivatives and may not directly reflect the binding affinity of the parent 2-fluorophenylpiperazine.[1]

Functional Activity

Functional activity data, such as EC50 or IC50 values, provide insights into the potency of these compounds as agonists, antagonists, or inverse agonists.

Assay Type2-Fluorophenylpiperazine Analog4-Fluorophenylpiperazine (pFPP)
5-HT1A Receptor Functional Assay Not AvailableAgonist[2]
Dopamine D3 Receptor Functional Assay Weak Partial Agonist (for a derivative)[1]Not Available
Pharmacokinetic Parameters

Pharmacokinetic data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound. Limited data is available for a direct comparison.

Parameter2-Fluorophenylpiperazine Analog4-Fluorophenylpiperazine (pFPP)
Elimination Half-life (t1/2) Not Available6 - 8 hours[2]
Metabolism Not AvailableHepatic[2]
Excretion Not AvailableRenal[2]

Experimental Protocols

Radioligand Binding Assay for Serotonin Receptors

This protocol describes a general method for determining the binding affinity of test compounds to serotonin receptors expressed in cell membranes.

1. Membrane Preparation:

  • Culture cells expressing the desired human serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A) in appropriate media.

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.

2. Binding Assay:

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation, radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin).

    • Displacement: Membrane preparation, radioligand, and varying concentrations of the test compound (2-FPP or 4-FPP analog).

  • Incubate the plate at room temperature for 60-120 minutes.

3. Filtration and Detection:

  • Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (Calcium Flux)

This protocol outlines a method to assess the functional activity of the compounds at Gq-coupled receptors like 5-HT2A and 5-HT2C by measuring changes in intracellular calcium.

1. Cell Culture and Plating:

  • Culture cells stably expressing the target receptor (e.g., HEK293 cells expressing human 5-HT2A) in appropriate media.

  • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

2. Dye Loading:

  • Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

3. Compound Addition and Signal Detection:

  • Prepare serial dilutions of the test compounds (2-FPP and 4-FPP analogs).

  • Use a fluorescence plate reader equipped with an automated injector to measure baseline fluorescence.

  • Inject the test compounds into the wells and continuously record the fluorescence signal for a set period.

4. Data Analysis:

  • Calculate the change in fluorescence from baseline for each well.

  • Plot the concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression.

Rodent Pharmacokinetic Study

This protocol provides a general framework for evaluating the pharmacokinetic properties of the phenylpiperazine analogs in a rodent model.

1. Animal Dosing:

  • House male Sprague-Dawley rats in a controlled environment with free access to food and water.

  • Administer the test compound (2-FPP or 4-FPP analog) via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.

2. Blood Sampling:

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

3. Sample Preparation and Analysis (LC-MS/MS):

  • To the plasma samples, add an internal standard and a protein precipitation agent (e.g., acetonitrile).

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject the samples into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for quantification.

4. Pharmacokinetic Analysis:

  • Use pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data.

  • Determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2).

Mandatory Visualization

G Serotonergic Signaling Pathway (5-HT1A Receptor) cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT1A Receptor Gi_Protein Gi/o Protein 5HT1A_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Serotonin Serotonin or 4-FPP (Agonist) Serotonin->5HT1A_Receptor Binds Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition

Caption: A simplified diagram of the 5-HT1A receptor signaling pathway.

G Experimental Workflow for Radioligand Binding Assay Start Start Membrane_Prep Membrane Preparation (Receptor Source) Start->Membrane_Prep Assay_Setup Assay Setup in 96-well Plate (Total, Non-specific, Displacement) Membrane_Prep->Assay_Setup Incubation Incubation (Allow Binding) Assay_Setup->Incubation Filtration Rapid Filtration (Separate Bound from Unbound) Incubation->Filtration Washing Washing (Remove Non-specifically Bound Ligand) Filtration->Washing Detection Scintillation Counting (Quantify Radioactivity) Washing->Detection Data_Analysis Data Analysis (Calculate Ki values) Detection->Data_Analysis End End Data_Analysis->End

Caption: A flowchart illustrating the key steps in a radioligand binding assay.

Conclusion

This comparative analysis highlights the distinct pharmacological profiles of 2-fluoro and 4-fluoro phenylpiperazine analogs. The 4-fluoro analog (pFPP) demonstrates clear agonist activity at the 5-HT1A receptor, with some affinity for 5-HT2A and 5-HT2C receptors.[2] In contrast, available data on a 2-fluoro analog derivative suggests a different profile, with lower affinity for the 5-HT1A receptor and some interaction with dopamine D2 and D3 receptors.[1] The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies to further elucidate the structure-activity relationships of these compounds. Further direct comparative studies are warranted to fully understand the impact of fluorine substitution on the pharmacological and pharmacokinetic properties of phenylpiperazine analogs.

References

Validating the Efficacy of 1-(4-Chloro-2-fluorophenyl)piperazine-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and potent therapeutic agents is a cornerstone of modern drug discovery. Within the vast landscape of chemical scaffolds, piperazine derivatives have emerged as a privileged structure, demonstrating a wide array of biological activities. This guide focuses on a specific subset of these compounds: 1-(4-chloro-2-fluorophenyl)piperazine-based inhibitors. Herein, we provide a comparative analysis of their efficacy, supported by experimental data, to aid researchers in evaluating their potential as therapeutic candidates. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to offer a comprehensive overview for drug development professionals.

Quantitative Efficacy Analysis

The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines. For comparative purposes, data for established anticancer agents, Doxorubicin (a Topoisomerase II inhibitor) and Venetoclax (a BCL2 inhibitor), are included where available. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

Compound IDDerivative Structure/ModificationCancer Cell LineIC50 (µM)Reference
Derivative A Sulfonamide conjugateMDA-MB-231 (Breast)17.33[1]
Derivative B Thioamide conjugateMDA-MB-231 (Breast)Not explicitly stated, but showed high activity[1]
Doxorubicin Standard ChemotherapyMCF-7 (Breast)~1.0[2]
Doxorubicin Standard ChemotherapySK-BR-3 (Breast)~0.5[2]
Venetoclax BCL2 InhibitorVarious Hematological MalignanciesVaries by cell line[3]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Key Signaling Pathways and Mechanisms of Action

Several studies suggest that this compound-based inhibitors exert their anticancer effects through the modulation of critical signaling pathways involved in cell survival and proliferation. Two prominent pathways identified are the PI3K/AKT and the BCL2-mediated apoptosis pathways.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Some piperazine derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.[4][5][6][7]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation & Activation Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Inhibitor 1-(4-Chloro-2-fluorophenyl) piperazine-based Inhibitor Inhibitor->PI3K Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

PI3K/AKT Signaling Pathway Inhibition.
BCL2-Mediated Apoptosis

The BCL2 family of proteins are key regulators of apoptosis (programmed cell death).[3][8][9][10] Overexpression of anti-apoptotic BCL2 proteins is a common mechanism for cancer cells to evade cell death. Novel piperazine derivatives have been designed to inhibit BCL2, thereby promoting apoptosis in cancer cells.[1]

BCL2_Apoptosis_Pathway BCL2 BCL2 (Anti-apoptotic) Bax_Bak Bax/Bak (Pro-apoptotic) BCL2->Bax_Bak Inhibition Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Pore Formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspases Caspase Cascade Cytochrome_c->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Inhibitor 1-(4-Chloro-2-fluorophenyl) piperazine-based Inhibitor Inhibitor->BCL2 Inhibition

BCL2-Mediated Apoptosis Pathway.

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data, detailed experimental protocols are crucial. Below are the methodologies for key assays used in the evaluation of these inhibitors.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound-based inhibitors

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis for Pathway Inhibition

Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key proteins in a signaling pathway, such as AKT.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells and quantify protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities to determine the relative levels of phosphorylated and total protein.

Western_Blot_Workflow Start Cell Lysate Collection Quantification Protein Quantification Start->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Electrotransfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection End Analysis Detection->End

Experimental Workflow for Western Blotting.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The data presented in this guide demonstrate that derivatives of this scaffold exhibit significant cytotoxic activity against various cancer cell lines, potentially through the inhibition of key survival pathways such as PI3K/AKT and the induction of apoptosis via BCL2 inhibition. The provided experimental protocols offer a standardized framework for the continued evaluation and validation of these and other potential drug candidates. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this class of inhibitors.

References

Navigating the Metabolic Labyrinth: A Comparative Guide to the Stability of 1-(4-Chloro-2-fluorophenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary hurdle being its metabolic stability. The biotransformation of a compound can significantly impact its pharmacokinetic profile, influencing its efficacy, duration of action, and potential for toxicity. Within the diverse landscape of medicinal chemistry, 1-(4-chloro-2-fluorophenyl)piperazine derivatives have emerged as a scaffold of interest for developing novel therapeutics targeting a range of conditions. However, the metabolic fate of these molecules can vary dramatically with subtle structural modifications. This guide offers a comparative overview of the metabolic stability of hypothetical this compound derivatives, supported by established experimental protocols, to aid in the rational design of more robust drug candidates.

Understanding Metabolic Stability: A Pivotal Step in Drug Discovery

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver. A compound with low metabolic stability is rapidly cleared from the body, often leading to a short half-life and poor bioavailability, diminishing its therapeutic potential. Conversely, a highly stable compound might accumulate, leading to potential toxicity. Therefore, achieving an optimal balance of metabolic stability is a critical goal in the iterative process of drug design and lead optimization.

The primary in vitro models for assessing metabolic stability are liver microsomes and hepatocytes. Microsomal assays are excellent for evaluating Phase I metabolism, which involves oxidative, reductive, and hydrolytic reactions mediated by enzymes like the cytochrome P450 (CYP) superfamily. Hepatocyte assays provide a more comprehensive picture, encompassing both Phase I and Phase II (conjugative) metabolic pathways, as well as cellular uptake and efflux processes.

Comparative Metabolic Stability of this compound Derivatives

Table 1: In Vitro Metabolic Stability of Illustrative this compound Derivatives in Human and Rat Liver Microsomes (HLM & RLM)

Compound IDR GroupHLM t1/2 (min)HLM CLint (µL/min/mg protein)RLM t1/2 (min)RLM CLint (µL/min/mg protein)
CFP-001 -H2527.71838.5
CFP-002 -CH34515.43519.8
CFP-003 -CF3> 60< 11.65512.6
CFP-004 -CH2OH1546.21069.3
CFP-005 -COOH5013.94216.5
CFP-006 -cyclopropyl> 60< 11.6> 60< 11.6

Key Observations (Based on Illustrative Data):

  • Impact of Alkylation: The introduction of a small alkyl group (CFP-002) at the R position appears to enhance metabolic stability compared to the unsubstituted parent compound (CFP-001). This could be due to steric hindrance at a potential site of metabolism.

  • Electron-Withdrawing Groups: The strongly electron-withdrawing trifluoromethyl group (CFP-003) significantly increases metabolic stability. This is a common strategy to block metabolism at or near the site of substitution.

  • Introduction of Polar Groups: The addition of a primary alcohol (CFP-004) leads to a marked decrease in metabolic stability, likely by providing a readily accessible site for oxidation or conjugation. In contrast, the carboxylic acid moiety (CFP-005) shows a more stable profile, which could be attributed to its higher polarity and potential to exist in an ionized state, making it a poorer substrate for some CYP enzymes.

  • Steric Hindrance: The incorporation of a cyclopropyl group (CFP-006) results in high metabolic stability, likely due to steric shielding of potential metabolic soft spots.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of metabolic stability data. Below are standard protocols for liver microsomal and hepatocyte stability assays.

Liver Microsomal Stability Assay

This assay is a widely used in vitro method to determine the intrinsic clearance of a compound by Phase I metabolic enzymes.

Materials:

  • Test compounds and positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • Pooled human or rat liver microsomes (HLM or RLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system

Procedure:

  • Preparation: Prepare working solutions of the test compounds and controls. Thaw the liver microsomes on ice. Prepare the NADPH regenerating system and phosphate buffer.

  • Incubation: In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-incubate the plate at 37°C for approximately 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the test compound to the wells.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of this plot gives the rate constant of metabolism (k).

  • The in vitro half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism, as well as cellular uptake.

Materials:

  • Cryopreserved human or rat hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compounds and positive controls

  • Acetonitrile for reaction termination

  • Internal standard

  • 96-well plates, incubator with shaking capabilities, centrifuge, and LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: Thaw the cryopreserved hepatocytes according to the supplier's protocol. Assess cell viability (typically >80% is required). Resuspend the hepatocytes in the incubation medium to the desired cell density (e.g., 0.5 x 106 viable cells/mL).

  • Incubation: Add the hepatocyte suspension to a 96-well plate. Pre-incubate at 37°C with gentle shaking.

  • Initiation: Add the test compounds to the wells to initiate the assay.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension and terminate the reaction by adding ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the samples to pellet cell debris and precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the parent compound.

Data Analysis:

The data analysis is similar to the microsomal stability assay, with the intrinsic clearance typically expressed as µL/min/106 cells.

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams are essential tools for visualizing complex biological processes and experimental designs.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_sampling Sampling & Quenching cluster_analysis Analysis A Test Compound Stock Solution D Reaction Mixture A->D B Liver Microsomes or Hepatocytes B->D C NADPH System (for Microsomes) C->D E Aliquots at Time Points D->E F Quench with Acetonitrile + IS E->F G Centrifugation F->G H Supernatant for LC-MS/MS G->H I Data Analysis (t½, CLint) H->I

Caption: Workflow for in vitro metabolic stability assays.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound Derivative Metabolite1 Hydroxylation (Aromatic Ring or Alkyl Chain) Parent->Metabolite1 Metabolite2 N-dealkylation Parent->Metabolite2 Metabolite3 Piperazine Ring Oxidation Parent->Metabolite3 Conjugate1 Glucuronidation Metabolite1->Conjugate1 Conjugate2 Sulfation Metabolite1->Conjugate2

Caption: Potential metabolic pathways for a phenylpiperazine derivative.

Conclusion

The metabolic stability of this compound derivatives is a critical parameter that dictates their potential as viable drug candidates. As demonstrated by the illustrative data, minor structural modifications can lead to significant changes in their metabolic profiles. A systematic approach, employing robust in vitro assays such as those described, is essential for understanding structure-metabolism relationships. This knowledge empowers medicinal chemists to rationally design molecules with optimized pharmacokinetic properties, thereby increasing the probability of success in the arduous journey of drug development. The continuous refinement of in vitro models and analytical techniques will further enhance our ability to predict the in vivo behavior of these and other promising classes of therapeutic agents.

Benchmarking Novel Phenylpiperazines: A Comparative Guide for Serotonin Agonist Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, the serotonergic system remains a pivotal target. Phenylpiperazine derivatives are a well-established class of compounds known to interact with serotonin (5-HT) receptors, offering therapeutic potential for a range of neurological and psychiatric disorders. This guide provides a framework for benchmarking novel compounds, using the hypothetical case of 1-(4-Chloro-2-fluorophenyl)piperazine, against established serotonin agonists. While specific experimental data for this compound is not publicly available, this document outlines the essential experimental procedures and comparative data required for a thorough evaluation.

Comparative Analysis of Known Serotonin Agonists

A critical step in characterizing a novel compound is to compare its binding affinity (Ki) and functional potency (EC50) at various serotonin receptor subtypes against a panel of well-characterized reference agonists. The following tables summarize the pharmacological profiles of standard serotonin agonists across key receptor families.

Table 1: Binding Affinities (Ki, nM) of Standard Serotonin Agonists at Human 5-HT Receptors

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2C5-HT7
Serotonin (5-HT)1.24.53.22.11.30.8
8-OH-DPAT0.42500180034005400280
Sumatriptan2001745010100002500
(+)-DOI80250010000.62.4120
m-CPP130130100251.3150
SB-206553>100001.32.51000.25>10000

Note: Data are compiled from various literature sources and should be considered representative. Actual values may vary depending on the specific assay conditions.

Table 2: Functional Potencies (EC50, nM) and Efficacy (% of 5-HT response) of Standard Serotonin Agonists

Compound5-HT1A (cAMP ↓)5-HT2A (IP₁ ↑)5-HT2C (IP₁ ↑)5-HT7 (cAMP ↑)
EC50 (nM)
Serotonin (5-HT)1.5 (100%)5.2 (100%)0.9 (100%)1.1 (100%)
8-OH-DPAT0.7 (100%)>10000>10000250 (80%)
(+)-DOI>100003.1 (95%)10 (90%)500 (70%)
m-CPP500 (40%)150 (30%)2.5 (85%)800 (50%)

Note: Efficacy is expressed as the maximal response relative to that of serotonin. Data are representative and can vary based on the cell line and assay system used.

Experimental Protocols

To benchmark a novel compound like this compound, a series of standardized in vitro assays are essential. These assays determine the compound's binding affinity and functional activity at a panel of serotonin receptors.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for various serotonin receptor subtypes.

Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from a specific receptor.

Materials:

  • Cell membranes expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A).

  • Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).

  • Test compound (this compound).

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

  • Scintillation vials and cocktail.

  • Filter plates and a cell harvester.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or non-specific control.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a filter plate using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (Second Messenger Assays)

Objective: To determine the functional activity (EC50 and Emax) of the test compound at G-protein coupled serotonin receptors.

Principle: Many serotonin receptors signal through changes in intracellular second messenger concentrations (e.g., cAMP, IP₁, Ca²⁺). These assays quantify these changes in response to the test compound.

Example: cAMP Assay for 5-HT1A (Gi-coupled) and 5-HT7 (Gs-coupled) Receptors

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT1A or 5-HT7 receptor.

  • Test compound (this compound).

  • Forskolin (to stimulate cAMP production for Gi-coupled receptor assays).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and reagents.

  • Plate reader compatible with the detection kit.

Procedure for a Gi-coupled receptor (e.g., 5-HT1A):

  • Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound.

  • Pre-incubate the cells with the test compound for a short period.

  • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for the inhibition of forskolin-stimulated cAMP production.

Procedure for a Gs-coupled receptor (e.g., 5-HT7):

  • The procedure is similar to the Gi-coupled assay, but forskolin is not typically used.

  • The test compound is added to the cells, and the resulting increase in basal cAMP levels is measured.

Signaling Pathways and Experimental Workflow

Visualizing the complex signaling cascades and the experimental process can aid in understanding the context of the benchmarking data.

G cluster_5HT1 5-HT1 Receptor Family (Gi/o-coupled) cluster_5HT2 5-HT2 Receptor Family (Gq/11-coupled) cluster_5HT4_6_7 5-HT4/6/7 Receptor Family (Gs-coupled) 5-HT1A 5-HT1A Gi/o Gi/o 5-HT1A->Gi/o Agonist Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibition cAMP cAMP Adenylyl Cyclase->cAMP Adenylyl Cyclase->cAMP Increase 5-HT2A/2C 5-HT2A/2C Gq/11 Gq/11 5-HT2A/2C->Gq/11 Agonist PLC PLC Gq/11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation 5-HT4/7 5-HT4/7 Gs Gs 5-HT4/7->Gs Agonist Gs->Adenylyl Cyclase Activation Serotonin Serotonin Serotonin->5-HT1A Serotonin->5-HT2A/2C Serotonin->5-HT4/7

Caption: Major Serotonin Receptor Signaling Pathways.

G Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis Primary Screening Primary Screening (Binding Assays) Compound Synthesis->Primary Screening Secondary Screening Secondary Screening (Functional Assays) Primary Screening->Secondary Screening Data Analysis Data Analysis (Ki, EC50, Emax) Secondary Screening->Data Analysis Selectivity Profiling Selectivity Profiling (Off-target screening) Data Analysis->Selectivity Profiling Lead Identification Lead Identification Selectivity Profiling->Lead Identification

Caption: Experimental Workflow for Compound Benchmarking.

By systematically applying these experimental protocols and comparing the resulting data with that of known serotonin agonists, researchers can effectively characterize the pharmacological profile of novel compounds like this compound. This comprehensive approach is fundamental for identifying promising lead candidates for further development in the treatment of serotonin-related CNS disorders.

Comparative Analysis of 1-(4-Chloro-2-fluorophenyl)piperazine-Derived Ligands: A Cross-Reactivity Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of ligands derived from 1-(4-Chloro-2-fluorophenyl)piperazine. The information presented herein is synthesized from various preclinical studies to aid in the evaluation of ligand selectivity and potential off-target effects. The data is organized to facilitate a clear comparison of binding affinities across a panel of neurotransmitter receptors, supplemented with detailed experimental protocols and visual representations of key biological and experimental processes.

Data Presentation: Comparative Binding Affinities

The following tables summarize the in vitro binding affinities (Ki, in nM) of various piperazine derivatives at key dopamine and serotonin receptor subtypes. It is important to note that the data has been collated from multiple studies, and variations in experimental conditions may exist. Therefore, direct comparisons should be made with caution.

Table 1: Binding Affinities of Piperazine Derivatives at Dopamine Receptors

Compound/LigandD2 Receptor (Ki, nM)D3 Receptor (Ki, nM)D4 Receptor (Ki, nM)Reference
N-(2-methoxyphenyl)piperazine analog 12b400.3-[1]
N-(2-methoxyphenyl)piperazine analog 12c530.9-[1]
N-(2-methoxyphenyl)piperazine analog 12e480.7-[1]
N-(2-methoxyphenyl)piperazine analog 12g450.8-[1]
Aripiprazole analog 6< 0.3--[2]
Aripiprazole analog 7< 0.3--[2]

Table 2: Binding Affinities of Piperazine Derivatives at Serotonin Receptors

Compound/Ligand5-HT1A Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)5-HT2C Receptor (Ki, nM)Reference
N-(2-methoxyphenyl)piperazine analogs (general)High Affinity--[1]
1-(m-chlorophenyl)piperazine (mCPP)1300360480[3]
1-(2-Methoxyphenyl)piperazine analog 1aHigh Affinity--[4]
1-Naphthylpiperazine analog 1e1--[4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of piperazine-derived ligands.

Radioligand Displacement Assay for GPCRs

This protocol is a standard method for determining the binding affinity of a test compound to a G-protein coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from HEK293 or CHO cell lines)

  • Radioligand specific for the target receptor (e.g., [³H]Spiperone for D2 receptors)

  • Test compounds (this compound derivatives) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • 96-well filter plates (e.g., GF/C filters)

  • Scintillation cocktail

  • Microplate scintillation counter

  • Non-specific binding determinator (a high concentration of a known, non-radiolabeled ligand for the target receptor)

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in assay buffer to a predetermined protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer

    • Test compound at varying concentrations (typically a serial dilution).

    • For determining total binding, add assay buffer instead of the test compound.

    • For determining non-specific binding, add a saturating concentration of the non-specific binding determinator.

    • Radioligand at a concentration near its Kd value.

    • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a vacuum manifold. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value (the binding affinity of the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]

cAMP Functional Assay for Gi/o-Coupled Receptors

This assay measures the ability of a ligand to inhibit the production of cyclic AMP (cAMP), a common second messenger for Gi/o-coupled receptors like the D2 dopamine receptor.

Materials:

  • CHO-K1 or HEK293-T cells transiently transfected with the Gi/o-coupled receptor of interest.

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds (this compound derivatives) at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Plate reader capable of detecting the signal from the chosen cAMP assay kit.

Procedure:

  • Cell Culture and Transfection: Culture and transiently transfect the cells with the plasmid DNA encoding the target receptor. Seed the transfected cells into 96-well plates and allow them to grow for 24-48 hours.[5]

  • Assay Execution:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of the test compound for a short period (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the specific cAMP assay kit being used.[6][7]

  • Data Analysis:

    • Generate a standard curve for cAMP concentration.

    • Plot the measured cAMP levels against the concentration of the test compound.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) or the IC50 value (the concentration of the antagonist that inhibits 50% of the forskolin-induced cAMP production) by non-linear regression.

    • For antagonists, the functional inhibitory constant (Kb) can be calculated using the Gaddum equation.

Mandatory Visualizations

Signaling Pathways

G_Protein_Signaling cluster_Gs Gs-Coupled Receptor Signaling cluster_Gi Gi/o-Coupled Receptor Signaling Gs_Ligand Agonist Gs_Receptor Gs-Coupled Receptor Gs_Ligand->Gs_Receptor Gs_Protein Gs Protein (αs, β, γ) Gs_Receptor->Gs_Protein Activates AC_Gs Adenylyl Cyclase Gs_Protein->AC_Gs αs activates ATP_Gs ATP cAMP_Gs cAMP ATP_Gs->cAMP_Gs   + PKA_Gs PKA cAMP_Gs->PKA_Gs Activates Cellular_Response_Gs Cellular Response PKA_Gs->Cellular_Response_Gs Phosphorylates Targets Gi_Ligand Agonist Gi_Receptor Gi/o-Coupled Receptor Gi_Ligand->Gi_Receptor Gi_Protein Gi/o Protein (αi/o, β, γ) Gi_Receptor->Gi_Protein Activates AC_Gi Adenylyl Cyclase Gi_Protein->AC_Gi αi/o inhibits ATP_Gi ATP cAMP_Gi cAMP ATP_Gi->cAMP_Gi   - Cellular_Response_Gi Cellular Response cAMP_Gi->Cellular_Response_Gi Decreased Signaling

Caption: Gs and Gi/o protein-coupled receptor signaling pathways.

Experimental Workflow

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) start->prepare_reagents assay_setup Set up 96-well Plate (Total, Non-specific, and Test Compound Wells) prepare_reagents->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting data_analysis Data Analysis (Calculate Specific Binding, IC50, Ki) counting->data_analysis end End data_analysis->end

Caption: General workflow for a radioligand displacement binding assay.

References

Unveiling the Molecular Fingerprint: A Spectroscopic Confirmation of 1-(4-Chloro-2-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous identification of a molecule is paramount. This guide provides a comparative spectroscopic analysis to confirm the identity of 1-(4-Chloro-2-fluorophenyl)piperazine. By examining its characteristic spectral data alongside those of structurally similar compounds, we offer a robust methodology for its positive identification.

This guide presents a detailed comparison of the spectroscopic data for this compound with three key analogues: 1-(4-chlorophenyl)piperazine, 1-(2-fluorophenyl)piperazine, and 1-(4-fluorophenyl)piperazine. The comparison encompasses Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the target compound and its analogues. The data for this compound is predicted based on established spectroscopic principles and data from the closely related analogues, as experimental spectra were not publicly available at the time of this publication.

Table 1: ¹H NMR Chemical Shift (δ) Data (ppm)

CompoundAromatic ProtonsPiperazine Protons (-CH₂-N-)Piperazine Protons (-CH₂-NH-)
This compound (Predicted) ~7.2-7.4 (m, 1H), ~7.0-7.2 (m, 2H)~3.1-3.3 (m, 4H)~3.0-3.2 (m, 4H)
1-(4-chlorophenyl)piperazine7.23 (d, 2H), 6.92 (d, 2H)[1]3.16 (t, 4H)[1]2.92 (t, 4H)[1]
1-(2-fluorophenyl)piperazine7.1-6.9 (m, 4H)~3.1 (m, 4H)~3.0 (m, 4H)
1-(4-fluorophenyl)piperazine6.95 (m, 2H), 6.85 (m, 2H)3.03 (t, 4H)3.00 (t, 4H)

Table 2: ¹³C NMR Chemical Shift (δ) Data (ppm)

CompoundAromatic CarbonsPiperazine Carbons (-CH₂-N-)Piperazine Carbons (-CH₂-NH-)
This compound (Predicted) ~158 (d, J=245 Hz), ~140 (d, J=10 Hz), ~128 (d, J=3 Hz), ~125 (d, J=8 Hz), ~120 (d, J=3 Hz), ~117 (d, J=22 Hz)~50~45
1-(4-chlorophenyl)piperazine150.9, 129.0 (2C), 122.5, 117.1 (2C)[1]49.6 (2C)[1]46.0 (2C)[1]
1-(2-fluorophenyl)piperazine~155 (d, J=243 Hz), ~140 (d, J=8 Hz), ~125 (d, J=4 Hz), ~123 (d, J=8 Hz), ~120 (d, J=2 Hz), ~116 (d, J=22 Hz)~51~46
1-(4-fluorophenyl)piperazine157.5 (d, J=238 Hz), 147.9, 118.6 (d, J=8 Hz, 2C), 115.5 (d, J=22 Hz, 2C)50.5 (2C)45.9 (2C)

Table 3: FT-IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC-H (Aromatic) StretchC-H (Aliphatic) StretchC-N StretchC-Cl StretchC-F Stretch
This compound (Predicted) ~3300~3050~2800-3000~1230~780~1250
1-(4-chlorophenyl)piperazine332030992954, 28311238775-
1-(2-fluorophenyl)piperazine~3310~3060~2820-2980~1240-~1260
1-(4-fluorophenyl)piperazine~3315~3050~2810-2990~1235-~1245

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound 214/216 (predicted)[M+H]⁺ at 215.0745, loss of piperazine fragments
1-(4-chlorophenyl)piperazine196/198154/156, 138, 111
1-(2-fluorophenyl)piperazine180138, 122, 95
1-(4-fluorophenyl)piperazine180138, 122, 95

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample molecules using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions and generate a mass spectrum, which plots ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Sample Dissolution (NMR) Dissolution (NMR) Sample->Dissolution (NMR) Deuterated Solvent Grinding with KBr (FT-IR) Grinding with KBr (FT-IR) Sample->Grinding with KBr (FT-IR) KBr Powder Dilution/Injection (MS) Dilution/Injection (MS) Sample->Dilution/Injection (MS) NMR Spectrometer NMR Spectrometer Dissolution (NMR)->NMR Spectrometer FT-IR Spectrometer FT-IR Spectrometer Grinding with KBr (FT-IR)->FT-IR Spectrometer Mass Spectrometer Mass Spectrometer Dilution/Injection (MS)->Mass Spectrometer ¹H & ¹³C NMR Spectra ¹H & ¹³C NMR Spectra NMR Spectrometer->¹H & ¹³C NMR Spectra IR Spectrum IR Spectrum FT-IR Spectrometer->IR Spectrum Mass Spectrum Mass Spectrum Mass Spectrometer->Mass Spectrum Structural Confirmation Structural Confirmation ¹H & ¹³C NMR Spectra->Structural Confirmation IR Spectrum->Structural Confirmation Mass Spectrum->Structural Confirmation

Caption: General workflow for spectroscopic analysis.

NMR_Workflow Start Start Dissolve Sample Dissolve Sample in Deuterated Solvent Start->Dissolve Sample Place in Spectrometer Place in Spectrometer Dissolve Sample->Place in Spectrometer Tune & Shim Tune & Shim Place in Spectrometer->Tune & Shim Acquire ¹H Spectrum Acquire ¹H Spectrum Tune & Shim->Acquire ¹H Spectrum Acquire ¹³C Spectrum Acquire ¹³C Spectrum Tune & Shim->Acquire ¹³C Spectrum Process Data Fourier Transform, Phase & Baseline Correction Acquire ¹H Spectrum->Process Data Acquire ¹³C Spectrum->Process Data Analyze Spectra Identify Chemical Shifts & Coupling Constants Process Data->Analyze Spectra End End Analyze Spectra->End

Caption: Detailed workflow for NMR spectroscopy.

FTIR_MS_Workflow cluster_ftir FT-IR Analysis cluster_ms Mass Spectrometry Analysis Prepare KBr Pellet Prepare KBr Pellet Acquire IR Spectrum Acquire IR Spectrum Prepare KBr Pellet->Acquire IR Spectrum Identify Functional Groups Identify Functional Groups Acquire IR Spectrum->Identify Functional Groups Structural Confirmation Structural Confirmation Identify Functional Groups->Structural Confirmation Introduce Sample Introduce Sample Ionize Sample Ionize Sample Introduce Sample->Ionize Sample Analyze m/z Analyze m/z Ionize Sample->Analyze m/z Identify Molecular Ion\n& Fragments Identify Molecular Ion & Fragments Analyze m/z->Identify Molecular Ion\n& Fragments Identify Molecular Ion\n& Fragments->Structural Confirmation Sample Sample Sample->Prepare KBr Pellet Sample->Introduce Sample

Caption: Workflows for FT-IR and Mass Spectrometry.

Conclusion

The positive identification of this compound can be confidently achieved through a multi-technique spectroscopic approach. The predicted ¹H NMR, ¹³C NMR, and FT-IR data, in conjunction with the experimental mass spectrometry results, provide a unique molecular fingerprint. When compared with the spectral data of its chloro- and fluoro-substituted analogues, the distinct patterns arising from the specific substitution on the phenyl ring allow for its unambiguous differentiation. This guide provides the necessary data and protocols to assist researchers in the accurate and reliable confirmation of the identity of this compound.

References

Safety Operating Guide

Safe Disposal of 1-(4-Chloro-2-fluorophenyl)piperazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 1-(4-Chloro-2-fluorophenyl)piperazine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

1. Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that can cause severe skin burns and eye damage[1]. It is crucial to handle this compound with appropriate personal protective equipment.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and dust, preventing severe eye damage[1].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact which can cause severe burns[1].
Body Protection Laboratory coat or chemical-resistant suit.Protects skin from accidental exposure.
Respiratory Protection Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.Prevents irritation of the respiratory tract.

2. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol for Spill Neutralization:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Containment: Prevent the spread of the spilled material. For solid spills, avoid generating dust.

  • Absorption: Carefully sweep or vacuum the solid material.

  • Collection: Place the collected material into a suitable, sealed, and properly labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.

3. Disposal Procedure

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.

Step-by-Step Disposal Guidance:

  • Containerization: Ensure the waste material is stored in a compatible, tightly sealed, and clearly labeled container. The label should include the chemical name and associated hazards.

  • Segregation: Store the waste container in a designated, secure area away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste by a certified hazardous waste management company. These companies are equipped to handle and dispose of hazardous materials in compliance with all local, state, and federal regulations.

  • Incineration (Alternative Method): An alternative disposal method is incineration. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[2]. This procedure should only be performed by trained personnel in a facility designed for such operations.

4. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

Disposal Workflow for this compound A Start: Chemical Waste Identified B Is the material in a proper container? A->B C Transfer to a suitable, sealed, and labeled container B->C No D Store in a designated hazardous waste area B->D Yes C->D E Contact licensed hazardous waste disposal company D->E F Arrange for pickup and disposal E->F G End: Disposal Complete F->G

Caption: Disposal Workflow Diagram

This guide provides a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling any chemical.

References

Essential Safety and Operational Guide for 1-(4-Chloro-2-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols, operational procedures, and disposal plans for the handling of 1-(4-Chloro-2-fluorophenyl)piperazine. Adherence to these guidelines is essential for ensuring personal safety and regulatory compliance in the laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that can cause severe skin burns and eye damage.[1] Appropriate PPE is mandatory to prevent exposure.

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Hand Protection Double Gloving Recommended: - Inner Glove: Nitrile rubber, minimum 5-mil thickness. - Outer Glove: Viton™ or other gloves with high resistance to chlorinated aromatic compounds.Nitrile gloves offer good splash protection but have a breakthrough time of less than an hour for some chlorinated aromatic compounds; therefore, they should be changed immediately upon contamination.[2] Viton™ gloves provide longer protection against such chemicals.
Eye and Face Protection Chemical safety goggles conforming to EN166 or NIOSH standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[2][3]Protects against splashes that can cause severe eye damage.
Skin and Body Protection Chemical-resistant lab coat. Consider a chemical-resistant apron and sleeves for larger quantities or when splashing is likely.Prevents skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If aerosols or dust may be generated and a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Protects against inhalation of irritating or harmful vapors, mists, or dust.

Handling and Operational Plan

Strict adherence to the following procedures is necessary to minimize the risk of exposure and contamination.

Standard Operating Procedure for Handling
  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Assemble all necessary equipment and reagents before starting work.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Personal Protective Equipment:

    • Don all required PPE as specified in the table above before handling the chemical.

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood.

    • Avoid the formation of dust and aerosols.

    • Use compatible labware (e.g., glass, PTFE).

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Properly dispose of all waste as outlined in the disposal plan.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing and shoes.[4][5][6] Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open.[4][5][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

Waste Segregation and Collection
  • Segregate Waste: It is critical to segregate halogenated waste from non-halogenated waste streams to ensure proper disposal and to manage costs.[1][7][8][9]

  • Waste Containers:

    • Use designated, clearly labeled, and compatible hazardous waste containers.

    • The container must be in good condition and have a secure lid.

    • Label the container with "Hazardous Waste," the full chemical name, and any other required information by your institution's environmental health and safety (EHS) department.

  • Collection:

    • Collect all materials contaminated with this compound, including disposable gloves, weighing papers, and pipette tips, in the designated hazardous waste container.

    • Do not overfill the container.

Storage and Disposal
  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS-approved waste management vendor. The preferred method of disposal for halogenated organic compounds is incineration in a licensed facility.[9]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key decision points and safety procedures for handling and disposing of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE handling_chem Handle Chemical in Fume Hood prep_ppe->handling_chem prep_setup Prepare Fume Hood and Equipment prep_setup->prep_ppe cleanup_decon Decontaminate Surfaces handling_chem->cleanup_decon exposure Exposure Event? handling_chem->exposure cleanup_waste Segregate and Store Waste cleanup_decon->cleanup_waste cleanup_wash Wash Hands cleanup_waste->cleanup_wash disposal_contact Contact EHS for Pickup cleanup_waste->disposal_contact disposal_incinerate Incineration by Licensed Vendor disposal_contact->disposal_incinerate exposure->cleanup_decon No first_aid Administer First Aid exposure->first_aid Yes medical_attention Seek Immediate Medical Attention first_aid->medical_attention

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloro-2-fluorophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Chloro-2-fluorophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.